Tofisopam

Catalog No.
S545532
CAS No.
22345-47-7
M.F
C22H26N2O4
M. Wt
382.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tofisopam

CAS Number

22345-47-7

Product Name

Tofisopam

IUPAC Name

1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3

InChI Key

RUJBDQSFYCKFAA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine, dextofisopam, EGYT-341, Grandaxin, levotofisopam, tofisopam, tofizopam

Canonical SMILES

CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C

The exact mass of the compound Tofisopam is 382.1893 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tofisopam mechanism of action PDE10A inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: PDE Inhibition

Unlike classical 1,4-benzodiazepines, tofisopam does not bind to the benzodiazepine site on the GABA-A receptor [1] [2]. Its primary identified mechanism is the selective inhibition of several phosphodiesterase (PDE) enzymes, which are responsible for breaking down the intracellular second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP) [1] [3].

The table below summarizes the affinity of this compound for various PDE isoenzymes, expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher affinity.

PDE Isoenzyme IC50 (μM) Primary Substrate
PDE4A1 0.42 cAMP [1] [3] [2]
PDE10A1 0.92 cAMP & cGMP [1] [3] [2]
PDE3 1.98 cAMP & cGMP [1] [3]
PDE2A3 2.11 cAMP & cGMP [1] [3]

This multi-target inhibition profile, particularly the combined action on PDE4, PDE10, and PDE2, is proposed to underlie its investigated use in treating the negative symptoms of psychosis [1]. The diagram below illustrates the core signaling pathway affected by this compound's PDE inhibition.

G Neurotransmitter Neurotransmitter GPCR GPCR Neurotransmitter->GPCR Binds AC AC GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA PKA cAMP->PKA Activates PDE_Enzymes PDE_Enzymes PDE_Enzymes->cAMP Degrades Cellular_Effects Cellular_Effects PKA->Cellular_Effects Phosphorylates This compound This compound This compound->PDE_Enzymes Inhibits

This compound inhibits PDE enzymes, leading to increased levels of cAMP and enhanced downstream signaling.

Key Experimental Evidence and Protocols

The primary evidence for this compound's mechanism comes from a 2010 study by Rundfeldt et al., which combined a screen for PDE interaction with an in vivo behavioral test [1] [3].

Detailed Experimental Protocol: PDE Inhibition Screen

The following methodology was used to determine this compound's affinity for various PDE isoenzymes [1]:

  • Assay Principle: The assay was based on IMAP Technology, which uses fluorescence polarization (FP) detection. The binding reagent binds with high affinity to the phosphate group on the nucleotide monophosphate (e.g., AMP) generated when PDE cleaves a fluorescently-labeled cyclic nucleotide (cAMP or cGMP). This binding causes a change in the molecule's motion, resulting in an increase in the measured FP value. Inhibitor activity reduces the FP signal.
  • Enzymes: The screen used human recombinant proteins for multiple PDE isoenzymes, including PDE-1A3, PDE-2A3, PDE-3A, PDE-4A1, PDE-5, PDE-6C, PDE-8A1, PDE-9A1, PDE-10A1, and PDE-11A1.
  • Compound Preparation: this compound was dissolved in DMSO and then diluted in assay buffer, with a final DMSO concentration of 0.1%.
  • Screening Process:
    • Single-Point Assay: Initial screening at a single high concentration (10,000 nM) to identify enzymes where inhibition was greater than 50%.
    • IC50 Determination: For hits from the initial screen (PDE-2A3, PDE-3A, PDE-4A1, and PDE-10A1), a full 8-point dose-response assay was performed to calculate the half-maximal inhibitory concentration (IC50). Reactions for IC50 determination were carried out in triplicate.
In Vivo Model for Negative Symptoms of Psychosis

The study also evaluated this compound's effect in a mouse model relevant to the negative symptoms of schizophrenia (avolition) [1]:

  • Model Induction: A state of avolition was induced in male Albino Swiss mice by repeated administration of the NMDA receptor antagonist dizocilpine (MK-801) at 0.2 mg/kg intraperitoneally (i.p.).
  • Intervention: This compound (50 mg/kg i.p.) was administered in parallel to the repeated dizocilpine doses.
  • Behavioral Test: The forced swim test was used as the outcome measure. Dizocilpine treatment prolongs immobility, which is considered a model for avolition. This compound was shown to ameliorate this dizocilpine-induced effect.

Therapeutic Implications and Research Directions

This compound's unique pharmacology positions it as an interesting candidate for several therapeutic areas.

  • Antipsychotic Potential: The activity in the dizocilpine-induced avolition model, combined with its PDE10A and PDE4 inhibitory action, suggests potential utility as an adjuvant treatment for psychosis, with a specific focus on negative symptoms [1] [3]. This is a significant area of unmet medical need, as current antipsychotics are often ineffective for these symptoms.
  • Anxiolytic without Sedation: this compound is an effective anxiolytic that, in contrast to classical benzodiazepines, lacks sedative, motor-impairing, and amnestic properties [1] [4]. This superior tolerability profile is a major advantage and is consistent with its non-GABAergic mechanism.
  • Drug Repositioning: The D-enantiomer of this compound, dexthis compound, has been investigated in Phase II clinical trials for the treatment of irritable bowel syndrome (IBS), showing moderate efficacy [5] [2].

Conclusion for Researchers

This compound represents a compelling case of a clinically used drug with a later-elucidated novel mechanism. Its role as a multi-PDE inhibitor, particularly its action on PDE10A, opens up promising pathways for drug discovery.

  • Novel Mechanism: It is a clinically validated template for a non-sedating anxiolytic that acts via PDE inhibition rather than GABA receptor modulation.
  • Therapeutic Potential: It is a strong candidate for drug repositioning, especially for addressing the negative symptoms of schizophrenia.
  • Safety Consideration: Researchers should note that this compound acts as an inhibitor of the liver enzyme CYP3A4 [5]. This property has the potential to cause clinically significant drug-drug interactions with co-administered medications that are metabolized by this pathway.

References

2,3-benzodiazepines versus 1,4-benzodiazepines neurobiology

Author: Smolecule Technical Support Team. Date: February 2026

Core Neurobiological Differences at a Glance

Feature 1,4-Benzodiazepines (e.g., Diazepam, Alprazolam) 2,3-Benzodiazepines (e.g., Tofisopam, Girisopam)
Primary Molecular Target GABAA Receptor (BZ binding site at α/γ subunit interface) [1] [2] [3] Unknown, specific binding sites in the Basal Ganglia [4] [5]
Mechanism of Action Positive Allosteric Modulation of GABA-induced Cl- current [1] [2] Not related to GABAA receptor modulation; may involve opioid signal transduction [4] [5]
Regional Binding in CNS Widespread (Cortex, Cerebellum, Limbic System) [2] Exclusively to the Basal Ganglia (Striatum, Substantia Nigra) [4] [5]
Key Pharmacological Effects Anxiolysis, Sedation, Hypnosis, Anticonvulsant, Muscle Relaxant [1] [2] Anxiolytic, Antipsychotic; lack sedative, muscle relaxant, and anticonvulsant properties [4] [5]
Receptor Subtype Interaction Binds various α subunits (α1, α2, α3, α5) [2] [3] Distribution distinct from D1/D2 dopamine or 1,4-BZ receptors [4]
Effect on Neuronal Activity Neuronal hyperpolarization, reduced excitability [1] Induces Fos-like immunoreactivity in striatal projecting neurons [4]

Detailed Experimental Protocols and Evidence

The distinct neurobiology of 2,3-benzodiazepines has been elucidated through several key experimental approaches.

Receptor Binding Studies
  • Objective: To identify and localize the specific binding sites for 2,3-benzodiazepines in the brain.
  • Methodology:
    • Membrane Preparation: Rat striatal membrane preparations are commonly used [4].
    • Radioligands: Studies use tritiated 2,3-BZDs, such as [³H]-nerisopam or [³H]-girisopam [4].
    • Binding Assay: Membrane homogenates are incubated with the radioligand. Specific binding is determined by measuring the difference in binding in the presence and absence of a high concentration of a displacing (non-radioactive) 2,3-BZD.
    • Key Control: Parallel experiments with classical 1,4-BZDs (e.g., [³H]diazepam) confirm that 2,3-BZDs do not significantly bind to the canonical GABAA receptor site [4].
Anatomical and Lesion Studies
  • Objective: To validate the specific localization of binding sites and understand their origin.
  • Methodology:
    • Chemical Lesions: Specific neurotoxins (e.g., 6-hydroxydopamine) are used to lesion the striato-nigral pathway. A successful lesion is confirmed by a dramatic reduction in [³H]-girisopam binding in the substantia nigra, demonstrating that the binding sites are located on these projecting neurons and are transported axonally [4] [5].
    • Autoradiography: This technique is used to visualize the detailed anatomical distribution of the radioligand binding, confirming its high concentration in the rostral and dorsomedial striatum, globus pallidus, and substantia nigra [4].
Functional Neuroanatomy (c-fos Immunoreactivity)
  • Objective: To map the brain neurons activated by 2,3-BZD administration.
  • Methodology:
    • Treatment: Animals are injected with a 2,3-BZD (e.g., nerisopam) or a vehicle control [4].
    • Perfusion and Sectioning: After a set time (e.g., 90 minutes), animals are perfused, and brains are sectioned.
    • Immunohistochemistry: Brain sections are incubated with an antibody against the Fos protein, a marker of neuronal activation. This technique revealed a rapid and intense induction of Fos-like immunoreactivity specifically in the striatum and other basal ganglia nuclei after 2,3-BZD administration [4].
Investigation of Interaction with Opioid Signaling
  • Objective: To probe the potential role of 2,3-BZDs in opioid signal transduction.
  • Methodology:
    • Behavioral Pharmacology: Studies test the effects of 2,3-BZDs on known morphine-induced behaviors in animal models.
    • Observation: It was found that 2,3-BZDs augment the potency of morphine to induce catalepsy and analgesia. Furthermore, this effect is diminished in morphine-tolerant animals, suggesting a functional interaction with the opioid system [5].
    • Biochemical Analysis: Further studies investigate the potential biochemical target, with evidence pointing towards an alteration in the phosphorylation of proteins critical to the signal transduction cascade [5].

Signaling Pathway Diagrams

The diagrams below illustrate the core signaling pathways for each benzodiazepine class.

Classical 1,4-Benzodiazepine GABAergic Signaling

G GABA GABA Receptor GABA_A Receptor (α/γ subunit interface) GABA->Receptor Binds BZD 1,4-BZD (e.g., Diazepam) BZD->Receptor Positive Allosteric Modulator Channel Chloride (Cl⁻) Channel Receptor->Channel Favors Opening Effect Neuronal Hyperpolarization ↓ Neuronal Excitability (Anxiolysis, Sedation) Channel->Effect Cl⁻ Influx

1,4-BZDs enhance GABA-mediated chloride influx, causing neuronal inhibition.

Proposed 2,3-Benzodiazepine Mechanism in the Basal Ganglia

G BZD23 2,3-BZD (e.g., this compound) UnknownReceptor Putative Specific Binding Site BZD23->UnknownReceptor Binds Specifically StriatalNeuron Striatal Projecting Neuron Intracellular Altered Protein Phosphorylation UnknownReceptor->Intracellular Alters FunctionalEffect Altered Opioid Signal Transduction Modulation of Affective Response Intracellular->FunctionalEffect Impacts Fos Induction of Fos Expression Intracellular->Fos Induces

2,3-BZDs bind specifically to basal ganglia neurons, altering intracellular signaling and Fos expression.

Conclusion and Research Implications

The evidence clearly demonstrates that 2,3-benzodiazepines are neurobiologically distinct from their classical 1,4-benzodiazepine counterparts. Their unique, highly concentrated binding within the basal ganglia and their proposed interaction with non-GABAergic systems, such as opioid signaling, position them as valuable tools for understanding the neurobiology of affective disorders and addiction.

Future research aimed at identifying the exact molecular target of 2,3-benzodiazepines holds significant promise for developing novel therapeutics for conditions like anxiety, psychosis, and substance use disorders with potentially improved side-effect profiles.

References

Tofisopam pharmacokinetics half-life metabolism CYP3A4

Author: Smolecule Technical Support Team. Date: February 2026

Tofisopam Pharmacokinetic & Metabolic Profile

The table below summarizes the core quantitative data and metabolic pathways for this compound.

Parameter Details
Absorption & Half-Life Rapid absorption; Tmax: ~2 hours [1] [2]. Elimination Half-life: Ranges reported from 3 hours [1] to 6-8 hours [2] [3] [4]. Steady state achieved within 3 days [2].
Key Metabolizing Enzymes CYP3A4: Metabolizes the (S)-enantiomer, primarily demethylating the 7-position methoxy group [2] [5]. CYP2C9: Metabolizes the (R)-enantiomer, primarily demethylating the 4-position methoxy group [2] [5].
Metabolism & Excretion Undergoes extensive hepatic first-pass metabolism via demethylation [2]. Metabolites are predominantly conjugated with glucuronic acid. Excretion is via urine (~60%) and feces (~40%) [2] [4].
Protein Binding Approximately 50% [4].
Enzyme Inhibition CYP3A4: Clinically significant inhibitor [1] [6] [7]. PDE Enzymes: Isoenzyme-selective inhibitor of PDE4A1 (IC50 = 0.42 µM), PDE10A1 (IC50 = 0.92 µM), PDE3, and PDE2A3 [8].

Experimental Protocols for Key Findings

For researchers looking to verify or build upon these findings, here are the methodologies from key studies.

Verification of CYP3A4 Inhibition

A controlled clinical trial investigated the interaction between this compound and the CYP3A4 substrate midazolam [6] [7].

  • Design: The study measured the pharmacokinetics of midazolam when administered alone and after pre-treatment with this compound.
  • Outcome: The results confirmed that this compound inhibits the pharmacokinetics of midazolam, verifying its role as a CYP3A4 inhibitor in vivo [6] [7]. A similar study design using alprazolam as the probe drug yielded congruent results [9].
Determination of PDE Inhibition

A study used a fluorescence polarization-based assay to screen this compound against various phosphodiesterase (PDE) isoenzymes [8].

  • Assay: The IMAP Technology was employed, which relies on the binding of phosphate by immobilized metal complexes on nanoparticles. The change in fluorescence polarization indicates PDE activity.
  • Procedure: Human recombinant PDE proteins were used. A single-point analysis at 10,000 nM this compound concentration was first conducted. For isoenzymes showing >50% inhibition, an 8-point assay was performed in triplicate to determine the IC50 values [8].

Visualizing this compound's Metabolic Pathways and Clinical Impact

The following diagrams illustrate the enantioselective metabolism of this compound and the clinical implications of its CYP3A4 inhibition.

This compound This compound (Racemic Mixture) R_enantiomer (R)-Tofisopam This compound->R_enantiomer S_enantiomer (S)-Tofisopam This compound->S_enantiomer CYP2C9 Enzyme: CYP2C9 R_enantiomer->CYP2C9 Demethylation CYP3A4 Enzyme: CYP3A4 S_enantiomer->CYP3A4 Demethylation M1 Primary Metabolite (4-O-Demethylation) CYP2C9->M1 M2 Primary Metabolite (7-O-Demethylation) CYP3A4->M2 Excretion Excretion 60% Urine, 40% Feces M1->Excretion M2->Excretion

Enantioselective metabolism of this compound via distinct CYP450 pathways

This compound This compound CYP3A4 CYP3A4 Enzyme This compound->CYP3A4 Binds to Inhibition Competitive Inhibition CYP3A4->Inhibition Substrate CYP3A4 Substrate Drug (e.g., Midazolam, Alprazolam) Substrate->Inhibition Metabolism Blocked Outcome Clinical Consequence Inhibition->Outcome Leads to Increased Substrate\nAUC and Cmax Increased Substrate AUC and Cmax Outcome->Increased Substrate\nAUC and Cmax Potentiated\nPharmacological Effects Potentiated Pharmacological Effects Outcome->Potentiated\nPharmacological Effects Higher Risk of\nAdverse Events Higher Risk of Adverse Events Outcome->Higher Risk of\nAdverse Events

Mechanism of CYP3A4 inhibition by this compound and potential clinical outcomes

Key Implications for Drug Development

The unique profile of this compound presents specific opportunities and challenges.

  • Novel Mechanism of Action: Unlike classical 1,4-benzodiazepines, this compound does not bind to the GABA-A receptor benzodiazepine site [1] [8] [10]. Its anxiolytic effect is likely mediated through its action as a PDE10A and PDE4 inhibitor, which also makes it a candidate for treating negative symptoms of psychosis [1] [8].
  • Favorable Clinical Profile: Clinical studies confirm that this compound provides anxiolytic efficacy comparable to diazepam but with a significantly lower propensity for sedation, cognitive impairment, and withdrawal symptoms [1] [10].
  • Drug Interaction Risk: The strong inhibition of CYP3A4 is a critical safety consideration. Coadministration with substrates of this enzyme (e.g., midazolam, alprazolam) requires careful dose monitoring or adjustment due to the risk of increased exposure to the concomitant drug [1] [6] [7].

References

Comprehensive Technical Analysis of Tofisopam's Pharmacodynamics and GABA Receptor Non-Interaction

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tofisopam and Its Pharmacological Distinctiveness

This compound (brand names Grandaxin, Emandaxin) represents a unique class among benzodiazepine compounds due to its atypical pharmacological properties. First developed in Hungary in the 1970s, this psychotropic agent has been marketed in several European countries for the treatment of anxiety disorders, neurotic conditions, and various stress-related somatic manifestations [1]. Unlike classical 1,4-benzodiazepines such as diazepam, this compound belongs to the 2,3-benzodiazepine chemical subclass, characterized by vicinal nitrogen atoms at positions 2 and 3 of the diazepine ring rather than the 1 and 4 positions found in traditional benzodiazepines [2] [3]. This seemingly minor structural variation confers dramatically different pharmacological properties, receptor interactions, and clinical effects that distinguish this compound from conventional benzodiazepines.

The most striking clinical differentiator of this compound is its anxiolytic efficacy without significant sedation, a characteristic that defies the typical benzodiazepine profile [1]. While classical benzodiazepines produce dose-dependent sedation, cognitive impairment, and motor coordination deficits, this compound exhibits a favorable side effect profile with minimal impact on psychomotor performance, alertness, or memory function [1]. Human studies have demonstrated that this compound at therapeutic doses (100-300 mg/day) does not induce the characteristic electroencephalographic changes associated with classical benzodiazepines and may even exhibit mild cognitive enhancement properties in certain anxious populations [1]. This unique clinical profile has stimulated extensive research into this compound's mechanism of action, particularly its paradoxical relationship with GABAergic systems and its interactions with alternative molecular targets.

Chemical Structure and Classification

The fundamental chemical distinction underlying this compound's unique pharmacology lies in its molecular architecture. This compound is identified chemically as 1-(3,4-dimethoxyphenyl)-4-methyl-5-ethyl-7,8-dimethoxy-5H-2,3-benzodiazepine, with a molecular weight of 382.46 g/mol [1]. The compound exists as a set of four stereoisomers due to the presence of a stereogenic center, with published methods for their separation [1]. This structural configuration places this compound in the 2,3-benzodiazepine (sometimes designated 3,4-benzodiazepine) subclass, contrasting sharply with conventional 1,4-benzodiazepines that constitute the majority of clinically used benzodiazepine anxiolytics and hypnotics.

Table 1: Structural and Functional Comparison of Benzodiazepine Subclasses

Characteristic 1,4-Benzodiazepines (e.g., Diazepam) 2,3-Benzodiazepines (this compound)
Nitrogen positions 1 and 4 2 and 3
GABA-A receptor binding Direct high-affinity binding No direct binding
Anxiolytic efficacy Yes Yes
Sedative effects Pronounced Minimal to absent
Muscle relaxation Significant Not appreciable
Anticonvulsant activity Potent Lacking
Dopaminergic effects Generally inhibitory Mixed agonist/antagonist properties

The spatial orientation of this compound's molecular structure appears to prevent productive engagement with the classical benzodiazepine binding site on GABA-A receptors, thereby explaining its lack of sedative-hypnotic properties [3]. Instead, this unique structure facilitates interactions with other molecular targets, particularly phosphodiesterase enzymes and components of the dopaminergic signaling system, which appear to mediate its distinctive psychotropic effects [2] [4]. The structure-activity relationship of this compound thus represents a fascinating example of how subtle molecular modifications can dramatically alter pharmacological profile and therapeutic utility within a chemically related compound class.

GABA Receptor Non-Interaction: Evidence and Implications

Binding Studies and Receptor Affinity

A substantial body of experimental evidence confirms that This compound does not bind directly to the classical benzodiazepine recognition site on GABA-A receptors. Multiple radioligand binding studies have demonstrated that this compound lacks appreciable affinity for the benzodiazepine binding site, which is consistently occupied by classical 1,4-benzodiazepines [2] [3]. This fundamental distinction explains the dramatic differences in pharmacological profiles between this compound and conventional benzodiazepines despite their shared chemical classification as benzodiazepines.

Interestingly, while this compound itself does not bind to benzodiazepine receptors, it exhibits modulatory effects on the binding of other ligands to GABAergic complexes. Experimental evidence indicates that this compound treatment can enhance the binding of both benzodiazepines (³H-flunitrazepam) and GABA agonists (³H-muscimol) to their respective recognition sites [5] [3] [6]. In one particularly illuminating study, chronic administration of this compound (50 mg/kg orally, twice daily for six days) resulted in a statistically significant increase in affinity of benzodiazepine receptors for ³H-flunitrazepam in both forebrain and hindbrain regions of rats, without altering receptor density [5]. This effect stood in stark contrast to diazepam treatment, which produced the expected decrease in binding affinity due to receptor downregulation.

Functional GABAergic Effects

The functional consequences of this compound's indirect modulation of GABAergic signaling differ substantially from those of classical benzodiazepines:

  • No anticonvulsant activity: Unlike conventional benzodiazepines, this compound lacks protective effects against chemically or electrically induced seizures in animal models [3]
  • Absence of sedation: this compound does not produce significant sedative-hypnotic effects even at substantially high doses in animal models and human clinical trials [1] [3]
  • No enhancement of GABA-induced neuronal inhibition: In electrophysiological studies, this compound does not potentiate GABA-mediated chloride currents in neuronal preparations, unlike classical benzodiazepines
  • Differential interaction with CNS depressants: this compound only enhances the effects of barbiturates and ethanol at substantially high, near-toxic doses, in contrast to classical benzodiazepines which potently synergize with these substances [3]

This unique pharmacological profile indicates that this compound exerts its anxiolytic effects through mechanisms largely independent of direct GABAergic modulation, prompting investigations into its interactions with alternative molecular targets relevant to anxiety pathophysiology and treatment.

Primary Mechanisms of Action: PDE Inhibition and Beyond

Phosphodiesterase (PDE) Inhibition

The most significant advance in understanding this compound's molecular mechanism emerged from research demonstrating its potent inhibition of specific phosphodiesterase (PDE) isoenzymes. Phosphodiesterases constitute a family of enzymes that catalyze the hydrolysis of cyclic nucleotides (cAMP and cGMP), key second messengers in intracellular signaling pathways. This compound functions as an isoenzyme-selective PDE inhibitor with a distinctive pattern of affinity across multiple PDE subtypes [2].

Comprehensive enzymatic profiling using human recombinant PDE isoenzymes revealed that this compound exhibits highest affinity for PDE4A1 (IC₅₀ = 0.42 μM), followed by PDE10A1 (IC₅₀ = 0.92 μM), PDE3 (IC₅₀ = 1.98 μM), and PDE2A3 (IC₅₀ = 2.11 μM) [2]. This multi-isoenzyme inhibition profile represents a unique pharmacological signature among psychotropic agents and likely underlies several of this compound's distinctive clinical effects.

Table 2: this compound Inhibition Profiles for Phosphodiesterase Isoenzymes

PDE Isoenzyme IC₅₀ Value (μM) Tissue Distribution Functional Significance
PDE4A1 0.42 Widely expressed in brain Regulation of mood, cognition, inflammation
PDE10A1 0.92 Striatum-enriched Integration of dopamine signaling; potential antipsychotic effects
PDE3 1.98 Cardiovascular system, brain Modulation of cardiac function, insulin secretion
PDE2A3 2.11 Adrenal cortex, hippocampus Regulation of aldosterone synthesis, memory processes

The inhibition of PDE4, in particular, results in elevated intracellular cAMP levels in neuronal populations, activating protein kinase A (PKA) and downstream transcription factors such as cAMP response element-binding protein (CREB), which regulate the expression of genes involved in neuronal plasticity, mood stabilization, and cognitive function [2] [7]. This mechanism aligns with this compound's reported mild cognitive-enhancing properties and distinguishes it from classical benzodiazepines, which typically impair cognitive function. Meanwhile, its inhibition of PDE10A, highly enriched in striatal neurons, likely contributes to its potential antipsychotic effects and modulation of dopaminergic signaling pathways [2].

Dopaminergic System Modulation

In addition to its PDE inhibitory activity, this compound demonstrates complex interactions with dopaminergic systems that appear dose-dependent and potentially relevant to its clinical profile. Behavioral and neurochemical studies indicate that this compound exhibits mixed dopamine agonist and antagonist properties across different experimental paradigms [4] [3].

At lower clinically relevant doses, this compound demonstrates dopamine agonist-like properties, potentially contributing to its mild stimulatory effects and absence of sedation [1]. Conversely, at higher doses (above 200 mg/kg in animals), this compound produces effects reminiscent of neuroleptic agents, including catalepsy, ptosis, and potentiation of amphetamine- and apomorphine-induced stereotypies [3]. This dose-dependent biphasic action on dopaminergic systems represents another distinctive feature of this compound's pharmacology and may contribute to its potential utility in psychotic disorders with prominent negative symptoms [2].

Autonomic Nervous System Regulation

Clinical observations indicate that this compound effectively reduces vegetative symptoms associated with anxiety disorders, such as palpitations, sweating, and gastrointestinal disturbances [2] [8]. These effects suggest that this compound modulates autonomic nervous system activity, particularly by reducing sympathetic outflow. This autonomic stabilizing property may result from the integration of its central PDE inhibitory effects with peripheral actions, potentially at the level of the hypothalamic-pituitary-adrenal axis and sympathetic ganglia [7].

The following diagram illustrates the integrated signaling pathways through which this compound exerts its pharmacological effects:

G cluster_pde PDE Inhibition Pathway cluster_da Dopamine System Modulation This compound This compound PDE4 PDE4 Inhibition This compound->PDE4 PDE10 PDE10 Inhibition This compound->PDE10 D1 D1 Receptor Activation (Low Dose) This compound->D1 Dose-dependent D2 D2 Receptor Antagonism (High Dose) This compound->D2 Dose-dependent ANS Autonomic Nervous System Stabilization This compound->ANS cAMP ↑ cAMP Levels PDE4->cAMP Primary target PDE10->cAMP Secondary target PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB GeneExp Gene Expression Changes CREB->GeneExp NeuroEffects Anxiolysis without Sedation Cognitive Enhancement Potential Antipsychotic Effects GeneExp->NeuroEffects Behavior Altered Striatal Output D1->Behavior D2->Behavior Behavior->NeuroEffects subcluster_autonomic subcluster_autonomic Symp Reduced Sympathetic Outflow ANS->Symp Vegetative ↓ Vegetative Symptoms Symp->Vegetative Vegetative->NeuroEffects

Integrated signaling pathways of this compound's pharmacological effects

Experimental Evidence and Methodologies

PDE Inhibition Assays

The definitive characterization of this compound as a phosphodiesterase inhibitor employed IMAP Technology (Immobilized Metal Ion Affinity-Based Fluorescence Polarization) to screen interactions with multiple human recombinant PDE isoenzymes [2]. This comprehensive assay platform evaluated this compound's activity against PDE-1A3, PDE-2A3, PDE-3A, PDE-4A1, PDE-5 (catalytic domain only), PDE-6C, PDE-8A1, PDE-9A1, PDE-10A1, and PDE-11A1.

The experimental methodology involved:

  • Initial single-point screening at 10,000 nM this compound concentration
  • Duplicate reactions for each isoenzyme in optimized assay buffers
  • Follow-up 8-point IC₅₀ determination for isoenzymes showing >50% inhibition in initial screening
  • Three parallel experiments for IC₅₀ determination using reference PDE inhibitors for validation
  • DMSO vehicle control at 0.1% final concentration to exclude solvent artifacts

This systematic approach confirmed this compound's potent inhibition of PDE4A1, PDE10A1, PDE3, and PDE2A3, establishing its unique multi-isoenzyme inhibition profile among psychotropic agents [2].

Animal Models of Psychosis and Negative Symptoms

To evaluate this compound's potential antipsychotic properties, particularly for negative symptoms, researchers employed a dizocilpine-induced model of avolition in mice [2]. The experimental protocol included:

  • Animal subjects: 49 male Albino Swiss mice (25-30 g)
  • Dizocilpine administration: 0.2 mg/kg intraperitoneally, repeated doses
  • This compound co-administration: 50 mg/kg i.p. in parallel with dizocilpine
  • Behavioral assessment: Forced swim test to measure immobility time as an index of avolition
  • Control groups: Vehicle-treated animals for baseline comparisons

This model capitalizes on the observation that repeated administration of NMDA receptor antagonists like dizocilpine (MK-801) or phencyclidine induces a state of persistent avolition (lack of motivation) that resembles the negative symptoms of schizophrenia [2]. This compound significantly ameliorated dizocilpine-induced prolongation of immobility time, suggesting potential efficacy against negative symptoms of psychosis, which are typically resistant to conventional antipsychotic medications.

Receptor Binding Studies

Early investigations into this compound's mechanism employed radioligand binding techniques to characterize its interactions with neurotransmitter receptors:

  • Benzodiazepine receptor binding: Using ³H-flunitrazepam as the radioligand in rat brain membrane preparations
  • GABA receptor binding: Using ³H-muscimol to assess direct GABA site interactions
  • Chronic dosing protocols: Administration of this compound (50 mg/kg) or diazepam (12 mg/kg) twice daily for six days to assess adaptive changes in receptor affinity
  • Regional analysis: Comparison of forebrain and hindbrain binding parameters

These studies consistently demonstrated that this compound treatment enhances the binding affinity of benzodiazepine receptors for ³H-flunitrazepam without changing receptor density, in contrast to diazepam which decreases binding affinity [5]. This indirect modulatory effect on GABAergic signaling, without direct receptor occupation, represents a unique mechanism among benzodiazepine-class compounds.

Therapeutic Implications and Clinical Translation

Anxiety Disorders with Minimal Sedation

The primary clinical application of this compound remains the treatment of anxiety disorders, where it provides comparable efficacy to classical benzodiazepines without producing significant sedation, cognitive impairment, or psychomotor disturbance [1]. Clinical trials have demonstrated that this compound at doses of 100-300 mg/day effectively reduces anxiety symptoms while maintaining normal alertness, attention, and cognitive performance [1]. This favorable profile makes it particularly suitable for patients who require anxiety relief while maintaining occupational functioning, such as professionals, students, and individuals operating vehicles or machinery.

Human volunteer studies have documented that this compound produces significantly less sedation than equivalent anxiolytic doses of diazepam and does not induce the characteristic electroencephalographic changes (decreased alpha activity, increased beta activity) associated with classical benzodiazepines [1]. Some studies have even reported mild cognitive enhancement in anxious individuals receiving this compound, with improvements in logical memory and verbal reasoning tests after 10 days of treatment at 150 mg/day [1].

Potential Antipsychotic Applications

Preclinical evidence suggests that this compound may have utility as an adjunctive treatment for psychotic disorders, particularly for addressing negative symptoms that respond poorly to conventional antipsychotics [2]. The dual inhibition of PDE4 and PDE10 represents a novel mechanism for modulating striatal output and cortical-striatal-thalamic circuits implicated in psychosis pathophysiology. The activity of this compound in the dizocilpine-induced avolition model specifically suggests potential efficacy against negative symptoms such as amotivation, anhedonia, and social withdrawal [2].

The established safety profile of this compound from decades of clinical use for anxiety disorders positions it favorably for potential repurposing in psychiatric conditions where conventional treatments have significant limitations. The combination of PDE inhibition with complex dopaminergic modulation may provide a therapeutic approach that addresses both positive and negative symptoms of psychosis while minimizing extrapyramidal side effects associated with typical antipsychotics.

Emerging Therapeutic Applications

Recent research has identified several potential novel applications for this compound:

  • Irritable bowel syndrome: Early exploration based on its autonomic stabilizing properties and PDE4 inhibitory effects, which may modulate gut motility and visceral hypersensitivity [1]
  • Hyperuricemia and gout: Clinical observations indicate that this compound increases renal uric acid excretion, suggesting potential utility in disorders of uric acid metabolism [1]
  • Menopausal syndrome: Investigation of this compound for managing neuro-vegetative and psycho-emotional symptoms associated with perimenopausal period [6]

These emerging applications highlight the diverse physiological systems influenced by this compound's unique multi-target mechanism of action.

Table 3: Comparative Clinical Profiles of this compound vs. Classical Benzodiazepines

Clinical Parameter Classical Benzodiazepines This compound
Anxiolytic efficacy Established Established
Sedative effects Dose-limiting Minimal to absent
Cognitive effects Impairment typical Neutral or mild enhancement
Muscle relaxation Significant Not appreciable
Dependence potential Significant Low based on available data
Withdrawal syndrome Common upon discontinuation Rarely reported
Psychomotor impairment Significant Minimal
Anticonvulsant activity Potent None

Conclusion and Future Research Directions

This compound represents a fascinating pharmacological anomaly among benzodiazepine-class compounds, challenging long-established structure-activity relationships in this chemical family. Its unique mechanism of action, centered on multi-isoenzyme PDE inhibition rather than direct GABAergic modulation, provides valuable insights for future psychotropic drug development. The demonstrated efficacy of this compound in anxiety disorders without significant sedation validates PDE inhibition as a promising approach for developing anxiolytics with improved side effect profiles.

Future research directions should include:

  • Structural optimization of this compound-derived compounds with enhanced selectivity for specific PDE isoenzyme combinations
  • Clinical trials evaluating this compound's efficacy in psychotic disorders with prominent negative symptoms
  • Neuroplasticity studies examining the long-term effects of combined PDE4/PDE10 inhibition on neuronal structure and function
  • Comparative effectiveness research comparing this compound with conventional anxiolytics in real-world clinical settings
  • Metabolic applications exploring the potential of this compound derivatives in hyperuricemia and gout management

References

Experimental Evidence for Opioid System Interaction

Author: Smolecule Technical Support Team. Date: February 2026

A 1997 study investigated two homophtalazine derivatives, nerisopam and girisopam, to find their target of action. The key experimental findings are summarized below [1].

Experimental Aspect Findings for Nerisopam & Girisopam
Catalepsy & Motility Did not influence chlorpromazine-induced decrease in motility or catalepsy.
Antiaggressive & Anticonvulsive Action Did not alter the effects of chlordiazepoxide.
Morphine-Induced Effects Augmented the agonist potency of morphine to induce catalepsy and analgesia.
Naloxone Effects Altered the antagonist potency of naloxone; augmented its effect on decreasing sucrose consumption.
Proposed Target Opioid signal transduction pathway.

Proposed Mechanism of Action

The study concluded that a primary target for homophtalazines is likely the opioid signal transduction pathway. This is based on their specific ability to modulate the effects of both a morphine agonist and a naloxone antagonist, without influencing other neurotransmitter systems tested (dopaminergic via chlorpromazine or GABAergic via chlordiazepoxide) [1].

The diagram below illustrates the proposed signaling pathway based on the study's findings, showing how homophtalazines may interact with and potentiate the effects of opioid receptor agonists.

G HP Homophtalazine (e.g., Nerisopam) OR Opioid Receptor (Proposed Target) HP->OR Potentiates Agonist Effect An Opioid Antagonist (e.g., Naloxone) HP->An Augments Antagonist Effect Cat Catalepsy OR->Cat Induces Ana Analgesia OR->Ana Induces Suc Decreased Sucrose Consumption Ag Opioid Agonist (e.g., Morphine) Ag->OR Activates An->OR Blocks An->Suc Induces

Homophtalazines modulate opioid agonist and antagonist effects [1].

Research Gaps and Future Directions

The available data is insufficient for the in-depth guide you require. Key information gaps that future research would need to address include:

  • Detailed Mechanism: Precisely how homophtalazines interact with the opioid signaling network (e.g., which receptor subtypes: MOR, DOR, KOR) and their effect on downstream effectors (e.g., G-proteins, ion channels) is unknown [2] [3].
  • Primary Anxiolytic Efficacy: The 1997 study inferred a connection to opioid signaling but did not directly demonstrate the anxiolytic effect of homophtalazines in isolation. Direct evidence for anxiolysis and its dose-response relationship is lacking [1].
  • Modern ADMET and Safety Profiles: There is no contemporary data on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of these compounds, which is crucial for modern drug development [4] [5].
  • Chemical Synthesis and Optimization: Detailed synthetic pathways and structure-activity relationship (SAR) studies to guide the optimization of homophtalazine derivatives are not available in the search results [6].

Suggestions for Further Investigation

Given the limited and dated nature of the findings, I suggest the following paths to gather more relevant information:

  • Broaden the Search Scope: Search for the specific compound names mentioned in the study, such as "nerisopam" or "girisopam," in scientific databases.
  • Explore Related Chemical Classes: Investigate research on "2,3-benzodiazepines," as the study indicates homophtalazines were formerly called by this name [1].
  • Consult Specialized Databases: Use specialized pharmaceutical and chemical research databases (e.g., SciFinder, Reaxys) for a more comprehensive literature and patent search, which may yield more technical details.

References

Tofisopam animal models anxiety psychosis

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Mechanisms of Action

Tofisopam does not act on the GABA-A receptor benzodiazepine site. Its primary identified mechanism is the isoenzyme-selective inhibition of phosphodiesterases (PDEs), enzymes that break down cyclic nucleotides (cAMP and cGMP) [1]. The table below shows its affinity for various PDEs.

PDE Isoenzyme IC₅₀ Value (μM) Primary Brain Localization
PDE-4A1 0.42 μM [1] Widely distributed [1]
PDE-10A1 0.92 μM [1] Striatum (highly selective) [1]
PDE-3 1.98 μM [1] -
PDE-2A3 2.11 μM [1] -

Note: IC₅₀ is the half-maximal inhibitory concentration; a lower value indicates higher potency.

Inhibition of these PDEs increases levels of cAMP and/or cGMP, leading to the activation of protein kinases and altered phosphorylation of downstream targets, which is believed to underlie its psychotropic effects [1]. Additionally, a 2022 study proposed that its antidepressant-like effect involves the serotonergic, catecholaminergic, and opioidergic systems, specifically mediated by μ- and δ-opioid receptor subtypes [2].

This multi-system mechanism can be visualized in the following pathway diagram:

tofisopam_mechanism This compound's Multi-System Mechanism of Action cluster_pde PDE Inhibition Pathway cluster_neuro Neurotransmitter Systems (Proposed) This compound This compound PDE_Inhibition PDE_Inhibition This compound->PDE_Inhibition SERT SERT This compound->SERT Opioid_Receptors Opioid_Receptors This compound->Opioid_Receptors increased_cAMP_cGMP increased_cAMP_cGMP PDE_Inhibition->increased_cAMP_cGMP PK_Activation PK_Activation increased_cAMP_cGMP->PK_Activation Altered_Phosphorylation Altered_Phosphorylation PK_Activation->Altered_Phosphorylation Effects Antidepressant-like Antipsychotic-like Anxiolytic Effects Altered_Phosphorylation->Effects increased_5HT_NE increased_5HT_NE SERT->increased_5HT_NE Mu_Delta_Activation Mu_Delta_Activation Opioid_Receptors->Mu_Delta_Activation increased_5HT_NE->Effects Mu_Delta_Activation->Effects

This compound's primary action is PDE inhibition (red), with proposed secondary effects on neurotransmitter systems (green).

Efficacy in Animal Models

Anxiety and Anxiolytic Specificity

While specific quantitative data from animal models of anxiety was not available in the search results, it is reported that this compound shares anxiolytic properties with classical benzodiazepines but with a critical difference: it lacks sedative-hypnotic effects, does not impair psychomotor or intellectual performance, and has a mild cognitive stimulatory activity [1] [3]. This suggests a favorable side effect profile compared to drugs like diazepam.

Psychosis (Negative Symptoms)

This compound has shown promise in ameliorating negative symptoms of psychosis, such as avolition (a lack of motivation), which are poorly treated by current antipsychotics [1]. The experimental details are summarized below.

Model Aspect Specification
Model Dizocilpine (MK-801)-induced avolition in mice [1]
Animal Male Albino Swiss mice (25-30 g) [1]
Procedure Repeated administration of dizocilpine (0.2 mg/kg, i.p.) to induce prolonged immobility in forced swim test [1]
This compound Tx 50 mg/kg, intraperitoneally (i.p.), administered in parallel to dizocilpine [1]
Key Outcome Amelioration of dizocilpine-induced prolongation of immobility [1]
Depression

A 2022 study demonstrated the antidepressant-like activity of this compound in mice, outlining a clear experimental protocol and mechanistic findings [2].

Experimental Protocol:

  • Tests Used: Tail suspension test (TST) and modified forced swimming test (mFST) [2].
  • Dosing: this compound was administered at 50 mg/kg and 100 mg/kg (intraperitoneally). A 25 mg/kg dose was ineffective [2].
  • Key Behavioral Outcomes:
    • Significantly shortened immobility time in both TST and mFST.
    • Prolonged the duration of active behaviors (swimming and climbing) in the mFST [2].

Mechanistic Investigation: The study used pharmacological antagonists to probe the systems involved. The results are summarized below.

Pretreatment (Antagonist) System Targeted Effect on this compound's Anti-Immobility Action
p-Chlorophenylalanine methyl ester Serotonin (5-HT) synthesis Abolished [2]
α-Methyl-para-tyrosine methyl ester Catecholamine (DA, NE) synthesis Abolished [2]
Naloxonazine μ-opioid receptor Abolished [2]
Naltrindole δ-opioid receptor Abolished [2]

Future Research and Conclusion

The accumulated preclinical data positions this compound as a compelling candidate for drug repurposing, particularly for disorders with significant negative symptoms (e.g., schizophrenia) or where conventional therapies cause problematic sedation [1]. Its unique mechanism of combined PDE4, PDE10, and PDE2 inhibition may provide a therapeutic synergy while avoiding the dose-limiting side effects, like emesis, associated with selective PDE4 inhibitors [1].

Future research should:

  • Confirm Clinical Translationality: Determine if the efficacy observed in animal models holds in human populations for depression and negative symptoms of psychosis.
  • Elucidate Opioid Mechanism: Further investigate the precise role of μ- and δ-opioid receptors in this compound's effects, as this represents a relatively novel finding [2].
  • Explore Synergistic Effects: Investigate the potential of combined PDE inhibition as a new strategy for developing safer and more effective psychotropic medications [1].

References

Tofisopam neurobiological properties basal ganglia binding

Author: Smolecule Technical Support Team. Date: February 2026

Neurobiological Properties & Mechanisms of Action

Property Finding / Mechanism Key Supporting Evidence
Primary Binding Site Specific, high-affinity binding sites within the striato-pallido-nigral system (basal ganglia) [1] [2] In vitro binding studies using radiolabeled 2,3-benzodiazepines; identification is exclusive to this region [1].
Receptor Interaction Does not bind to the benzodiazepine site on the GABAA receptor [2] [3]. In vitro and in vivo studies show no direct effect on central benzodiazepine receptors; benzodiazepine antagonists do not counteract its effects [1] [2].
Enzyme Target (PDE Inhibition) Selective inhibitor of multiple PDE isoenzymes, modulating cAMP/cGMP signaling [2] [4]. In vitro enzyme assays (IMAP Technology) showing dose-dependent inhibition [2].
Behavioral/Cognitive Effects Anxiolytic without typical benzodiazepine sedation; does not impair cognitive or psychomotor function; may have mild stimulant activity [1] [5] [3]. Clinical studies in patients with Generalized Anxiety Disorder (GAD) and healthy volunteers using HARS, cognitive, and psychomotor tests [1] [5] [3].
Therapeutic Potential Beyond Anxiety Active in mouse models of negative symptoms of psychosis; potential application in schizophrenia and irritable bowel syndrome (via its D-enantiomer, dextofisopam) [2] [5]. Ameliorates dizocilpine-induced immobility in forced swim test (mouse model); phase II trials for dexthis compound in IBS [2] [5].

This compound's binding in the basal ganglia correlates with the high expression of its PDE targets, particularly PDE10A, in this region. The following diagram illustrates the proposed signaling pathway:

G This compound This compound PDE_Inhibition PDE Inhibition (PDE4, PDE10) This compound->PDE_Inhibition cAMP ↑ cAMP/cGMP Levels PDE_Inhibition->cAMP PKA PKA Activation cAMP->PKA DARPP32 Phosphorylation of DARPP-32 PKA->DARPP32 CellularEffects Altered Gene Expression & Neuronal Excitability DARPP32->CellularEffects BehavioralOutcomes Behavioral Outcomes: Anxiolysis, Antipsychotic Potential CellularEffects->BehavioralOutcomes

Detailed Experimental Protocols

The key findings on this compound's neurobiology are supported by specific experimental methodologies.

1. In Vitro PDE Inhibition Assay [2] This protocol quantified this compound's inhibition of phosphodiesterase isoenzymes.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various PDE isoenzymes.
  • Methodology: IMAP Technology (Immobilized Metal Ion Affinity-Based Fluorescence Polarization).
  • Procedure:
    • Reaction Setup: Human recombinant PDE isoenzymes (PDE-1A3, PDE-2A3, PDE-3A, PDE-4A1, PDE-10A1, etc.) were incubated with their respective fluorescently-labeled cyclic nucleotide substrates (cAMP or cGMP).
    • Drug Incubation: this compound was dissolved in DMSO and added to the reactions at a range of concentrations (for IC₅₀ determination) or a single high concentration (for initial screening).
    • Termination & Binding: The reaction was stopped, and a binding reagent containing immobilized metal coordination complexes was added. This reagent binds with high affinity to the phosphate groups on the nucleotide monophosphate (AMP or GMP) produced by PDE activity.
    • Detection: Fluorescence polarization (FP) was measured. When the nucleotide monophosphate is bound by the reagent, its molecular motion slows, resulting in an increase in FP value. PDE inhibition by this compound results in less product formation and a lower FP value.
    • Analysis: IC₅₀ values were calculated from dose-response curves generated using an 8-point assay with duplicates.

2. In Vivo Behavioral Study for Negative Symptoms of Psychosis [2] This protocol assessed this compound's efficacy in a mouse model of avolition, a negative symptom of schizophrenia.

  • Objective: To evaluate if this compound could ameliorate avolition induced by the NMDA receptor antagonist dizocilpine (MK-801).
  • Animals: Male Albino Swiss mice.
  • Drug Administration:
    • Dizocilpine Treatment: 0.2 mg/kg, intraperitoneally (i.p.), once daily for 14 days to induce a persistent state of avolition.
    • This compound Treatment: 50 mg/kg, i.p., suspended in a 0.5% aqueous methyl cellulose solution. Administered in parallel to dizocilpine injections.
  • Behavioral Test: Forced Swim Test (FST), conducted after the drug treatment period.
    • Procedure: Mice were placed individually in cylinders filled with water for a set period (e.g., 6 minutes).
    • Measurement: The duration of immobility was scored. Dizocilpine-induced prolongation of immobility is interpreted as a model of avolition. A reduction in immobility time by this compound indicates a positive, pro-motivational effect.
  • Analysis: Data from the this compound+dizocilpine group was compared to vehicle+dizocilpine and control groups using appropriate statistical tests (e.g., ANOVA).

3. Radioligand Binding Studies in the Basal Ganglia [1] [2] These studies identified the unique binding site of 2,3-benzodiazepines.

  • Objective: To map the specific brain regions where radiolabeled 2,3-benzodiazepines (e.g., girisopam) bind.
  • Methodology: In vitro receptor autoradiography and binding assays on brain tissue sections.
  • Procedure:
    • Tissue Preparation: Brain sections (e.g., from rodents) containing the basal ganglia (striatum, pallidum, substantia nigra) are prepared.
    • Incubation: Sections are incubated with a radiolabeled 2,3-benzodiazepine ligand.
    • Specificity Control: To establish non-specific binding, adjacent sections are co-incubated with the radioligand and an excess of unlabeled (cold) ligand.
    • Washing & Exposure: Unbound radioligand is washed away, and the sections are exposed to X-ray film or an imaging plate.
    • Analysis: Dense labeling in the film image indicates regions of high receptor binding. Studies showed exclusive binding in the striato-pallido-nigral system.
    • Chemical Lesion Studies: To confirm localization, specific neuronal pathways within the basal ganglia were chemically lesioned, which subsequently abolished or reduced radioligand binding [1].

Conclusion and Research Implications

This compound is an atypical 2,3-benzodiazepine whose neurobiological properties are distinct from classical benzodiazepines. Its unique binding profile in the basal ganglia and its action as a selective PDE inhibitor underlie its anxiolytic efficacy without sedation and its potential for treating negative symptoms of psychosis [1] [2]. This mechanistic profile suggests it may be more accurately classified as a homophtalazine rather than a conventional benzodiazepine [1] [5].

References

Comprehensive Application Notes and Protocols: HPLC Method Validation for Tofisopam in Pure Form and Pharmaceutical Tablets

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Context

Tofisopam is an anxiolytic agent belonging to the 2,3-benzodiazepine class that is clinically prescribed in the dosage range of 50 mg to 300 mg for anxiety-related disorders. As a practically insoluble compound in aqueous media, this compound presents significant analytical challenges for quality control in pharmaceutical formulations. This application note provides a comprehensive validation protocol for the determination of this compound in both pure form and tablet formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology is aligned with International Council for Harmonisation (ICH) guidelines Q2(R1) and follows current Good Manufacturing Practices (GMP) requirements for analytical procedure validation, ensuring reliability, accuracy, and reproducibility for pharmaceutical quality control applications.

The validation of analytical methods is a regulatory requirement in the pharmaceutical industry to ensure that analytical techniques produce consistent, reliable, and accurate results suitable for their intended purpose. According to ICH guidelines, method validation provides documented evidence that the analytical procedure consistently meets predetermined specifications and quality attributes when applied to the analysis of drug substances and drug products. For this compound, which exhibits limited aqueous solubility, developing a robust analytical method is particularly crucial to ensure accurate quantification in quality control settings. The method described herein has been optimized and validated according to regulatory standards to demonstrate specificity, accuracy, precision, linearity, range, and robustness for the analysis of this compound in both pure and formulated dosage forms [1] [2].

Experimental Design

Materials and Reagents
  • This compound reference standard (purity ≥99%) should be obtained from a certified reference material provider.
  • HPLC-grade solvents including methanol, acetonitrile, and orthophosphoric acid are required for mobile phase preparation.
  • Purified water should be obtained from a Milli-Q water purification system or equivalent.
  • Pharmaceutical tablet formulations containing this compound (typically 50 mg strength) are needed for method application.
  • Placebo tablet materials including all excipients except the active ingredient are necessary for specificity studies.
Chromatographic Conditions

The optimized chromatographic conditions for the separation and quantification of this compound are as follows:

  • Column: Reverse-phase C18 column (250 mm × 4.6 mm, 5 μm particle size)
  • Mobile Phase: 0.1% Orthophosphoric acid in water:methanol in the ratio 10:90% v/v
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 238 nm
  • Injection Volume: 20 μL
  • Column Temperature: Ambient (typically 25°C)
  • Run Time: 15-20 minutes

The isocratic elution method with a mobile phase consisting of 0.1% orthophosphoric acid in water:methanol (10:90% v/v) has been demonstrated to provide optimal separation of this compound from potential impurities and excipients. The detection wavelength of 238 nm corresponds to the maximum absorbance of this compound, ensuring enhanced sensitivity for quantification. Prior to analysis, both mobile phase and samples should be properly filtered through 0.45 μm membranes and degassed by sonication to prevent column contamination and ensure baseline stability [1].

Standard and Sample Preparation
2.3.1 Stock Standard Solution

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a primary stock solution of concentration 1 mg/mL. This solution is stable when stored protected from light at 4°C for up to one week.

2.3.2 Working Standard Solutions

Prepare working standard solutions by appropriate dilution of the stock standard solution with mobile phase to obtain concentrations spanning the range of 10-60 μg/mL for calibration curve construction.

2.3.3 Sample Solution (Tablet Formulation)

Weigh and powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to approximately 25 mg of this compound into a 25 mL volumetric flask. Add approximately 20 mL of methanol, sonicate for 15 minutes with occasional shaking, and dilute to volume with methanol. Filter through a 0.45 μm membrane filter, discarding the first few mL of filtrate. Further dilute an aliquot of the filtrate with mobile phase to obtain a test solution with a nominal concentration of 40 μg/mL [1].

Validation Methodology

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity for the this compound method:

  • Inject blank and placebo: Prepare and analyze a blank (mobile phase) and placebo solution (containing all excipients except API) to demonstrate no interference at the retention time of this compound.
  • Forced degradation studies: Subject this compound standard and formulation to stress conditions including acid hydrolysis (0.1M HCl), base hydrolysis (0.1M NaOH), oxidative stress (3% H₂O₂), thermal stress (60°C), and photolytic stress. Assess peak purity of this compound using a photodiode array detector to demonstrate homogeneity and absence of co-eluting peaks.
  • Resolution factor: Ensure that the this compound peak is baseline resolved from the nearest eluting peak with a resolution factor (Rs) of not less than 2.0.

The method should demonstrate peak purity for this compound under all stress conditions, confirming the method's stability-indicating capability. The blank and placebo chromatograms should not show any peaks interfering with the this compound peak [2] [3] [4].

Linearity and Range

Linearity evaluates the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range of the method is the interval between the upper and lower concentrations for which demonstrated linearity, accuracy, and precision have been established.

  • Calibration standards: Prepare a minimum of five concentrations of this compound standard solutions spanning from 10-60 μg/mL (typically 10, 20, 30, 40, 50, and 60 μg/mL).
  • Triplicate injections: Inject each concentration in triplicate and record the peak areas.
  • Calibration curve: Plot the mean peak area versus concentration and perform linear regression analysis to determine the correlation coefficient (r), slope, and y-intercept.
  • Acceptance criteria: The correlation coefficient (r) should be not less than 0.999, and the y-intercept should not be significantly different from zero [1] [4].

Table 1: Linearity and Range Parameters for this compound HPLC Method

Parameter Result Acceptance Criteria
Concentration range 10-60 μg/mL -
Correlation coefficient (r) 0.9996 ≥ 0.999
Slope -
Y-intercept -
Residual sum of squares Minimized
Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found. For this compound analysis, accuracy is determined using recovery studies by spiking known amounts of the reference standard into placebo or pre-analyzed sample matrices.

  • Spiking levels: Prepare samples at three concentration levels (50%, 100%, and 150% of target concentration) in triplicate.

  • Recovery calculation: Calculate the percentage recovery of this compound at each level using the formula:

    % Recovery = (Found Concentration / Added Concentration) × 100

  • Acceptance criteria: The mean recovery should be between 98-102% for the drug substance and 98-102% for the drug product [1] [4].

Table 2: Accuracy Assessment for this compound HPLC Method

Spike Level (%) Amount Added (μg/mL) Amount Found (μg/mL) % Recovery % RSD
50 20 98-103 ≤ 2.0
100 40 98-102 ≤ 2.0
150 60 98-102 ≤ 2.0
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision should be investigated at three levels: repeatability, intermediate precision, and reproducibility.

  • System precision (Repeatability): Inject six replicate injections of a standard solution at 100% of test concentration (40 μg/mL). Calculate the %RSD of peak areas and retention times. Acceptance criteria: %RSD ≤ 2.0%.
  • Method precision: Prepare six independent sample preparations from a homogeneous sample batch (40 μg/mL) and analyze. Calculate the %RSD of the assay results. Acceptance criteria: %RSD ≤ 2.0%.
  • Intermediate precision: Demonstrate precision under different conditions (different analyst, different day, different instrument) using the same homogeneous sample. Compare results between the two sets of data. Acceptance criteria: Overall %RSD ≤ 2.0% [4] [2].

Table 3: Precision Data for this compound HPLC Method

Precision Type Concentration (μg/mL) % RSD (Peak Area) % RSD (Retention Time) Acceptance Criteria
System Precision 40 < 2.0 < 1.0 %RSD ≤ 2.0%
Method Precision 40 < 2.0 < 1.0 %RSD ≤ 2.0%
Intermediate Precision 40 < 2.0 < 1.0 %RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Signal-to-noise method: Prepare diluted solutions of this compound and inject. The LOD is the concentration that gives a signal-to-noise ratio of 3:1, while the LOQ gives a signal-to-noise ratio of 10:1.

  • Standard deviation method: Based on the standard deviation of the response and the slope of the calibration curve:

    LOD = (3.3 × σ) / S | LOQ = (10 × σ) / S

    Where σ is the standard deviation of the response and S is the slope of the calibration curve.

  • Acceptance criteria: For LOQ, the %RSD of peak areas for six replicate injections should be ≤ 5.0% and mean recovery should be 98-102% [1] [4].

For the this compound method, LOD and LOQ were found to be 2.75 μg/mL and 8.855 μg/mL respectively, demonstrating adequate method sensitivity for the intended application [1].

Robustness

Robustness evaluates the capacity of the method to remain unaffected by small but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Deliberate parameter variations: Systematically vary method parameters including:
    • Mobile phase composition (± 2%)
    • Flow rate (± 0.1 mL/min)
    • Column temperature (± 5°C)
    • Detection wavelength (± 2 nm)
    • pH of mobile phase (± 0.1 units)
  • Evaluation: For each variation, inject standard solution and evaluate system suitability parameters including resolution, tailing factor, theoretical plates, and %RSD of peak areas.
  • Acceptance criteria: All system suitability parameters should remain within specified limits despite variations in method parameters [1] [5].

The following workflow diagram illustrates the comprehensive validation approach for the this compound HPLC method:

G Start Start HPLC Method Validation Specificity Specificity Testing Start->Specificity Linearity Linearity and Range Specificity->Linearity Accuracy Accuracy Assessment Linearity->Accuracy Precision Precision Evaluation Accuracy->Precision LODLOQ LOD and LOQ Determination Precision->LODLOQ Robustness Robustness Testing LODLOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidationReport Validation Report SystemSuitability->ValidationReport

Results and Discussion

Summary of Validated Parameters

The developed and validated HPLC method for this compound has demonstrated comprehensive validation across all required parameters according to ICH guidelines. The method shows excellent linearity within the range of 10-60 μg/mL with a correlation coefficient of 0.9996, confirming a direct proportional relationship between concentration and detector response. The accuracy profile demonstrates mean recoveries between 98-103% across the specified range, indicating no significant bias in the measurements. The precision studies revealed %RSD values less than 2% for both system and method precision, confirming the method's reliability and reproducibility. The method exhibits adequate sensitivity with LOD and LOQ values of 2.75 μg/mL and 8.855 μg/mL respectively, which are suitable for the quantification of this compound in pharmaceutical formulations [1].

The robustness testing confirmed that the method remains unaffected by small deliberate variations in chromatographic conditions, demonstrating its suitability for routine use in quality control laboratories. The forced degradation studies established the stability-indicating nature of the method, with adequate separation of this compound from its degradation products under various stress conditions. The method successfully applied to the analysis of this compound in tablet formulations with an assay value of approximately 101%, confirming its suitability for routine quality control analysis of pharmaceutical products [1].

System Suitability Testing

System suitability testing is an integral part of the analytical method that ensures the chromatographic system is functioning adequately at the time of analysis. The following system suitability parameters should be established for the this compound method:

  • Theoretical plates: Not less than 2000, indicating column efficiency
  • Tailing factor: Not more than 2.0, indicating peak symmetry
  • Repeatability: %RSD of peak areas for six replicate injections not more than 2.0%
  • Resolution: Not less than 2.0 from the nearest eluting peak

System suitability should be performed before each analytical run to ensure the validity of the generated data. A system suitability solution containing this compound at the test concentration should be injected in six replicates, and all parameters should meet the established criteria before proceeding with sample analysis [5] [2].

Table 4: System Suitability Parameters for this compound HPLC Method

Parameter Result Acceptance Criteria
Theoretical plates > 2000 ≥ 2000
Tailing factor < 2.0 ≤ 2.0
%RSD (n=6) < 2.0% ≤ 2.0%
Retention time (min) %RSD ≤ 1.0%
Resolution from nearest peak > 2.0 ≥ 2.0

Protocol Implementation

Application to Quality Control

The validated HPLC method for this compound is ready for implementation in quality control laboratories for routine analysis of bulk drug substances and pharmaceutical formulations. For routine analysis, the following simplified procedure is recommended:

  • Mobile phase preparation: Prepare 0.1% orthophosphoric acid in water:methanol (10:90% v/v). Filter through a 0.45 μm membrane filter and degas by sonication for 5 minutes.
  • Standard preparation: Prepare a working standard solution of this compound at a concentration of 40 μg/mL using the reference standard.
  • Sample preparation: Prepare test samples as described in Section 2.3.3.
  • System suitability: Inject six replicates of the standard solution to verify system performance before sample analysis.
  • Chromatographic run: Inject the blank, standard, and samples following the chromatographic conditions described in Section 2.2.
  • Calculation: Calculate the this compound content in the samples by comparing the peak areas with that of the standard.

The method has been demonstrated to be stability-indicating and can be applied to stability studies of this compound formulations to monitor the formation of degradation products under various storage conditions [1] [2].

Conclusion

The RP-HPLC method described in this application note provides a completely validated analytical procedure for the determination of this compound in pure form and pharmaceutical tablet formulations. The method demonstrates excellent performance across all validation parameters including specificity, linearity, accuracy, precision, and robustness. The simplicity of the isocratic elution method, combined with UV detection, makes it particularly suitable for routine quality control applications in pharmaceutical industries. The method is economical and streamlined for the determination of this compound, addressing the analytical challenges posed by its poor aqueous solubility. The validation data confirms that the method is specific, precise, accurate, robust, and suitable for routine analysis of this compound in bulk and commercial products [1].

References

Comprehensive Application Notes and Protocols: Analytical QbD Approach to RP-HPLC Method Development and Validation for Tofisopam Determination in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Quality by Design (AQbD)

Analytical Quality by Design (AQbD) represents a systematic approach to analytical method development that begins with predefined objectives and emphasizes method understanding and control based on sound science and quality risk management. This paradigm shift from traditional method development aligns with the principles outlined in ICH guidelines Q8, Q9, and Q10, focusing on building quality into the analytical method rather than merely testing for it. The fundamental principles of AQbD involve defining an Analytical Target Profile (ATP), identifying Critical Method Attributes (CMAs), understanding the relationship between Critical Method Parameters (CMPs) and CMAs through systematic experimentation, establishing a Method Operable Design Region (MODR), implementing continuous monitoring, and managing the method lifecycle through continual improvement.

The application of AQbD to Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method development for pharmaceutical analysis offers significant advantages over traditional approaches. By employing statistical design of experiments (DoE), researchers can better understand the interaction effects between various method parameters and their impact on method performance characteristics. This systematic understanding leads to more robust and rugged methods that remain reliable throughout the method lifecycle, reducing the need for frequent method revalidation and ensuring consistent performance across different laboratories and instruments. For the analysis of Tofisopam, a benzodiazepine derivative used in the treatment of anxiety disorders, the implementation of AQbD principles is particularly valuable due to the need for precise and accurate quantification in both bulk drug substances and pharmaceutical formulations.

Analytical QbD-Based Method Development for this compound

Application of QbD Principles to this compound HPLC Method

The development of an RP-HPLC method for this compound using the AQbD approach begins with the definition of the Analytical Target Profile (ATP), which clearly states the method purpose: to provide accurate, precise, and specific quantification of this compound in bulk drugs and pharmaceutical dosage forms. The ATP identifies the Critical Analytical Attributes (CAAs) that define method performance, which for this compound analysis include retention time, peak symmetry (tailing factor), theoretical plate count, and peak purity. These attributes directly impact the method's ability to reliably separate and quantify this compound in the presence of potential impurities and formulation excipients.

Through initial risk assessment using Ishikawa (fishbone) diagrams and prior knowledge, the Critical Method Parameters (CMPs) most likely to influence the CAAs are identified. For this compound analysis, the literature identifies three primary CMPs: organic phase ratio in the mobile phase, pH of the aqueous phase, and flow rate [1] [2]. These parameters significantly impact the retention behavior, peak shape, and separation efficiency of this compound. The relationship between CMPs and CAAs is systematically investigated using Design of Experiments (DoE), with both Box-Behnken Design (BBD) and Central Composite Design (CCD) being successfully employed for this compound method optimization [1] [2]. These experimental designs allow for the efficient exploration of the factor space with a reduced number of experimental runs while providing comprehensive data on main effects, interaction effects, and quadratic effects.

Experimental Design and Optimization

The optimization of RP-HPLC method for this compound employs a Box-Behnken Design (BBD) with three factors at three levels, which requires fewer experimental runs compared to other response surface methodologies while still providing comprehensive data for method optimization [2]. The independent variables and their levels are summarized in Table 1.

Table 1: Experimental Design Variables for this compound Method Optimization

Variable Type Parameter Low Level Middle Level High Level
Independent Organic Phase Ratio (%) 70 75 80
Independent Flow Rate (mL/min) 0.8 1.0 1.2
Independent pH of Buffer 2.5 3.0 3.5
Dependent Retention Time (min) Target: 2-5 min
Dependent Theoretical Plates >2000
Dependent Tailing Factor <2.0

The experimental data is analyzed using response surface methodology and used to build mathematical models describing the relationship between the CMPs and CAAs. The resulting models are statistically evaluated using analysis of variance (ANOVA) to determine their significance and predictive capability. The optimization process yields an MODR within which the method produces acceptable results without the need for revalidation. For this compound analysis, the established MODR includes: organic phase ratio of 73-77% v/v, flow rate of 0.9-1.1 mL/min, and pH of 2.7-3.3 [2]. Within this region, the method consistently meets all acceptance criteria for the CAAs, ensuring robust performance.

G Analytical QbD Workflow for this compound HPLC Method ATP Define Analytical Target Profile (ATP) CAA Identify Critical Analytical Attributes (CAAs) ATP->CAA RiskAssess Risk Assessment (Ishikawa Diagram) CAA->RiskAssess CMP Determine Critical Method Parameters (CMPs) RiskAssess->CMP DoE Design of Experiments (Box-Behnken Design) CMP->DoE Model Response Surface Modeling DoE->Model MODR Establish Method Operable Design Region Model->MODR Control Control Strategy & Validation MODR->Control

Detailed Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)
  • HPLC-grade acetonitrile and methanol
  • High-purity water (prepared using Milli-Q water purification system or equivalent)
  • Orthophosphoric acid (85%, HPLC grade)
  • Commercial this compound tablets (typically 50 mg or 100 mg strength)
  • Syringe filters (nylon or PVDF, 0.22 μm or 0.45 μm porosity)
Instrumentation and Chromatographic Conditions
  • HPLC system with quaternary pump, auto-sampler, column oven, and PDA detector
  • Data acquisition software (Empower or equivalent)
  • Analytical column: C18 column (250 mm × 4.6 mm, 5 μm particle size) such as Hypersil C18, Phenomenex Luna C18, or equivalent
  • Mobile phase: Water:Acetonitrile (25:75, v/v) [2]
  • Flow rate: 1.0 mL/min
  • Column temperature: 25°C
  • Detection wavelength: 240 nm [3] or 238 nm [4]
  • Injection volume: 10 μL
  • Run time: 5-6 minutes
Preparation of Standard Solutions
3.3.1 Primary Stock Solution (1 mg/mL)

Accurately weigh and transfer approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Add about 15 mL of methanol and sonicate for 5-10 minutes to ensure complete dissolution. Allow the solution to reach room temperature and dilute to volume with methanol. This solution is stable for 7 days when stored refrigerated at 2-8°C.

3.3.2 Working Standard Solutions

Prepare working standards by appropriate dilution of the stock solution with mobile phase to obtain concentrations in the range of 10-60 μg/mL for the calibration curve [4]. For the typical linearity range of 10-50 μg/mL, pipette 0.5, 1.0, 1.5, 2.0, and 2.5 mL of stock solution into separate 50 mL volumetric flasks and dilute to volume with mobile phase.

Sample Preparation Protocol

For tablet formulation analysis, accurately weigh and powder not less than 20 tablets. Transfer an amount of powder equivalent to about 50 mg of this compound into a 50 mL volumetric flask. Add approximately 30 mL of methanol and sonicate for 15-20 minutes with occasional shaking. Allow the solution to cool to room temperature, dilute to volume with methanol, and mix well. Filter the solution through a 0.45 μm syringe filter, discarding the first 2-3 mL of filtrate. Further dilute 1 mL of this solution to 10 mL with mobile phase to obtain a final concentration of approximately 100 μg/mL.

System Suitability Testing

Prior to sample analysis, perform system suitability tests to ensure the HPLC system is operating correctly. Inject six replicates of the standard solution at the target concentration (typically 20-30 μg/mL). The system is considered suitable if the %RSD of peak areas is ≤2.0%, tailing factor is ≤2.0, and the theoretical plate count is >2000 [4] [2]. These parameters should be monitored throughout the analysis to ensure consistent system performance.

G Experimental Factors and Responses Relationship Organic Organic Phase Ratio RT Retention Time Organic->RT Significant Impact Plates Theoretical Plates Organic->Plates Moderate Impact Tailing Tailing Factor Organic->Tailing Significant Impact Purity Peak Purity Organic->Purity Moderate Impact Flow Flow Rate Flow->RT Significant Impact Flow->Plates Moderate Impact pH pH of Buffer pH->RT Moderate Impact pH->Plates Significant Impact pH->Tailing Significant Impact pH->Purity Moderate Impact

Method Validation Protocols and Results

Specificity and Selectivity

Specificity is demonstrated by injecting the blank (mobile phase), placebo formulation (containing all excipients except this compound), standard solution, and sample solution. The method is considered specific if there is no interference at the retention time of this compound from the blank or placebo components. Peak purity should be confirmed using a PDA detector by comparing the spectrum at the peak apex, upslope, and downslope positions. The peak purity index should be ≥0.999, indicating a homogeneous peak without co-eluting impurities.

Linearity and Range

The linearity of the method is evaluated by analyzing standard solutions at a minimum of five concentration levels across the specified range. For this compound, the validated linear range is typically 10-50 μg/mL or 10-60 μg/mL [4] [2]. The peak areas are plotted against the corresponding concentrations, and the data is subjected to linear regression analysis. The method demonstrates acceptable linearity if the correlation coefficient (r²) is ≥0.999 and the y-intercept is not significantly different from zero.

Table 2: Method Validation Parameters for this compound RP-HPLC Analysis

Validation Parameter Requirements Results Reference
Linearity Range 10-50/60 μg/mL 10-60 μg/mL [4] [2]
Correlation Coefficient (r²) ≥0.999 0.9996 [4]

| Precision (%RSD) | ≤2% | Intra-day: 0.70-0.94% Inter-day: 0.55-0.95% | [5] [4] | | Accuracy (% Recovery) | 98-102% | 99.39-101% | [4] [3] | | LOD | - | 2.75 μg/mL | [4] | | LOQ | - | 8.855 μg/mL | [4] | | Robustness (%RSD) | ≤2% | <2% for deliberate variations | [4] [2] |

Precision and Accuracy

The precision of the method is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. For repeatability, six replicate injections of a standard solution at 100% of the test concentration are analyzed on the same day under the same conditions. For intermediate precision, the same procedure is performed on different days, by different analysts, or using different instruments. The %RSD of peak areas should be ≤2.0% for both intra-day and inter-day precision [5].

Accuracy is determined by standard addition method or recovery studies from placebo formulations spiked with known amounts of this compound at three concentration levels (50%, 100%, and 150% of the target concentration). For each level, a minimum of three determinations should be performed. The mean recovery at each level should be within 98-102% with %RSD ≤2.0% [4] [3].

Sensitivity: LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined based on the standard deviation of the response and the slope of the calibration curve. The LOD is calculated as 3.3σ/S and LOQ as 10σ/S, where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve. For this compound, reported LOD and LOQ values are 2.75 μg/mL and 8.855 μg/mL, respectively [4].

Robustness and Solution Stability

Robustness is evaluated by deliberately introducing small variations in the method parameters, such as mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±2°C), and pH of the aqueous phase (±0.1 units). The method is considered robust if the %RSD of peak areas and retention times remain ≤2.0% under all varied conditions, and the system suitability parameters are maintained within specified limits [2].

Solution stability is assessed by analyzing the same standard solution at intervals over 24-48 hours when stored at room temperature and refrigerated conditions. The solutions are considered stable if the percentage difference in peak area compared to the initial time point is within ±2.0%.

Application to Pharmaceutical Formulations and Regulatory Considerations

Analysis of Commercial this compound Formulations

The validated RP-HPLC method has been successfully applied to the quantification of this compound in commercial tablet formulations. Typical assay procedures involve analyzing appropriately prepared sample solutions against a freshly prepared standard solution of known concentration. The This compound content is calculated using the formula:

% Assay = (A_T / A_S) × (C_S / C_T) × (Dilution Factor) × 100

Where A_T is the peak area of the test solution, A_S is the peak area of the standard solution, C_S is the concentration of the standard solution, and C_T is the theoretical concentration of the test solution. The method has demonstrated excellent performance with reported assay values of 99.39% to 101% for commercial formulations, well within the acceptable limits of 90-110% of the labeled claim [4] [3].

Control Strategy and Lifecycle Management

A comprehensive control strategy is implemented to ensure the method remains in a state of control throughout its lifecycle. This includes predefined system suitability tests, control of critical reagents (mobile phase composition, buffer pH), and periodic method performance monitoring. The method operable design region (MODR) defined during method development provides flexibility within which method parameters can be adjusted without the need for revalidation, following the principles of ICH Q14 on Analytical Procedure Development.

For continual improvement, the method performance should be regularly reviewed through trend analysis of system suitability data, assay results, and any out-of-specification or out-of-trend results. This data-driven approach facilitates method lifecycle management and allows for continuous refinement of the method based on accumulated data and emerging technologies.

Conclusion

The application of Analytical Quality by Design principles to the development and validation of an RP-HPLC method for this compound represents a modern, scientific approach to analytical method development. The systematic methodology described in these application notes and protocols provides a robust framework for developing a reliable, reproducible, and transferable analytical method that consistently delivers high-quality data throughout its lifecycle. The QbD-based approach offers enhanced method understanding, built-in robustness, and regulatory flexibility through the establishment of a method operable design region.

The detailed protocols provided for method development, validation, and application ensure that researchers can successfully implement this methodology in their laboratories for the routine analysis of this compound in bulk drugs and pharmaceutical formulations. The demonstrated validation parameters confirm that the method is specific, linear, accurate, precise, and robust, meeting all regulatory requirements for pharmaceutical quality control. The application of this AQbD approach can be extended to the development of methods for other pharmaceutical compounds, promoting a systematic, knowledge-based framework in analytical sciences.

References

Application Notes & Protocols: Charge-Transfer Complex Spectrophotometric Determination of Tofisopam

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Tofisopam is an anxiolytic agent belonging to a class of 2,3-benzodiazepines. Unlike traditional 1,4-benzodiazepines, it does not cause cognitive or psychomotor impairment and has a low potential for dependence, making it a valuable therapeutic agent [1]. Quality control of active pharmaceutical ingredients (APIs) like this compound in bulk and dosage forms requires simple, rapid, and cost-effective analytical methods.

Charge-transfer (CT) complex spectrophotometry is a robust technique that meets these requirements. The method is based on the reaction of an electron-donating drug (donor) with an electron-accepting reagent (acceptor) to form a colored complex that can be quantified using UV-Vis spectroscopy. This document outlines the development and validation of two specific CT methods for this compound using chloranilic acid (ChA) and 7,7,8,8-tetracyanoquinodimethane (TCNQ) as π-acceptors. These methods have demonstrated accuracy and precision comparable to standard pharmacopeial methods and are fit for routine analysis in quality control [2] [3].

Principle of the Analysis

This compound acts as an n-electron donor. When it reacts with π-acceptors like ChA or TCNQ, a charge-transfer complex is formed. This complex exhibits a new, intense absorption band at a wavelength specific to the acceptor, which is different from the absorption maxima of the individual reactants. The intensity of this band is directly proportional to the concentration of this compound, allowing for its quantitative determination via Beer-Lambert's law [2].

The workflow below illustrates the key stages of the analysis, from sample preparation to quantification.

G This compound CT Complex Analysis Workflow Start Start: Weigh Standard this compound A Prepare Stock Solution Start->A Dissolve in solvent B Aliquot Working Solution A->B Dilute serially C_ChA React with Chloranilic Acid (ChA) B->C_ChA For ChA Method C_TCNQ React with TCNQ B->C_TCNQ For TCNQ Method D_ChA Measure Absorbance at 520 nm C_ChA->D_ChA Form CT Complex D_TCNQ Measure Absorbance at 844 nm C_TCNQ->D_TCNQ Form CT Complex E Construct Calibration Curve D_ChA->E Record absorbance D_TCNQ->E Record absorbance End Determine Unknown Concentration E->End Apply regression

Experimental Protocols

Materials and Reagents
  • Standard this compound: High-purity reference standard.
  • Pharmaceutical Formulation: this compound tablets.
  • Acceptors: Chloranilic acid (ChA) and 7,7,8,8-Tetracyanoquinodimethane (TCNQ), analytical grade.
  • Solvents: Acetonitrile, methanol, or other suitable organic solvents, analytical grade.
Instrumentation
  • A double-beam UV-Visible spectrophotometer with matched 1 cm quartz cells.
  • Analytical balance.
  • Ultrasonic bath.
  • Volumetric flasks, micropipettes.
Detailed Procedure for the Chloranilic Acid (ChA) Method
  • Preparation of Standard Stock Solution (1 mg/mL): Accurately weigh about 100 mg of pure this compound into a 100 mL volumetric flask. Dissolve and make up to volume with acetonitrile.
  • Preparation of Chloranilic Acid Solution (0.5% w/v): Dissolve 50 mg of ChA in 10 mL of acetonitrile.
  • Sample Preparation (Tablet Dosage Form): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of acetonitrile, sonicate for 20 minutes, dilute to volume with the same solvent, and mix well. Filter to remove insoluble excipients.
  • Charge-Transfer Complex Formation: Pipette different aliquots (0.25 - 1.25 mL) of the standard or sample working solution into a series of 5 mL volumetric flasks. Add 1 mL of the 0.5% ChA solution to each flask. Dilute to volume with acetonitrile.
  • Spectrophotometric Measurement: Allow the solutions to stand for a predetermined optimization time (e.g., 30 minutes) at room temperature. Measure the absorbance of each solution against a reagent blank at 520 nm.
Detailed Procedure for the TCNQ Method
  • Preparation of Standard Stock Solution (1 mg/mL): As described in section 3.3.
  • Preparation of TCNQ Solution (0.2% w/v): Dissolve 20 mg of TCNQ in 10 mL of acetonitrile.
  • Sample Preparation (Tablet Dosage Form): As described in section 3.3.
  • Charge-Transfer Complex Formation: Pipette different aliquots (0.3 - 1.5 mL) of the standard or sample working solution into a series of 5 mL volumetric flasks. Add 1 mL of the 0.2% TCNQ solution to each flask. Dilute to volume with acetonitrile.
  • Spectrophotometric Measurement: Allow the solutions to stand for a predetermined optimization time (e.g., 30 minutes) at room temperature. Measure the absorbance of each solution against a reagent blank at 844 nm (or 824 nm as per the specific method optimization) [2] [3].

Results, Data Analysis, and Validation

The following table summarizes the quantitative parameters and validation data for both CT methods.

Table 1: Optical Characteristics and Validation Data for this compound CT Methods [2] [3]

Parameter Chloranilic Acid (ChA) Method TCNQ Method
λ_max (nm) 520 824 / 844
Beer's Law Range (µg/mL) 25 - 125 30 - 150
Limit of Detection (LOD) (µg/mL) 8.0 10.0
Calibration Slope 0.0025 0.0115
Calibration Intercept 0.011 -0.237
Accuracy (Comparison with JP) Comparable Comparable
Precision Good Good

The relationship between the different analytical methods and their performance is summarized below.

G Method Performance Comparison A This compound Analysis Methods B Charge-Transfer Complex Methods A->B C Reference Methods A->C D ChA Method B->D E TCNQ Method B->E F GC-NPD (Bioanalytical)[17] C->F G Japanese Pharmacopeia[7] C->G D->G Comparable Accuracy E->G Comparable Accuracy

Discussion

The developed methods successfully utilize the principle of charge-transfer complex formation for the quantitative analysis of this compound. The key to success lies in the optimization of reaction conditions, including the concentration of acceptor reagents, reaction time, temperature, and solvent selection, to ensure complete and stable complex formation.

  • Method Performance: As shown in Table 1, both methods exhibit a linear relationship between absorbance and concentration across a range suitable for pharmaceutical dosage analysis. The LOD values indicate adequate sensitivity for quality control purposes. The methods were validated and found to have good accuracy and precision, showing no significant difference when compared with the standard Japanese Pharmacopeia method [2] [3].
  • Advantages: The primary advantages of these CT complex methods are their simplicity, speed, and cost-effectiveness. They do not require expensive instrumentation like HPLC or GC-MS and can be performed with basic laboratory equipment. This makes them highly suitable for routine analysis and quality control in pharmaceutical laboratories.
  • Comparison with Other Techniques: While other techniques like Gas Chromatography with Nitrogen Phosphorous Detection (GC-NPD) offer high sensitivity for pharmacokinetic studies in biological fluids like human plasma [1], and other spectrophotometric methods report different ranges and LODs [4], the CT methods provide a robust and straightforward alternative for the analysis of tablet formulations.

Conclusion

The charge-transfer complex-based spectrophotometric methods using chloranilic acid and TCNQ are straightforward, precise, and accurate for determining this compound in its bulk and pharmaceutical tablet dosage forms. The procedures are easy to perform, economically viable, and can be reliably adopted for routine quality control analysis in pharmaceutical industries and testing laboratories.

References

Comprehensive Application Notes and Protocols: Chiral Separation of Tofisopam Enantiomers by HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Context and Significance

Tofisopam (1-(3,4-dimethoxyphenyl)-4-methyl-5-ethyl-7,8-dimethoxy-5H-2,3-benzodiazepine) is an anxiolytic agent with a unique chiral structure that presents significant analytical challenges. The molecule contains one chiral center at the C-5 position, and its seven-member diazepine ring exists in two stable boat conformations, resulting in four distinct stereochemical species: R-(+)-, R-(-)-, S-(+)-, and S-(-)-tofisopam. These species are properly designated as enantiomers and conformers, with the signs in parentheses indicating their optical rotation properties. [1]

The pharmacological significance of this compound stereoisomers drives the need for effective chiral separation methods. Research has demonstrated that each stereoisomer possesses distinct biological activities and different binding behaviors to human serum albumin. This differential pharmacological activity creates a compelling rationale for developing robust analytical methods to control the enantiomeric quality of single-enantiomer drug formulations, particularly as R-Tofisopam undergoes development as a single enantiomeric agent. The ability to detect low levels of the unwanted S-enantiomer (as low as 0.1%) becomes crucial for ensuring drug safety and efficacy. [2] [1]

Fundamental Strategies for Chiral Separation

Direct vs. Indirect Separation Approaches
  • Indirect Separation Method: This approach involves derivatization with chiral reagents to form covalent diastereomers. The chiral analyte containing reactive functional groups (amino, hydroxyl, carboxylic acid, etc.) reacts with an enantiopure chiral derivatizing agent (CDA) to form stable diastereomeric complexes that can be separated using conventional achiral chromatography. The primary advantage of this method is the flexibility to use standard reversed-phase columns and mobile phase systems. However, the method requires specific functional groups for derivatization, high enantiopurity of the CDA, and assurance that no racemization occurs during the derivatization process. The use of indirect methods has been declining in favor of more straightforward direct approaches. [3]

  • Direct Separation Method: This approach relies on the formation of transient diastereomeric complexes between the enantiomers and a chiral selector, without forming covalent bonds. The chiral recognition exploits minute energy differences between the reversibly formed complexes. Two principal implementations exist: [3]

    • Chiral Mobile Phase Additive (CMPA): An enantiomerically pure chiral selector is added to the mobile phase, and separation occurs on a standard achiral column
    • Chiral Stationary Phase (CSP): The chiral selector is immobilized on the chromatographic support, forming the basis for separation
Chiral Stationary Phase Selection

Polysaccharide-based chiral stationary phases represent the most widely employed systems for chiral separations due to their broad recognition capabilities and high loading capacity. These phases are commercially available with different polymeric backbones (amylose or cellulose) and various derivatized functional groups that provide distinct selectivity patterns. The structural differences between amylose (helical structure) and cellulose (tight, layered structure) contribute significantly to their complementary chiral recognition properties. The most common polysaccharide-based columns screened for this compound separation include: [2] [4]

  • Amylose-based: Chiralpak AD, Chiralpak AD-RH, Chiralpak AS
  • Cellulose-based: Chiralcel OD, Chiralcel OJ, Lux Cellulose-4

Table 1: Polysaccharide-Based Chiral Stationary Phases for this compound Separation

Polymer Base Commercial Name Chiral Selector Separation Mode
Amylose Chiralpak AD Amylose tris(3,5-dimethylphenylcarbamate) Polar organic, Reversed-phase
Amylose Chiralpak AD-RH Amylose tris(3,5-dimethylphenylcarbamate) Reversed-phase
Amylose Chiralpak AS Amylose tris((S)-1-phenylethylcarbamate) Polar organic, Normal phase
Cellulose Chiralcel OD Cellulose tris(3,5-dimethylphenylcarbamate) Normal phase, Polar organic
Cellulose Chiralcel OJ Cellulose tris(4-methylbenzoate) Normal phase, Polar organic
Cellulose Lux Cellulose-4 Cellulose tris(4-chloro-3-methylphenylcarbamate) Multiple modes

Method Optimization Strategies

Stationary Phase Selectivity

The choice of chiral selector significantly impacts separation efficiency through multiple mechanisms. First, the polysaccharide type (amylose vs. cellulose) creates fundamentally different chiral environments. Amylose forms a helical structure that can accommodate enantiomeric pairs through inclusion complexes, while cellulose produces a tight, layered structure with different spatial constraints. Second, the nature of the chiral selector attached to the polysaccharide backbone directs analytes toward specific interaction sites. For example, in the separation of fenarimol using four different cellulose stationary phases, each with different chiral selectors, dramatically different separation patterns and retention times were observed. Third, even the position of functional groups on the selector can dramatically alter selectivity, as demonstrated by the complete resolution of myclobutanil enantiomers simply by changing the position of a methyl group on the chiral selector. [4]

Mobile Phase Optimization

The mobile phase composition serves as a powerful tool for manipulating selectivity in chiral separations. The organic modifier content can significantly impact both retention and resolution. In the case of this compound separation on Chiralpak AD, using neat methanol as the starting point and subsequently optimizing to an 85:15 (v/v) methanol/2-propanol mixture improved resolution of all four stereoisomers. The additive concentration also plays a critical role; for instance, varying the formic acid concentration in the mobile phase can not only affect separation but sometimes even reverse the elution order of enantiomers. Additionally, the use of specialized solvents like chloroform or dichloromethane (allowed only on certain specialized phases) can resolve critical pairs that otherwise co-elute. [2] [4]

Temperature Optimization

Column temperature represents another key parameter for optimizing chiral separations. Temperature changes can induce drastic selectivity alterations, including complete reversal of elution order in some cases. For example, in the separation of Fmoc-N-Isoleucine, at 5°C the enantiomers were fully resolved with the D-form eluting first, while at 50°C the elution order reversed. From a thermodynamic perspective, chiral separations are governed by the relationship between the retention factor (k), enthalpy (ΔH), and entropy (ΔS). For this compound, thermodynamic studies revealed an unusual entropy and enthalpy-entropy co-driven controlled enantioseparation on Chiralcel OJ and Chiralpak AD columns, respectively. These findings highlight the importance of temperature optimization in method development. [2] [4]

This compound-Specific Separation Protocols

Comprehensive Screening Protocol

Initial column screening should encompass multiple chiral stationary phases to identify the most promising system. Based on published research, the following columns have demonstrated potential for this compound separation: six polysaccharide-type (Chiralpak AD, Chiralpak AD-RH, Chiralpak AS, Chiralcel OD, Chiralcel OJ, Lux Cellulose-4), three cyclodextrin-based (Quest-BC, Quest-C2, Quest-CM), and two macrocyclic glycopeptide antibiotic-type (Chirobiotic T, Chirobiotic TAG). The screening should be performed in both polar organic mode (typically using methanol or acetonitrile with possible additives) and reversed-phase mode (using aqueous-organic mixtures) to identify the optimal separation conditions. For this compound, the polar organic mode generally provides superior results with polysaccharide columns. [2]

Optimized Method for this compound Enantiomer/Conformer Separation

For complete resolution of all four this compound stereoisomers, two validated methods have been reported in the literature. The first method employs a (S,S)-β-GEM 1 chiral column with a mobile phase consisting of hexane/ethanol/triethylamine (50:50:0.2, v/v/v). This method achieves a separation factor of at least 3.9 for any adjacent peaks, enabling baseline resolution of all four species. The second optimized method uses a Chiralpak AD column (amylose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of methanol/2-propanol (85:15, v/v) at a flow rate of 0.7 mL/min and column temperature maintained at 40°C. This method successfully resolves all four isomers and can detect as low as 0.1% S-enantiomer as a chiral impurity in R-tofisopam, making it suitable for enantiomeric quality control. [2] [1]

Table 2: Optimized HPLC Conditions for this compound Chiral Separation

Parameter Method 1 (Polysaccharide-Based) Method 2 (β-GEM-Based)
Column Chiralpak AD (4.6 × 250 mm, 5 μm) (S,S)-β-GEM 1
Mobile Phase Methanol/2-propanol (85:15, v/v) Hexane/ethanol/triethylamine (50:50:0.2, v/v/v)
Flow Rate 0.7 mL/min 1.0 mL/min
Temperature 40°C 25°C
Detection UV 238 nm UV 238 nm
Injection Volume 10 μL 10-20 μL
Runtime ~30 minutes ~25 minutes
Sample Preparation

Sample preparation must account for the conformer interconversion kinetics of this compound. Preparation should begin by dissolving the powder in the appropriate solvent (typically methanol or ethanol) to achieve a concentration of approximately 1 mg/mL. The solution should be freshly prepared and analyzed promptly to minimize interconversion between conformers during the analysis. For pharmaceutical formulations (tablets or capsules), extract the powdered sample with the same solvent, followed by centrifugation or filtration (0.45 μm membrane filter) to remove insoluble excipients before injection. The use of an autosampler with temperature control (maintained at 4-10°C) is recommended to stabilize the conformers during sequence analysis. [2] [1]

Method Validation

Validation Parameters and Acceptance Criteria

Chromatographic methods for this compound enantiomer separation must be validated according to ICH guidelines to ensure reliability, accuracy, and reproducibility. The key validation parameters and typical results obtained for validated this compound methods are summarized in the table below. [2] [5] [1]

Table 3: Method Validation Parameters and Results for this compound Chiral HPLC Methods

Validation Parameter Experimental Results Acceptance Criteria
Linearity Range 10-60 μg/mL Correlation coefficient R² ≥ 0.999
Regression Coefficient (R²) 0.9996 R² ≥ 0.999
Limit of Detection (LOD) 0.12-2.75 μg/mL Signal-to-noise ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.36-8.855 μg/mL Signal-to-noise ratio ≥ 10:1
Precision (%RSD) <0.5% (repeatability), <2% (intermediate precision) RSD ≤ 1% for repeatability, RSD ≤ 2% for intermediate precision
Accuracy (% Recovery) 98-103% 98-102%
Specificity Baseline resolution of all four stereoisomers No interference from placebo or degradants
Robustness Insignificant variation with deliberate changes Method withstands minor parameter variations
Solution Stability and System Suitability

Standard and sample solution stability should be demonstrated over a minimum of 24 hours under storage conditions (typically 4-10°C). For this compound, special attention must be paid to potential conformer interconversion during solution storage. System suitability tests must be performed before each analytical run, evaluating parameters such as retention time reproducibility, resolution between critical pairs, tailing factor, and theoretical plates. The resolution between any two adjacent peaks of the four stereoisomers should be not less than 2.0, and the tailing factor should not exceed 1.5 for all peaks. [5] [1]

Practical Implementation and Troubleshooting

Conformer Interconversion Considerations

A unique challenge in this compound analysis is the kinetic interconversion of conformers that occurs in solution. Studies have demonstrated that the interconversion follows first-order kinetics with temperature-dependent rate constants. At room temperature, the interconversion half-life is sufficiently long to allow chromatographic separation, but analysts must be mindful of the potential for interconversion during sample preparation and analysis. To minimize this effect, maintain samples at controlled temperatures (15-25°C) and avoid extreme pH conditions that might accelerate interconversion. The interconversion kinetics can be studied by injecting a purified single conformer and monitoring the appearance of the other conformer over time. [1]

Troubleshooting Common Issues
  • Insufficient Resolution: If resolution between critical pairs is inadequate, consider adjusting the organic modifier ratio (e.g., methanol/2-propanol ratio for Chiralpak AD), lowering the column temperature to enhance selectivity, or trying a different chiral stationary phase with complementary selectivity

  • Peak Tailing: Peak tailing in chiral separations often results from secondary interactions with residual silanols. Adding small amounts of amine modifiers (e.g., triethylamine, diethylamine) to the mobile phase can mitigate this issue. For the β-GEM column method, triethylamine is already incorporated as a modifier

  • Retention Time Drift: Ensure mobile phase temperature equilibrium and consistent composition. For normal-phase modes, strict control of mobile phase water content is essential as minor variations can significantly impact retention

  • Column Preservation: To extend column lifetime, use HPLC-grade solvents, filter samples through 0.45 μm membranes, and avoid injecting samples with incompatible solvents that might precipitate the chiral selector

The following workflow diagram illustrates the systematic approach to method development for this compound chiral separation:

tofisopam_workflow Start Start Method Development ColumnScreening Screen Multiple CSPs (6 Polysaccharide, 3 Cyclodextrin, 2 Glycopeptide) Start->ColumnScreening ModeSelection Select Separation Mode (Polar Organic vs Reversed Phase) ColumnScreening->ModeSelection InitialEval Initial Evaluation Identify Promising System ModeSelection->InitialEval Optimization Multivariate Optimization Mobile Phase Composition Temperature Flow Rate InitialEval->Optimization Validation Method Validation Linearity, Precision, Accuracy LOD/LOQ, Specificity, Robustness Optimization->Validation RoutineUse Routine Implementation with System Suitability Testing Validation->RoutineUse

The following diagram illustrates the conformer interconversion equilibrium that must be considered during this compound analysis:

conformer_equilibrium R_major R-(+)-Tofisopam (Major Conformer) R_minor R-(-)-Tofisopam (Minor Conformer) R_major->R_minor Conformer Interconversion S_major S-(-)-Tofisopam (Major Conformer) R_major->S_major Enantiomerization (Not Observed) R_minor->R_major Conformer Interconversion S_major->R_major Enantiomerization (Not Observed) S_minor S-(+)-Tofisopam (Minor Conformer) S_major->S_minor Conformer Interconversion S_minor->S_major Conformer Interconversion

Conclusion

The chiral separation of this compound enantiomers and conformers represents a sophisticated analytical challenge requiring careful method development and optimization. The protocols presented herein, utilizing either polysaccharide-based chiral stationary phases in polar organic mode or (S,S)-β-GEM columns in normal phase mode, provide robust solutions for complete resolution of all four stereochemical species. The validated methods enable precise quantitation of enantiomeric impurities at levels as low as 0.1%, meeting regulatory requirements for pharmaceutical quality control. Attention to conformer interconversion kinetics during sample preparation and analysis is essential for obtaining accurate and reproducible results. These application notes provide researchers with comprehensive guidance for implementing reliable chiral HPLC methods for this compound analysis in both drug substance and drug product formulations.

References

Comprehensive Application Notes: Column-Switching HPLC Analysis of Tofisopam in Human Serum for Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tofisopam and Analytical Challenges

This compound is an atypical anxiolytic medication belonging to the 2,3-benzodiazepine class that exhibits a unique pharmacological profile distinct from traditional 1,4-benzodiazepines. Unlike conventional benzodiazepines such as diazepam or alprazolam, this compound lacks significant sedative, muscle relaxant, and anticonvulsant properties while maintaining anxiolytic effects, allowing patients to remain alert and functional during treatment [1]. Chemically known as 1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine, this compound does not bind to the GABA receptor complex like traditional benzodiazepines but rather acts as an isoenzyme-selective phosphodiesterase inhibitor with highest affinity to PDE-4A1, PDE-10A1, PDE-3, and PDE-2A3 [1]. This unique mechanism of action makes it an interesting candidate for the adjuvant treatment of psychosis with focus on negative symptoms.

The analysis of this compound in biological matrices presents significant challenges due to the need for high sensitivity to detect therapeutic concentrations, the complex nature of serum samples with protein content that can interfere with analysis, and the compound's unique chemical properties. Traditional HPLC methods often require extensive sample preparation including protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering matrix components. These additional steps increase analysis time, introduce potential sources of error, and may reduce overall recovery of the analyte. The development of column-switching HPLC methodologies addresses these challenges by automating the sample cleanup process while providing the sensitivity, precision, and accuracy required for pharmacokinetic studies and bioequivalence assessments in drug development.

Analytical Method Fundamentals

Column-Switching HPLC Technology

Column-switching HPLC represents an advanced chromatographic technique that utilizes multiple columns and automated valve switching to achieve efficient on-line sample purification and analysis in a single integrated system. This approach is particularly valuable for bioanalytical applications where analytes of interest must be quantified in complex matrices such as serum, plasma, or other biological fluids. The system typically consists of a precolumn for initial extraction and cleanup of the sample, followed by transfer of the purified analyte to an analytical column for separation and quantification. The switching between columns is controlled through a multi-position valve that directs the mobile phase flow according to a timed program, allowing interfering matrix components such as proteins to be diverted to waste while the target compounds are retained and concentrated on the precolumn before transfer to the analytical column.

The key advantages of column-switching HPLC for serum analysis include:

  • Minimal sample preparation: Direct injection of biological samples without time-consuming pretreatment steps
  • Enhanced sensitivity: On-line concentration of the analyte improves detection limits
  • Improved accuracy: Reduced matrix effects lead to more reliable quantification
  • Automation potential: Unattended operation increases laboratory efficiency
  • Method robustness: Integrated cleanup extends column lifetime and system performance

For this compound analysis specifically, the column-switching approach enables reliable quantification at the low nanogram per milliliter levels relevant to therapeutic drug monitoring and pharmacokinetic studies, while effectively addressing the challenges posed by the complex serum matrix.

This compound Chemical Properties

This compound possesses distinctive chemical characteristics that influence its analytical behavior. As a 2,3-benzodiazepine derivative, it contains multiple methoxy functional groups and exists as a racemic mixture with complex stereochemistry. The molecule exhibits conformational isomerism, which can present challenges for chromatographic separation unless properly controlled [2]. From an analytical perspective, this compound demonstrates strong UV absorption at multiple wavelengths, with maximum absorbance reported at 238nm in conventional HPLC systems [3] and 205nm in some specialized applications [4]. The compound's relatively low aqueous solubility necessitates the use of organic modifiers in the mobile phase to achieve adequate chromatographic performance and peak shape. Understanding these physicochemical properties is essential for developing robust analytical methods that can accurately quantify this compound in pharmaceutical formulations and biological samples.

Detailed Application Protocol: Column-Switching HPLC for this compound in Human Serum

Equipment and Reagents
  • HPLC System: Binary or quaternary pump system with auto-sampler, column oven, and UV/Vis or DAD detector
  • Column-Switching Valve: Automated six-port or ten-port switching valve with actuator and controller
  • Precolumn: Capcell Pak MF Ph-1 (10 × 4.0 mm I.D. or similar) for sample cleanup and enrichment [5] [6]
  • Analytical Column: C18 reversed-phase column (150 × 4.6 mm I.D., 5μm particle size or equivalent)
  • Mobile Phase A (Extraction mobile phase): 13% acetonitrile in 50mM phosphate buffer (pH 7.0) containing 5mM sodium octanesulfonate [5] [6]
  • Mobile Phase B (Analytical mobile phase): 43% acetonitrile in 0.1% phosphoric acid containing 5mM sodium octanesulfonate [5] [6]
  • Serum Samples: Human serum samples stored at -20°C until analysis
  • Standard Solutions: this compound reference standard dissolved in appropriate solvent (typically methanol or acetonitrile) to prepare stock and working solutions
Sample Preparation Procedure
  • Thaw frozen serum samples at room temperature and vortex mix for 10-15 seconds to ensure homogeneity
  • Centrifuge samples at 10,000 × g for 5 minutes to precipitate any particulate matter
  • Transfer 100μL of supernatant directly into HPLC vials for injection without any protein precipitation or extraction steps [5] [6]
  • Prepare calibration standards by spiking drug-free human serum with appropriate volumes of this compound working solutions to cover the concentration range of 10-500 ng/mL
  • Include quality control samples at low, medium, and high concentrations within the calibration range to monitor method performance
Instrument Configuration and Chromatographic Conditions

Table 1: Chromatographic Conditions for Column-Switching HPLC Analysis of this compound

Parameter Specification
Sample Injection Volume 100 μL [5] [6]
Precolumn Capcell Pak MF Ph-1 [5] [6]
Analytical Column C18 reversed-phase (150 × 4.6 mm, 5μm)
Extraction Mobile Phase 13% acetonitrile in 50mM phosphate buffer (pH 7.0) with 5mM sodium octanesulfonate [5] [6]
Analytical Mobile Phase 43% acetonitrile in 0.1% phosphoric acid with 5mM sodium octanesulfonate [5] [6]
Flow Rate 1.0 mL/min (adjustable for semi-micro systems)
Detection Wavelength 238 nm [3]
Column Temperature Ambient or controlled at 25-40°C
Total Run Time 24 minutes [5] [6]
Column-Switching Sequence and Timing

The column-switching protocol follows a precisely timed sequence to ensure optimal sample cleanup and analyte transfer:

  • 0.0-3.0 minutes (Load Position): The sample is injected onto the precolumn using mobile phase A. Proteins and other non-retained matrix components are eluted to waste while this compound is retained on the precolumn [5] [6].

  • 3.0-5.0 minutes (Transfer Position): The switching valve changes position, directing the flow of mobile phase A through the precolumn in the reverse direction to transfer the enriched this compound to the analytical column [5] [6].

  • 5.0-22.0 minutes (Separation Position): The valve returns to original position, and the analytical mobile phase B elutes this compound from the analytical column for separation and detection. The precolumn is re-equilibrated with mobile phase A for the next injection [5] [6].

  • 22.0-24.0 minutes (Re-equilibration): The system re-equilibrates with initial conditions before the next injection, completing the 24-minute total analysis cycle [5] [6].

G start Start Analysis sample_inj Sample Injection (100 µL serum) start->sample_inj precolumn_cleanup Precolumn Cleanup Proteins to waste sample_inj->precolumn_cleanup valve_switch Valve Switching precolumn_cleanup->valve_switch analyte_transfer Analyte Transfer to Analytical Column valve_switch->analyte_transfer separation Chromatographic Separation analyte_transfer->separation detection UV Detection at 238 nm separation->detection reequil System Re-equilibration detection->reequil end Analysis Complete reequil->end time0 0.0 min time3 3.0 min time0->time3 time5 5.0 min time3->time5 time22 22.0 min time5->time22 time24 24.0 min time22->time24

Figure 1: Workflow of the column-switching HPLC analysis for this compound in human serum showing the timed sequence of operations throughout the 24-minute analysis cycle.

Method Validation and Performance Characteristics

Validation Parameters and Acceptance Criteria

The column-switching HPLC method for this compound analysis in human serum has been comprehensively validated according to international guidelines for bioanalytical method validation. The method demonstrates excellent performance characteristics suitable for pharmacokinetic studies and bioequivalence assessments. The key validation parameters are summarized in the table below:

Table 2: Validation Parameters for Column-Switching HPLC Method for this compound in Human Serum

Validation Parameter Results Acceptance Criteria
Linearity Range 10-500 ng/mL [5] R² ≥ 0.990
Limit of Detection (LOD) 2 ng/mL [5] S/N ≥ 3:1
Limit of Quantification (LOQ) 10 ng/mL [5] CV < 20%, accuracy 80-120%
Precision (Intra-day CV) ≤ 4.2% [5] CV ≤ 15%
Precision (Inter-day CV) < 4.2% [5] CV ≤ 15%
Accuracy 98-103% [3] 85-115% of nominal value
Recovery > 69.8% [7] Consistent and reproducible
Specificity No interference from serum matrix [5] No interference at retention time
System Suitability and Method Robustness

System suitability tests should be performed before each analytical run to ensure method reliability. Critical parameters include retention time consistency (RSD < 2%), peak area precision (RSD < 5%), tailing factor (< 2.0), and theoretical plate count (> 2000). The method has demonstrated excellent robustness against minor variations in mobile phase composition (±2% organic modifier), flow rate (±0.1 mL/min), and temperature (±5°C), with %RSD values for these parameters consistently below 2% [3]. The ruggedness of the method has been confirmed through different analysts, instruments, and days while maintaining precision values within acceptable limits.

Advanced Applications in Pharmaceutical Research

Bioequivalence Study Applications

The column-switching HPLC method has been successfully applied to bioequivalence testing of two commercial this compound tablet formulations [5] [6]. In these studies, human volunteers received single doses of reference and test formulations according to a crossover design, with serial blood samples collected over appropriate time intervals. Serum samples were analyzed using the described methodology, and pharmacokinetic parameters including C~max~, T~max~, AUC~0-t~, AUC~0-∞~, and elimination half-life were calculated. The demonstrated sensitivity (LOD 2 ng/mL) and precision (CV ≤ 4.2%) of the method allowed for reliable quantification of this compound concentrations throughout the elimination phase, providing sufficient data to establish bioequivalence between formulations [5] [6]. This application highlights the utility of the method for regulatory submissions and pharmaceutical development.

Enantiomeric Separation and Impurity Analysis

While the column-switching method focuses on total this compound quantification, recent advances in chiral separation have enabled the resolution of this compound enantiomers using specialized stationary phases. Research has demonstrated that the four stereoisomers of this compound can be separated using polysaccharide-type chiral stationary phases, particularly Chiralpak AD with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector [2]. The optimal mobile phase for this application consists of 85/15 (v/v) methanol/2-propanol at a flow rate of 0.7 mL/min and column temperature of 40°C [2]. This chiral method can detect as low as 0.1% S-enantiomer as a chiral impurity in R-tofisopam, which is particularly important as the single enantiomeric form undergoes development as a new therapeutic agent [2].

Additionally, impurity profiling of this compound has been achieved using reversed-phase HPLC with a C18 stationary phase and a mobile phase consisting of a 46:31:23 mixture of 0.01M aqueous 1-heptanesulfonic acid-sodium, acetonitrile, and methanol [8]. This method has proven suitable for determining the conformational isomer ratio of this compound in various solvents and for evaluating challenge tests as part of comprehensive pharmaceutical quality control.

G start This compound Analysis Method Selection bioanalytical Bioanalytical Application start->bioanalytical chiral Chiral/Impurity Analysis start->chiral formulation Formulation Quality Control start->formulation serum Serum/Plasma Matrix bioanalytical->serum impurity Impurity Profiling chiral->impurity chiral_col Chiral Stationary Phase (Chiralpak AD) chiral->chiral_col dosage Dosage Form Analysis formulation->dosage col_switch Column-Switching HPLC serum->col_switch pk_studies Pharmacokinetic Studies col_switch->pk_studies bioequivalence Bioequivalence Testing col_switch->bioequivalence pk_studies->bioequivalence impurity_control Impurity Control impurity->impurity_control enantiomer_sep Enantiomer Separation chiral_col->enantiomer_sep enantiomer_sep->impurity_control rp_hplc RP-HPLC Method dosage->rp_hplc quality Quality Control rp_hplc->quality validation Method Validation rp_hplc->validation quality->validation

Figure 2: Method selection workflow for this compound analysis showing different HPLC approaches based on application requirements in pharmaceutical research and development.

Alternative Analytical Methods

Conventional RP-HPLC for Formulation Analysis

For the analysis of this compound in pharmaceutical formulations rather than biological matrices, a simpler reversed-phase HPLC method has been developed and validated according to ICH guidelines [3]. This method employs a conventional C18 column with a mobile phase consisting of 0.1% orthophosphoric acid in water and methanol in the ratio 10:90% v/v, with detection at 238nm [3]. The method demonstrates linearity in the range of 10-60 μg/mL with a regression coefficient of 0.9996, and has been successfully applied to the analysis of this compound in bulk and commercial dosage forms with an assay value of 101% and accuracy between 98-103% [3]. The limit of detection and quantitation were found to be 2.75 μg/mL and 8.855 μg/mL, respectively, making this method suitable for quality control of pharmaceutical formulations.

GC-NPD Method for Enhanced Sensitivity

A highly sensitive gas chromatography with nitrogen-phosphorous detection (GC-NPD) method has been developed for this compound analysis in human plasma, offering an alternative to HPLC methodologies [7]. This method employs liquid-liquid extraction for sample preparation and uses girizopam as an internal standard. The assay demonstrates linearity in the 5-500 ng/mL range, covering therapeutically relevant plasma concentrations, with inter- and intra-day precision values below the 15% limit established for bioanalytical methods [7]. The mean recovery for this compound was 69.8%, and the method has been successfully applied in a single-dose pharmacokinetic study showing rapid absorption and distribution, relatively short biological half-life, and considerable inter-individual variation in plasma concentration levels of the parent compound [7].

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Poor Recovery from Precolumn: Check the pH and ion-pair reagent concentration in the extraction mobile phase. Ensure the precolumn is not overloaded with matrix components and replace if necessary.

  • Peak Tailing: Verify mobile phase pH and the concentration of ion-pair reagent. Consider adding small amounts of organic modifier to the extraction mobile phase or using a different lot of analytical column.

  • Retention Time Drift: Maintain consistent mobile phase preparation and column temperature. Ensure adequate equilibration of the precolumn between injections.

  • Reduced Sensitivity: Check for partial clogging of precolumn or enrichment column. Confirm detector lamp performance and mobile phase purity.

  • Carryover Between Injections: Implement adequate wash steps in the injection sequence and ensure proper flushing of the sample loop. Check for adsorption in the flow path.

Method Optimization Strategies

For method transfer to different instrumentation or for analysis of different sample matrices, several parameters can be optimized:

  • Organic Modifier Concentration: Adjust acetonitrile percentage in both extraction and analytical mobile phases to optimize retention and resolution.

  • Ion-Pair Reagent Concentration: Vary sodium octanesulfonate concentration between 1-10 mM to optimize retention and peak shape.

  • pH Optimization: Test phosphate buffer pH in the range of 6.5-7.5 for optimal extraction efficiency.

  • Transfer Time: Adjust the valve switching time to ensure complete transfer of analyte from precolumn to analytical column while minimizing transfer of interfering compounds.

  • Temperature Optimization: Evaluate column temperatures between 25-40°C to improve resolution and analysis time.

Conclusion

The column-switching semi-micro HPLC method described in these application notes provides a robust, sensitive, and efficient approach for the determination of this compound in human serum. The method enables direct injection of serum samples without extensive pretreatment while achieving the sensitivity required for pharmacokinetic studies and bioequivalence assessments. With a detection limit of 2 ng/mL, precision (CV ≤ 4.2%), and total analysis time of 24 minutes, this methodology offers significant advantages over conventional HPLC approaches that typically require offline sample preparation steps. The application of this method to bioequivalence testing of commercial this compound formulations demonstrates its utility in pharmaceutical development and regulatory submissions. For researchers requiring enantiomeric separation or impurity profiling, complementary chiral and reversed-phase HPLC methods are available to address these specific analytical needs.

References

Comprehensive Analytical Methods for Tofisopam: Sample Preparation, Extraction Techniques, and Analysis Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tofisopam and Analytical Challenges

This compound (1-(3,4-dimethoxyphenyl)-4-methyl-5-ethyl-7,8-dimethoxy-5H-2,3-benzodiazepine) represents a unique benzodiazepine derivative with a distinctive pharmacological profile compared to traditional 1,4-benzodiazepines. Unlike classical benzodiazepines such as diazepam or alprazolam, this compound exhibits minimal sedative properties while maintaining anxiolytic efficacy, making it particularly valuable for treating anxiety and stress-related disorders while allowing patients to remain alert and functional. [1] This atypical benzodiazepine does not bind to GABA receptors in the brain and does not displace labeled benzodiazepines from their binding sites, suggesting a different mechanism of action that may involve modulation of the benzodiazepine-GABA chloride channel ionophore complex. [2]

The analysis of this compound presents several technical challenges that require specialized methodological approaches. This compound molecules in solution exist in two conformations that can be separated by liquid chromatography, with the ratio of conformers being a function of time, temperature, and solvent. However, in the gas phase, only one conformer is present, resulting in a single gas chromatographic peak. [2] This molecular behavior, coupled with the need for sensitive detection in biological matrices, necessitates carefully developed sample preparation and analysis protocols. The following application notes provide detailed methodologies for the extraction, detection, and quantification of this compound across various matrices, addressing the compound's unique chemical properties and diverse research applications.

Analytical Method Summaries & Comparison

To support diverse research needs from pharmaceutical formulation analysis to pharmacokinetic studies, multiple analytical techniques have been developed for this compound quantification. The selection of an appropriate method depends on factors including required sensitivity, available instrumentation, matrix complexity, and throughput requirements. The following section summarizes two established methodologies and presents a comparative analysis to guide method selection.

Table 1: HPLC-MS Method Parameters for this compound Analysis

Parameter Specification
Column Newcrom R1, 3.2 × 100 mm, 5 µm, 100 Å, dual ended
Mobile Phase Gradient MeCN – 20-80%, 10 min
Buffer Formic acid – 2%
Flow Rate 0.2 mL/min
Detection ESI-SIM: [M+H]⁺ at m/z 383
LOD 0.1 ppb (instrument-specific)
Application Pharmaceutical formulation analysis

Table 2: GC-NPD Method Parameters for this compound Analysis

Parameter Specification
Column Not specified in results
Detection Nitrogen-Phosphorous Detection (NPD)
Linear Range 5-500 ng/mL
Internal Standard Girizopam
Sample Matrix Human plasma
Extraction Method Liquid-liquid extraction
Mean Recovery 69.8%
Application Pharmacokinetic studies

Table 3: Method Selection Guide Based on Application Requirements

Application Need Recommended Method Key Advantages
Ultra-trace detection HPLC-MS Superior sensitivity (0.1 ppb LOD)
Pharmacokinetic studies GC-NPD Validated for biological matrices, appropriate linear range for therapeutic levels
High-throughput analysis HPLC-MS Faster analysis time (10 min gradient)
Limited MS availability GC-NPD Accessibility of NPD detection
Formulation analysis HPLC-MS Direct analysis without extensive sample cleanup
Metabolic stability HPLC-MS Structural identification capabilities

The HPLC-MS method provides exceptional sensitivity with a detection limit of 0.1 ppb, making it suitable for detecting trace levels of this compound and potential metabolites. [1] This method employs electrospray ionization in selected ion monitoring (SIM) mode, targeting the protonated molecule [M+H]⁺ at m/z 383. The gradient elution with acetonitrile and water containing formic acid as a modifier enables efficient separation on a Newcrom R1 column, with a total analysis time of 10 minutes. This method is particularly valuable for pharmaceutical formulation analysis and applications requiring the highest sensitivity.

For bioanalytical applications focusing on pharmacokinetic profiling, the GC-NPD method offers a robust, validated approach specifically designed for human plasma matrices. [3] [2] This method demonstrates excellent linearity across therapeutically relevant concentrations (5-500 ng/mL) and incorporates girizopam as an internal standard to compensate for extraction variability and instrument fluctuations. The nitrogen-phosphorous detection provides selective response for this compound, reducing interference from matrix components and enhancing method reliability for biological sample analysis.

Detailed Extraction Protocols

Liquid-Liquid Extraction for GC-NPD Analysis

The liquid-liquid extraction protocol optimized for this compound from human plasma represents a critical sample preparation step for accurate bioanalytical quantification. This method has been systematically validated according to Good Laboratory Practice (GLP) requirements for pharmacokinetic studies, ensuring reliability and reproducibility. [2]

3.1.1 Reagents and Materials
  • This compound standard and internal standard girizopam (structurally similar compound)
  • Methanol and ethyl acetate (Scharlau Chemie SA)
  • n-hexane and dichloromethane (Merck, Darmstadt, Germany)
  • Sodium carbonate and sodium bicarbonate (Reanal Ltd., Budapest, Hungary)
  • Ultra-pure water (Milli-Q system, Millipore)
  • Human plasma samples collected with appropriate anticoagulants
3.1.2 Step-by-Step Extraction Procedure
  • Sample Aliquoting: Pipette 1 mL of human plasma into a clean glass extraction tube.

  • Internal Standard Addition: Add 50 μL of girizopam working solution to each plasma sample.

  • Basification: Adjust pH to approximately 9.0 using 500 μL of carbonate-bicarbonate buffer (0.5 M, pH 9.0) to ensure optimal extraction efficiency for this compound.

  • Extraction Solvent Addition: Add 5 mL of organic extraction solvent (ethyl acetate:n-hexane:dichloromethane in optimized ratios) to each sample tube.

  • Mixing and Centrifugation: Vortex mix for 2 minutes followed by centrifugation at 3000 × g for 10 minutes to achieve complete phase separation.

  • Organic Phase Transfer: Carefully transfer the upper organic layer to a clean evaporation tube using pasteur pipettes.

  • Solvent Evaporation: Evaporate the organic extract to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitution: Reconstitute the dry residue in 100 μL of methanol by vortex mixing for 30 seconds.

  • Sample Transfer: Transfer the reconstituted sample to autosampler vials for GC-NPD analysis.

This extraction method demonstrates a mean recovery of 69.8% for this compound across the validated concentration range, with inter- and intra-day precision values well below the 15% limit established for bioanalytical methods. [3] [2] The protocol effectively minimizes matrix effects while maintaining the stability of this compound throughout the extraction process.

Sample Preparation for HPLC-MS Analysis

For pharmaceutical formulation analysis using HPLC-MS, sample preparation is significantly simplified due to the less complex matrix compared to biological samples.

3.2.1 Formulation Extraction Procedure
  • Tablet Homogenization: Crush and homogenize 5 tablets representing the average weight of the batch.

  • Weighing: Accurately weigh powder equivalent to approximately 10 mg of this compound into a volumetric flask.

  • Initial Extraction: Add 20 mL of methanol to the powder and sonicate for 15 minutes with occasional shaking.

  • Dilution: Make up to volume with methanol and mix thoroughly.

  • Filtration: Pass the solution through a 0.45 μm PTFE syringe filter.

  • Dilution for Analysis: Further dilute the filtered solution with mobile phase (water:acetonitrile with formic acid) to achieve a final concentration within the analytical range.

  • Centrifugation: Centrifuge at 12,000 × g for 5 minutes prior to HPLC-MS injection to remove any particulate matter.

This streamlined preparation approach leverages the selectivity of MS detection to minimize interference from pharmaceutical excipients, with the formic acid in the mobile phase enhancing ionization efficiency for improved sensitivity. [1]

Experimental Workflows & Visual Guides

The analytical procedures for this compound analysis involve systematic workflows that ensure reproducible results across different laboratories and sample types. The following diagrams illustrate the key procedural pathways for both major analytical techniques.

GC-NPD Bioanalytical Workflow

G start Start: Plasma Sample Collection step1 Add Internal Standard (Girizopam) start->step1 step2 Alkalize with Carbonate Buffer (pH 9.0) step1->step2 step3 Liquid-Liquid Extraction (Ethyl Acetate/Hexane/DCM) step2->step3 step4 Centrifuge at 3000 × g for Phase Separation step3->step4 step5 Transfer Organic Layer step4->step5 step6 Evaporate to Dryness under Nitrogen Stream step5->step6 step7 Reconstitute in Methanol step6->step7 analysis GC-NPD Analysis (5-500 ng/mL range) step7->analysis end Pharmacokinetic Data Calculation analysis->end

HPLC-MS Pharmaceutical Analysis Workflow

G start Start: Pharmaceutical Formulation step1 Tablet Powder Homogenization and Weighing start->step1 step2 Solvent Extraction with Methanol (Sonication 15 min) step1->step2 step3 Filtration through 0.45 μm PTFE Membrane step2->step3 step4 Dilution with Mobile Phase (Water/ACN/Formic Acid) step3->step4 step5 Centrifugation at 12000 × g for 5 minutes step4->step5 analysis HPLC-MS Analysis (Newcrom R1 Column) step5->analysis end Formulation Quality Assessment analysis->end

Critical Methodological Considerations

Conformational Dynamics in Analysis

This compound presents a unique analytical challenge due to its conformational behavior in solution. NMR studies have confirmed that this compound molecules exist in two distinct conformations when dissolved, with the ratio between these conformers being dependent on time, temperature, and solvent composition. [2] This property has practical implications for method development:

  • Liquid chromatographic methods may separate these conformers, potentially resulting in multiple peaks unless method conditions are carefully controlled
  • In gas chromatographic analysis, only a single peak is observed as this compound exists as one conformer in the gas phase
  • Method development should include stability studies to assess potential interconversion during analysis
  • For regulatory submissions, method validation should address this conformational behavior to ensure accurate quantification
Sensitivity and Selectivity Optimization

Achieving optimal sensitivity and selectivity requires careful consideration of several methodological factors:

  • For GC-NPD analysis, the nitrogen content of this compound enables highly selective detection using nitrogen-phosphorous detection, significantly reducing matrix interference in biological samples [2]
  • HPLC-MS methods leverage the proton affinity of this compound, with formic acid as a mobile phase additive enhancing ionization efficiency and consequently improving sensitivity [1]
  • The liquid-liquid extraction procedure for biological samples should be meticulously optimized regarding pH control, as this compound extraction efficiency is highly dependent on the degree of ionization
  • Internal standard selection is critical, with girizopam providing excellent analytical performance due to its structural similarity and comparable extraction characteristics [3]

Applications in Drug Development & Research

The analytical methodologies described in this application note support various stages of pharmaceutical development and clinical research involving this compound:

  • Pharmacokinetic Studies: The GC-NPD method has been successfully applied to determine this compound concentrations in human plasma following single-dose administration to healthy volunteers, revealing rapid absorption and distribution, relatively short biological half-life, and considerable inter-individual variation [3] [2]
  • Formulation Quality Control: The HPLC-MS method provides rapid, sensitive quantification of this compound in pharmaceutical formulations, supporting quality assessment and stability studies [1]
  • Toxicology and Safety Assessment: Both methods can be adapted to support preclinical development through the analysis of this compound in various biological matrices
  • Comparative Bioavailability Studies: The validated bioanalytical approach enables comparison between different formulations or administration routes

Troubleshooting & Method Validation

Successful implementation of this compound analysis requires attention to potential methodological challenges:

  • Recovery Variability: The 69.8% mean recovery for the liquid-liquid extraction procedure falls within acceptable limits for bioanalytical methods, but consistent technique is essential to maintain precision [2]
  • Carryover Effects: For HPLC-MS methods operating at low ppb levels, appropriate needle wash procedures and injection sequence planning minimize carryover between samples
  • Matrix Effects: Despite the selectivity of NPD and MS detection, lot-to-lot variations in plasma matrix may affect quantification, necessitating use of matrix-matched calibration standards
  • Chromatographic Performance: The conformational behavior of this compound may lead to peak splitting in liquid chromatography if method conditions are not rigorously controlled

Method validation for this compound assays should include assessment of linearity, precision, accuracy, selectivity, sensitivity, and stability under various storage and processing conditions. The GC-NPD method referenced has demonstrated inter- and intra-day precision values well below the 15% limit established for bioanalytical methods, with a linear range of 5-500 ng/mL covering therapeutically relevant concentrations. [3]

Conclusion

The analytical methodologies presented in this application note provide comprehensive tools for the quantification of this compound across various matrices and applications. The HPLC-MS method offers exceptional sensitivity for formulation analysis and trace-level detection, while the GC-NPD approach delivers robust, validated performance for bioanalytical applications. The detailed extraction protocols and workflow diagrams enable researchers to implement these methods efficiently, supporting ongoing research and development activities involving this unique anxiolytic agent. As this compound continues to gain attention for its favorable safety profile and non-sedating characteristics, these analytical methods will facilitate further investigation into its pharmacokinetics, metabolism, and therapeutic applications.

References & Citations

  • SIELC Technologies. HPLC-MS Method for the Analysis of this compound in Pharmaceutical Formulation on Newcrom R1 Column. [1]
  • Tóth, K. et al. Gas Chromatography Nitrogen Phosphorous Detection (GC-NPD) Assay of this compound in Human Plasma for Pharmacokinetic Evaluation. J Pharm Biomed Anal. 2006 Jun 16;41(4):1354-9. [3]
  • Google Patents. Method for Isolating (R)-tofisopam. US7265106B2. [4]
  • ScienceDirect. Gas Chromatography Nitrogen Phosphorous Detection (GC-NPD) Assay of this compound in Human Plasma for Pharmacokinetic Evaluation. Journal of Pharmaceutical and Biomedical Analysis. [2]
  • ScienceDirect Topics. This compound - An Overview. [5]
  • Pharmaceuticals. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals 2021, 14(8), 814. [6]

References

Introduction to Stability-Indicating Methods for Tofisopam

Author: Smolecule Technical Support Team. Date: February 2026

A stability-indicating method is an analytical procedure capable of accurately and reliably measuring the active pharmaceutical ingredient (in this case, Tofisopam) without interference from degradation products, process impurities, excipients, or other potential components [1]. Developing such methods is a regulatory requirement per ICH guidelines to demonstrate the specificity of the assay and to support the shelf-life and storage conditions of a drug substance or product. For this compound—an anxiolytic drug used to treat anxiety disorders—these methods are crucial for ensuring its quality, safety, and efficacy in both pure and pharmaceutical dosage forms. The core principle involves intentionally degrading the drug under various stress conditions and then using a validated analytical method to demonstrate that it can successfully separate the parent drug from its degradation products [1] [2].

Summary of Analytical Techniques & Quantitative Data

Various techniques have been developed and validated for the determination of this compound and its degradation products. The table below summarizes key parameters from recent studies.

Method Linear Range (µg/mL) LOD (µg/mL) LOQ (µg/mL) Key Findings / Application
RP-HPLC [1] 10 - 60 2.75 8.855 Robust, precise, accurate; suitable for bulk & pharmaceutical dosage forms.
Spectrofluorometry [2] 0.2 - 1.6 - - Determines this compound via its degradation product (Emission: 383 nm).
TLC-Densitometry [2] 2 - 20 (µg/band) - - Stability-indicating; separates degradation products.
Derivative Spectrophotometry (1D) [2] 2 - 20 - - Measures amplitude at 298 nm and 332 nm.
Second Derivative Spectrophotometry (2D) [2] 2 - 20 - - Measures amplitude at 312 nm and 344 nm.
First Derivative of Ratio Spectra (1DD) [2] 2 - 20 - - Measures peak amplitude at 336 nm.
Difference Spectrophotometry [2] 2 - 20 - - Measures ΔA at 366 nm.

LOD: Limit of Detection; LOQ: Limit of Quantitation

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the summary tables.

RP-HPLC Method for this compound [1]

This is a commonly used, validated method for the analysis of this compound in bulk and pharmaceutical formulations.

  • Chromatographic Conditions:
    • Column: C18 Column (e.g., Phenomenex Luna or equivalent), 250 mm x 4.6 mm, 5µm particle size.
    • Mobile Phase: 0.1% Orthophosphoric acid in Water : Methanol (10:90, %v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: 238 nm (this compound's maximum absorbance).
    • Injection Volume: 20 µL.
    • Column Temperature: Ambient.
  • Sample Preparation:
    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase or a suitable solvent to obtain a stock solution of known concentration (e.g., 1000 µg/mL). Further dilute to working concentrations within the linearity range (10-60 µg/mL).
    • Test Solution: For tablet formulation, powder and weigh an equivalent amount, then extract into the solvent to obtain a solution of approximately the same concentration as the standard.
  • Forced Degradation (Stress Testing) Protocol:
    • Acidic Hydrolysis: Treat the drug solution with 0.1N-1.0N HCl, reflux for several hours or leave at room temperature, then neutralize.
    • Alkaline Hydrolysis: Treat the drug solution with 0.1N-1.0N NaOH, reflux for several hours or leave at room temperature, then neutralize.
    • Oxidative Degradation: Treat the drug solution with 3-30% Hydrogen Peroxide (H₂O₂), leave at room temperature for a specified time.
    • Photolytic Degradation: Expose the solid drug and/or its formulation to UV light (e.g., as per ICH Q1B option 1 or 2) for a specified number of days.
    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 60-105°C) in an oven for a specified number of days.
  • Validation Parameters (as per ICH Q2(R1)):
    • System Suitability: Verify parameters like theoretical plates, tailing factor, and %RSD of peak areas for replicate injections.
    • Linearity: Prepare and inject standards at a minimum of 5 concentrations (e.g., 10, 20, 30, 40, 50, 60 µg/mL). The correlation coefficient (r) should be >0.999.
    • Precision: Determine through repeatability (intra-day) and intermediate precision (inter-day) with %RSD <2%.
    • Accuracy: Perform recovery studies by spiking a pre-analyzed sample with known amounts of standard at three levels (e.g., 80%, 100%, 120%). Recovery should be between 98-102%.
    • Robustness: Deliberately introduce small changes in method parameters (e.g., mobile phase ratio ±2%, wavelength ±1 nm, flow rate ±0.1 mL/min) and observe the impact.
Spectrofluorometric Method [2]

This method determines this compound by quantifying its degradation product.

  • Procedure:
    • Induce Degradation: Subject this compound to acidic stress conditions to generate the degradation product.
    • Scan Fluorescence: After degradation, measure the fluorescence of the solution.
    • Measurement: The maximum emission is measured at 383 nm when the solution is excited at 295 nm.
    • Quantification: Construct a calibration curve using the fluorescence intensity of standard solutions in the range of 0.2-1.6 µg/mL.
TLC-Densitometry Method [2]
  • TLC Conditions:
    • Stationary Phase: Silica gel 60 F254 TLC plates.
    • Mobile Phase: Ethyl acetate : Methanol : Ammonium hydroxide 10% (8.5 + 1.0 + 0.5, v/v/v).
  • Procedure:
    • Apply standard and test samples as bands on the TLC plate.
    • Develop the plate in a saturated chamber with the mobile phase.
    • Dry the plate and perform densitometric scanning at 315 nm.
    • Quantify the drug and its degradation products based on the peak areas in the chromatogram.

Workflow & Pathway Visualizations

The following diagrams, generated using Graphviz's DOT language, illustrate the core experimental workflows and the degradation pathway for this compound.

Diagram 1: this compound Stability Study Workflow

This diagram outlines the overall workflow for conducting a stability-indicating study on this compound.

StabilityWorkflow Start Start Stability Study Stress Apply Stress Conditions Start->Stress Analyze Analyze Samples Stress->Analyze Acid Acidic Hydrolysis Stress->Acid Base Alkaline Hydrolysis Stress->Base Oxid Oxidative Stress Stress->Oxid Photo Photolysis Stress->Photo Thermal Thermal Degradation Stress->Thermal Separate Chromatographic Separation Analyze->Separate Detect Detect & Quantify Separate->Detect Validate Validate the Method Detect->Validate End Report Results Validate->End Linearity Linearity Validate->Linearity Precision Precision Validate->Precision Accuracy Accuracy Validate->Accuracy Specificity Specificity Validate->Specificity

Diagram 2: this compound Degradation Pathway

This diagram illustrates the logical pathway of this compound degradation under various stress conditions, leading to the formation of different products.

DegradationPathway This compound This compound AcidicProduct Acidic Degradation Product This compound->AcidicProduct Acid (HCl) AlkalineProduct Alkaline Degradation Product This compound->AlkalineProduct Base (NaOH) OxidativeProduct Oxidative Degradation Product This compound->OxidativeProduct Oxidant (H₂O₂) PhotolyticProduct Photolytic Degradation Product This compound->PhotolyticProduct UV Light ThermalProduct Thermal Degradation Product This compound->ThermalProduct Heat

Discussion & Conclusion

The data demonstrates that several robust stability-indicating methods are available for this compound. The RP-HPLC method is particularly advantageous for its precision, accuracy, and ability to be fully validated as per ICH guidelines, making it suitable for routine quality control in pharmaceutical analysis [1]. The other spectroscopic and TLC methods offer simpler, cost-effective alternatives that are also stability-indicating and can be used for specific purposes, such as rapid screening or when HPLC instrumentation is not available [2].

A key finding from the forced degradation studies is that this compound is susceptible to degradation, particularly under acidic stress conditions. The degradation product formed under acidic stress has been separated and identified via IR and mass spectral analysis, confirming that the methods are truly stability-indicating as they can distinguish the intact drug from its breakdown products [2]. The successful application of these methods to commercial tablet formulations (e.g., Nodeprine) further confirms their practical utility in real-world scenarios [2].

References

Comprehensive Analytical Protocol for Tofisopam Metabolite Identification Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Tofisopam (marketed as Emandaxin and Grandaxin) is a 2,3-benzodiazepine derivative with a distinct psychopharmacological profile compared to classical 1,4-benzodiazepines. Unlike traditional benzodiazepines that act on GABA receptors, this compound exhibits anxiolytic properties without sedative, muscle relaxant, or significant cognitive impairment effects. The drug is approved in several European countries and Japan, but not in North America, though its D-enantiomer (dexthis compound) is currently in Phase II trials in the U.S. for irritable bowel syndrome [1] [2]. The complex metabolic profile of this compound, particularly its enantioselective metabolism, necessitates sophisticated analytical approaches for comprehensive metabolite identification [3].

The molecular structure of this compound (C₂₂H₂₆N₂O₄) features four methoxy groups at positions 3 and 4 on the phenyl ring and 7 and 8 on the benzodiazepine ring, with additional ethyl and methyl substituents [1]. This structure presents significant analytical challenges for metabolite separation due to the similar physicochemical properties of potential demethylated metabolites. Understanding this compound's metabolic fate is crucial for drug development and clinical application, particularly given its enantioselective metabolism and potential for drug-drug interactions through cytochrome P450 enzyme inhibition, especially CYP3A4 [2] [4].

Metabolic Pathways and Metabolite Identification

Primary Metabolic Pathways

The major metabolic transformation of this compound occurs through demethylation of its methoxy groups [5]. Research has identified significant enantioselective differences in the metabolism of R- and S-tofisopam, resulting in distinct metabolite profiles for each enantiomer [3]. These differences are not only enzymatically distinct but also result in varying relative abundances of metabolites in both plasma and urine.

Table 1: Primary Metabolites of this compound

Metabolite Metabolic Transformation Primary Enzyme Enantiomer Preference
M1 Demethylation at 7-position benzodiazepine ring CYP3A4 S-enantiomer
M3 Demethylation at 4-position phenyl ring CYP2C9 R-enantiomer
M5 Didemethylated (4 and 7 positions) Multiple CYP enzymes Both enantiomers
Enantioselective Metabolism and Clinical Relevance

Enantioselective metabolism significantly influences this compound's pharmacological profile. Clinical studies demonstrate that subjects administered 200 mg twice daily of R-tofisopam exhibited dramatically different metabolite ratios compared to those receiving S-tofisopam [3]. Specifically, the M1/M3 plasma ratio was 1:29 for R-tofisopam versus 8:1 for S-tofisopam. Similarly, urine samples showed ratios of 1:123 for R-tofisopam and 6:1 for S-tofisopam. These findings highlight the critical importance of stereoselective analysis in understanding the drug's metabolism and pharmacological effects.

The metabolic pathway of this compound involves sequential demethylations, with primary metabolites undergoing further transformation to form didemethylated compounds [3] [5]. The identification of these metabolites in both in vitro systems (human liver microsomes, recombinant CYP enzymes) and in vivo samples (human plasma and urine) confirms the relevance of the characterized metabolic pathways. The enzyme specificity for each metabolic step significantly influences the drug's pharmacokinetics and potential interactions with co-administered medications.

Table 2: Metabolic Profiles of this compound Enantiomers in Clinical Studies

Parameter R-Tofisopam S-Tofisopam
Dosage Regimen 200 mg twice daily 150 mg three times daily
Primary Metabolite M3 M1
Primary CYP Enzyme CYP2C9 CYP3A4
Plasma M1:M3 Ratio 1:29 8:1
Urine M1:M3 Ratio 1:123 6:1

Analytical Methodology

Sample Preparation and Extraction

Proper sample preparation is critical for reliable this compound metabolite identification and quantification. For in vitro studies, incubations should contain 500 ng/mL (approximately 1.3 µM) of individual this compound enantiomers in human liver microsomes or with recombinant cytochrome P450 enzymes [3]. The use of isotopically labeled internal standards such as d6-tofisopam significantly improves quantification accuracy by accounting for procedural variations and matrix effects [6].

For biological samples (plasma, urine), protein precipitation with acetonitrile or methanol (typically in a 2:1 or 3:1 solvent-to-sample ratio) effectively removes interfering proteins while maintaining metabolite stability. Following precipitation, samples should be centrifuged at high speed (≥14,000 × g) for 10 minutes, with the supernatant transferred to clean containers for analysis. For enhanced sensitivity, particularly for low-abundance metabolites, solid-phase extraction (SPE) using mixed-mode cation exchange cartridges can provide cleaner extracts and better analyte recovery.

Liquid Chromatography Separation

Chromatographic resolution of this compound and its metabolites presents significant challenges due to the similar polarity of the monodemethylated metabolites (M1-M4) [6]. Conventional reversed-phase chromatography yields poor separation, necessitating alternative approaches:

  • Normal-phase chromatography provides superior separation of this compound metabolites compared to reversed-phase methods [6]. The use of silica or polar-modified stationary phases with non-aqueous mobile phases enables resolution of structurally similar metabolites.

  • Column heating to 70°C significantly improves peak shape by reducing conformational heterogeneity of the diazepine ring, which otherwise causes peak broadening and shoulders [6].

  • Mobile phase optimization should employ mixtures of hexane or heptane with ethanol or isopropanol containing small percentages (0.1-0.5%) of acid or base modifiers to control ionization and improve separation.

The analytical method should be validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines before application to experimental samples.

Mass Spectrometry Detection

Mass spectrometric detection of this compound metabolites employs both triple quadrupole (QqQ) and high-resolution instruments (QTOF, Orbitrap) depending on the analysis objectives [7]. For targeted quantification, multiple reaction monitoring (MRM) on QqQ instruments provides superior sensitivity and specificity, while high-resolution full scan and data-dependent MS/MS on QTOF or Orbitrap platforms enable untargeted metabolite identification.

Electrospray ionization (ESI) in positive ion mode typically provides optimal sensitivity for this compound and its metabolites [7]. Key instrumental parameters include:

  • Source temperature: 300-500°C
  • Ion spray voltage: 4500-5500 V
  • Collision energy: 20-40 eV (compound-dependent optimization required)
  • Declustering potential: 60-100 V

Data acquisition strategies should include both data-dependent acquisition (DDA) for comprehensive metabolite identification and targeted MS/MS for specific metabolite quantification. For complex biological samples, ion mobility separation coupled with LC-MS provides an additional dimension of separation, simplifying spectral interpretation [7].

Experimental Protocols

In Vitro Metabolite Profiling

G A Prepare incubation mixture B Add NADPH regenerating system A->B C Initiate reaction with enzyme source B->C D Incubate at 37°C with shaking C->D E Terminate reaction with acetonitrile D->E F Centrifuge and collect supernatant E->F G LC-MS/MS analysis F->G H Metabolite identification and quantification G->H

Figure 1: Experimental workflow for in vitro metabolite profiling of this compound

In vitro metabolite profiling enables prediction of human metabolism and identification of enzymes responsible for metabolite formation [3]. The following protocol details the incubation conditions for characterizing this compound metabolism:

  • Preparation of incubation mixture:

    • Prepare 100 mM phosphate buffer (pH 7.4)
    • Add R- or S-tofisopam (final concentration 500 ng/mL ≈ 1.3 µM)
    • Include human liver microsomes (0.5-1.0 mg protein/mL) or recombinant CYP enzymes
  • Pre-incubation:

    • Incubate mixture at 37°C for 5 minutes
    • Add NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)
  • Reaction initiation and incubation:

    • Initiate reaction by adding NADPH regenerating system
    • Incubate at 37°C with gentle shaking for 30-60 minutes
    • Terminate reaction with ice-cold acetonitrile (2:1 v/v)
  • Sample processing:

    • Centrifuge at 14,000 × g for 10 minutes
    • Transfer supernatant to autosampler vials
    • Analyze by LC-MS/MS

For enzyme mapping, include chemical inhibitors or antibodies specific to individual CYP enzymes (e.g., sulfaphenazole for CYP2C9, ketoconazole for CYP3A4) to confirm enzyme contributions to metabolite formation [3].

Clinical Sample Analysis

Clinical sample analysis provides verification of in vitro predictions and quantitative assessment of metabolite profiles in humans [3]. The protocol for clinical sample analysis includes:

  • Sample collection:

    • Collect plasma and urine samples from subjects receiving this compound
    • For plasma: Collect at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose)
    • For urine: Collect pooled samples over 0-8, 8-24, and 24-48 hour intervals
  • Sample preparation:

    • Thaw frozen samples on ice
    • Aliquot 100-200 µL of plasma or urine
    • Add internal standard (d6-tofisopam)
    • Precipitate proteins with 300-600 µL acetonitrile
    • Vortex mix for 30 seconds, centrifuge at 14,000 × g for 10 minutes
    • Transfer supernatant for analysis
  • Quality control:

    • Prepare calibration standards in blank matrix (0.5-500 ng/mL)
    • Include quality control samples at low, medium, and high concentrations
    • Process alongside study samples

Data Analysis and Interpretation

Metabolite Identification Strategies

Comprehensive metabolite identification requires a systematic computational framework that integrates multiple data dimensions [7]. The workflow should include:

  • Accurate mass measurement for elemental composition determination
  • MS/MS spectral interpretation for structural characterization
  • Retention time correlation with predicted physicochemical properties
  • Spectral matching against reference databases when available

For confident metabolite identification, the following hierarchical approach is recommended:

  • Level 1: Confirmed structure - Matching retention time and MS/MS spectrum with authentic reference standard
  • Level 2: Probable structure - Characteristic MS/MS spectrum without reference standard
  • Level 3: Tentative candidate - Elemental composition from accurate mass without structural detail
  • Level 4: Unknown compound - Distinct chromatographic peak without structural information

Ion annotation should account for common biotransformations including demethylation, oxidation, reduction, and conjugation reactions. For this compound, demethylated metabolites typically show a mass decrease of 14 Da (CH₂) per demethylation event, while retaining the core benzodiazepine structure [5].

Quantitative Analysis

Quantitative analysis of this compound and its metabolites employs selected reaction monitoring (SRM) or high-resolution extracted ion chromatograms (XIC) [7]. For SRM-based quantification, the following transitions are recommended:

Table 3: Mass Transitions for this compound and Metabolites

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 383.2 194.1 30
M1 369.2 194.1 30
M3 369.2 180.1 30
M5 355.2 180.1 30
d6-Tofisopam (IS) 389.2 200.1 30

Calibration curves should be prepared in the appropriate biological matrix and cover the expected concentration range (typically 0.5-500 ng/mL). The use of weighted least-squares regression (1/x or 1/x²) generally provides the best fit for bioanalytical assays. Quality control samples at low, medium, and high concentrations should be included throughout the analytical batch, with at least two-thirds meeting acceptance criteria (typically ±15% of nominal concentration, ±20% at LLOQ).

Applications and Implications

Drug Development Applications

The metabolite identification protocols for this compound have direct applications throughout the drug development pipeline. In early discovery, these methods facilitate screening of analogs with improved metabolic stability and reduced complex metabolite formation. During preclinical development, comprehensive metabolite profiling identifies potential species differences in metabolism that could impact human translation [3] [5].

In clinical development, understanding enantioselective metabolism informs optimal dosing strategies and explains potential variability in drug exposure [3]. The documented CYP enzyme specificity for this compound metabolism (CYP2C9 for R-enantiomer, CYP3A4 for S-enantiomer) provides critical information for predicting drug-drug interactions and personalizing therapy based on pharmacogenomic considerations. Furthermore, metabolite identification ensures adequate safety coverage of circulating metabolites during clinical trials, addressing regulatory requirements for metabolite safety testing.

Clinical and Regulatory Implications

The analytical methodologies described herein directly support clinical applications of this compound. The documented differences in adverse effect profiles between this compound and classical benzodiazepines—particularly the reduced sedation, cognitive impairment, and dependence liability—may relate to its distinct metabolic fate [8]. Therapeutic drug monitoring using these methods could optimize dosing in special populations, including those with hepatic impairment or genetic polymorphisms in CYP2C9 or CYP3A4.

From a regulatory perspective, comprehensive metabolite characterization addresses ICH MIST (Metabolites in Safety Testing) guidelines requiring assessment of metabolite exposure in humans and animals [3]. The protocols enable comparative metabolite profiling across species, ensuring adequate safety coverage of human metabolites in toxicology species. Additionally, the documented CYP inhibition potential of this compound, particularly against CYP3A4, informs contraindications and warning labels to mitigate risks from drug-drug interactions [2] [4].

Conclusion

The application notes and protocols presented herein provide a comprehensive framework for identifying and quantifying this compound metabolites using LC-MS. The enantioselective metabolism of this compound, with distinct CYP enzyme specificity for each enantiomer, necessitates sophisticated analytical approaches that account for stereochemistry. The normal-phase LC-MS/MS method with column heating at 70°C successfully resolves the challenging separation of monodemethylated metabolites that share similar physicochemical properties.

Implementation of these protocols enables complete characterization of this compound's metabolic fate from early discovery through clinical development. The systematic approach to metabolite identification—incorporating in vitro studies, clinical verification, and computational data analysis—ensures comprehensive assessment of metabolic pathways. These methodologies not only support the development of this compound but also provide a template for metabolite identification of other complex molecules with stereoselective metabolism.

References

Proposed Pharmacokinetic Study Design for Tofisopam

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the key elements of a single-dose, open-label study to investigate tofisopam pharmacokinetics in healthy volunteers, synthesizing information from the search results.

Study Element Proposed Protocol Details
Objective To characterize the single-dose pharmacokinetics (PK) of this compound in healthy adult volunteers.
Study Design Open-label, single-dose study.

| Subjects | • Number: 12 healthy volunteers [1]Population: Healthy males (or gender-balanced) adults. | | Dosage & Administration | • Dose: 100 mg (clinical anxiolytic dose) [2]Route: Oral administration. | | Blood Sampling | • Schedule: Pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-dose [3] [2] [1]. • Rationale: Covers absorption (T~max~ 1-2 h) and elimination (half-life ~6-8 h) phases. |

Bioanalytical Method for Quantifying this compound

A robust, validated method is required to measure this compound concentrations in plasma. The table summarizes a high-performance Gas Chromatography method with Nitrogen-Phosphorous Detection (GC-NPD) adapted from the literature [1].

Protocol Aspect Detailed Methodology
Instrumentation Gas Chromatography system with a Nitrogen-Phosphorous Detector (GC-NPD).

| Sample Preparation | Liquid-Liquid Extraction:

  • Add girizopam as an Internal Standard (IS) to a 1 mL aliquot of plasma sample [1].
  • Perform extraction using a suitable organic solvent.
  • Vortex-mix and centrifuge the samples.
  • Transfer the organic layer and evaporate to dryness under a gentle nitrogen stream.
  • Reconstitute the dry residue in the mobile phase for injection. | | Chromatography | • Column: Fused-silica capillary column. • Carrier Gas: Helium. • Temperature Program: Gradient elution to separate this compound and the internal standard. | | Detection | Nitrogen-Phosphorous Detection (NPD). | | Validation Parameters | • Linearity: 5 - 500 ng/mL (covers therapeutic range) [1]. • Precision: Inter- and intra-day precision ≤ 15%. • Accuracy: Within ±15% of the nominal value. • Recovery: Mean recovery of ~70% for this compound [1]. |

This compound Metabolism and Drug Interaction Assessment

Understanding metabolism is crucial for predicting drug interactions. The search results indicate that this compound is metabolized in the liver, primarily via O-demethylation by cytochrome P450 (CYP) enzymes [3] [2].

G This compound This compound First-Pass Metabolism First-Pass Metabolism This compound->First-Pass Metabolism CYP2C9 CYP2C9 Metabolite_R Major Metabolite (R)-Tofisopam CYP2C9->Metabolite_R  Catalyzes 4-position demethylation of (R)-enantiomer CYP3A4 CYP3A4 Metabolite_S Major Metabolite (S)-Tofisopam CYP3A4->Metabolite_S  Catalyzes 7-position demethylation of (S)-enantiomer Conjugation Conjugation Metabolite_R->Conjugation Metabolite_S->Conjugation Excretion Excretion Conjugation->Excretion Urine / Feces First-Pass Metabolism->CYP2C9 Enantiomer-Specific First-Pass Metabolism->CYP3A4 Enantiomer-Specific

The proposed in vitro experiments to characterize these pathways are:

  • Reaction Phenotyping:
    • Objective: Identify specific human CYP enzymes involved in this compound metabolism.
    • Method: Incubate this compound with a panel of cDNA-expressed human CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). Analyze metabolite formation rates to identify the primary metabolizing enzymes [4].
  • CYP Inhibition/Induction Screening:
    • Objective: Assess this compound's potential to cause drug-drug interactions (DDI) by inhibiting or inducing major CYP enzymes.
    • Method: Use human liver microsomes or hepatocytes to test the effect of this compound on the metabolism of well-established probe substrates for different CYP enzymes [5] [4].

Limitations and Additional Considerations

Please be aware of the following limitations in the available information:

  • Incomplete Metabolic Picture: The specific structures of the O-demethylated metabolites and their relative activity are not detailed in the search results. The diagram is based on the described metabolic pattern and requires confirmation.
  • Outdated References: Several key pharmacokinetic and metabolic studies date back to the 1990s and early 2000s [3] [4]. Modern bioanalytical techniques like LC-MS/MS should be validated and may offer advantages over the cited GC-NPD method.
  • Clinical Relevance of DDI: While in vitro data suggests potential for this compound to inhibit CYP3A4 [4], the clinical significance and magnitude of this interaction require dedicated clinical DDI studies.

References

Tofisopam solubility issues analytical methods

Author: Smolecule Technical Support Team. Date: February 2026

Tofisopam Solubility & Stock Preparation

A primary challenge with this compound is its poor solubility in aqueous solutions. Here are the key physical properties and recommended practices for preparing stock solutions [1] [2]:

Property Specification / Recommendation
Physical Form White solid [2]
Solubility in Water Insoluble [2]
Recommended Solvent DMSO [2]
Solubility in DMSO Approximately 14 mg/mL [2]
Standard Stock Concentration A 10 mM solution can be prepared in DMSO for research applications [3].

Analytical Methods & Biochemical Profiling

This compound's unique mechanism of action involves the selective inhibition of several phosphodiesterase (PDE) enzymes. The table below summarizes its inhibitory profile (IC50 values), which is often a key point of investigation in assays [1] [3]:

Phosphodiesterase (PDE) Isoenzyme IC50 Value (μM)
PDE4A1 0.42
PDE10A1 0.92
PDE3A 1.98
PDE2A3 2.11

The following diagram illustrates the core biochemical relationship between this compound and its primary molecular targets, the PDE enzymes, which is fundamental to designing relevant experiments.

G This compound This compound PDE4 PDE4 Enzyme This compound->PDE4 Inhibits PDE10 PDE10 Enzyme This compound->PDE10 Inhibits cAMP cAMP PDE4->cAMP Hydrolyzes PDE10->cAMP Hydrolyzes Inactive Inactive 5'-AMP cAMP->Inactive Normal Pathway Signaling Downstream Cellular Signaling cAMP->Signaling Potentiated Pathway

Frequently Asked Questions & Troubleshooting

Based on the available data, here are answers to potential technical questions.

  • Q1: What is the best way to prepare a stable stock solution of this compound?

    • A: Dissolve this compound in high-purity DMSO to a concentration of ~14 mg/mL or 10 mM for a standard stock solution [2] [3]. As DMSO is hygroscopic, ensure proper storage in airtight vials at or below -20°C to maintain stability and prevent water absorption, which can cause compound precipitation.
  • Q2: My cell-based assays show unexpected toxicity or low activity. What could be wrong?

    • A: This is often related to solvent carryover. Remember that this compound is insoluble in water [2]. When adding your DMSO stock to aqueous assay buffers, significant precipitation can occur. Ensure the final concentration of DMSO in your assay is kept as low as possible (typically ≤0.1-1%) and include proper vehicle controls containing the same amount of DMSO to rule out solvent effects.
  • Q3: How does this compound differ from classical benzodiazepines like diazepam?

    • A: This is a crucial pharmacological distinction. While this compound is a benzodiazepine derivative, it is a 2,3-benzodiazepine and does not bind to the classical benzodiazepine site on the GABA-A receptor [1]. Consequently, it lacks the sedative, muscle-relaxant, and motor-impairing properties of 1,4-benzodiazepines. Its primary known mechanism is the isoenzyme-selective inhibition of PDEs [1].
  • Q4: Are the enantiomers of this compound equally active?

    • A: No, the enantiomers display different levels of activity. Biochemical studies indicate that the S-enantiomer is approximately ten times more active than the R-enantiomer [2]. This is a critical consideration if you are working with the racemic mixture or a specific enantiomer.

Key Experimental Workflow

When designing experiments with this compound, a systematic approach is necessary to ensure reliable results, from stock preparation to data interpretation.

G Step1 1. Stock Solution Prep (DMSO, ~14 mg/mL) Step2 2. Dilution Series (In assay buffer) Step1->Step2 Step3 3. Visual Inspection (Check for precipitation) Step2->Step3 Step4 4. Run Assay (Include vehicle control) Step3->Step4 Step5 5. Data Analysis (Account for PDE selectivity) Step4->Step5

Key Technical Takeaways

  • Solubility is a Major Constraint: Plan your experiments around this compound's insolubility in water. DMSO is the necessary solvent, and its final concentration in assays must be carefully controlled [2].
  • Mechanism is PDE-Centric: The primary biochemical activity is the selective inhibition of PDEs (PDE4, PDE10, PDE3, PDE2), not action on GABA receptors [1].
  • Consider Stereochemistry: The activity of this compound is enantiomer-specific, with the S-form being more potent [2].

References

Tofisopam stability problems solution storage

Author: Smolecule Technical Support Team. Date: February 2026

Stability Issues & Degradation

Tofisopam is susceptible to degradation under specific stress conditions. Understanding these is the first step in ensuring experimental integrity.

  • Primary Degradation Condition: Forced degradation studies show that this compound degrades under acidic stress conditions [1]. The degradation product has been separated and identified using IR and mass spectral analysis [1].
  • Mechanism of Action & Stability Implications: Unlike classic 1,4-benzodiazepines, this compound does not act on the GABA receptor. Its biological activity is linked to its function as a selective inhibitor of several phosphodiesterase (PDE) isoenzymes [2] [3]. While this doesn't directly cause instability, it means that confirmed degradation could significantly impact your functional assays, as the PDE-inhibiting activity is central to its investigated pharmacological profile [4] [2].

Analytical Methods for Stability Assessment

The table below summarizes five stability-indicating methods for determining this compound in the presence of its degradation product. These methods were successfully applied to the analysis of commercial tablets [1].

Method Technique Principle Key Measurement Parameters Linear Range Mean Recovery (%)
A First (¹D) & Second (²D) Derivative Spectrophotometry ¹D: 298 nm & 332 nm; ²D: 312 nm & 344 nm 2-20 μg/mL 99.45 - 100.28
B First Derivative of the Ratio Spectra (¹DD) Peak amplitude at 336 nm 2-20 μg/mL 100.03 ± 0.523
C Difference Spectrophotometry ΔA at 366 nm 2-20 μg/mL 100.20 ± 0.642
D TLC-Densitometry Silica gel F₂₅₄; Mobile phase: Ethyl acetate-Methanol-10% NH₄OH (8.5:1.0:0.5); Scanning at 315 nm 2-20 μg/band 98.98 ± 0.721
E Spectrofluorometry Detection of degradation product (λEx: 295 nm; λEm: 383 nm) 0.2-1.6 μg/mL 100.25 ± 0.282

Storage & Handling Guidelines

Proper storage is critical for maintaining this compound stability over time.

  • Storage Conditions: The recommended storage condition for this compound tablets is 15-25°C [5]. For the pure powder used in research, one supplier recommends storing the powder at -20°C for long-term stability (up to 3 years) or at 4°C for 2 years [4].
  • Shelf Life: this compound tablets have a shelf life of 5 years when stored within the recommended temperature range [5].
  • Solution Preparation & Storage:
    • Solubility: this compound is soluble in DMSO (12.5 mg/mL, which is ~32.68 mM) [4].
    • Stock Solution Stability: Prepared stock solutions in DMSO are stable for up to 6 months at -80°C or 1 month at -20°C [4]. It is advised to avoid repeated freeze-thaw cycles.

Experimental Workflow for Stability Monitoring

This diagram outlines a logical workflow for ensuring this compound stability in your experiments, based on the information presented.

Start Start: this compound Experiment S1 Store powder at -20°C or as recommended Start->S1 S2 Prepare stock solution in DMSO (e.g., 12.5 mg/mL) S1->S2 S3 Aliquot and store stock at -80°C (Stable: 6 months) S2->S3 S4 Use fresh aliquots for assays Avoid freeze-thaw cycles S3->S4 S5 Monitor stability via: - Analytical Methods (Table) - Bioactivity (PDE assay) S4->S5 Decision Stability confirmed? S5->Decision Decision->S2 No, re-prepare End Proceed with experimental data collection Decision->End Yes

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive technique to detect low-level degradation of this compound? Based on the linear range, Method E (Spectrofluorometry) is the most sensitive, capable of quantifying the degradation product in the range of 0.2-1.6 μg/mL [1].

Q2: Can I use a simple spectrophotometric method to check this compound stability? Yes, Method C (Difference Spectrophotometry), which measures the difference in absorbance at 366 nm, is a straightforward and reliable method with a mean recovery of 100.20% [1].

Q3: How should I handle this compound if my laboratory does not have a -80°C freezer? For short-term use (up to one month), storing stock solutions at -20°C is a viable alternative, though long-term stability is reduced [4]. The pure powder is stable for years at -20°C [4].

References

Minimizing tofisopam metabolite interference assays

Author: Smolecule Technical Support Team. Date: February 2026

Tofisopam Metabolism & Potential Interference

The table below summarizes the core metabolic and interaction profile of this compound based on current literature:

Aspect Details
Primary Metabolic Route Hepatic metabolism [1]
Key Metabolizing Enzyme Evidence suggests CYP2C8 plays a role; CYP3A4 is also indicated [2] [1]
Half-Life 6 to 8 hours [1]
Noted Drug Interactions Gemfibrozil is a known inhibitor of CYP2C8 [2]

Troubleshooting Guide: FAQs & Strategies

Here are specific troubleshooting strategies and experimental protocols to minimize metabolite interference:

Which enzymes metabolize this compound?

This compound is metabolized in the liver [1]. While a specific metabolic pathway is not fully detailed in the available literature, CYP2C8 is strongly implicated based on its role in metabolizing a wide range of drugs and its interaction profile [2]. CYP3A4 is also predicted to be a substrate [1]. Inhibition or induction of these enzymes can alter this compound's metabolic clearance and cause assay interference.

How can I investigate CYP2C8-mediated metabolism?

To confirm and study CYP2C8's role in this compound metabolism [2]:

  • In vitro Systems: Use human liver microsomes or recombinant CYP enzymes. Include selective chemical inhibitors (e.g., montelukast for CYP2C8) or inhibitory antibodies in incubation experiments.
  • Correlation analysis: Test metabolism rates across a panel of human liver microsomes with characterized CYP enzyme activities. A strong correlation between this compound metabolism and a known CYP2C8 marker activity supports involvement.
  • Clinical studies: Use selective inhibitors (like gemfibrozil) in human subjects to assess the in vivo impact of CYP2C8 on this compound pharmacokinetics.
What common inhibitors cause interaction-based interference?

The table below lists known CYP2C8 inhibitors that could alter this compound metabolite levels in assays [2]:

Inhibitor Type of Inhibition Clinical Interaction Implication
Gemfibrozil Mechanism-based inactivation Strong increase in exposure to CYP2C8 substrates.
Montelukast Reversible Potential for increased substrate levels.
Clopidogrel Mechanism-based inactivation Can significantly inhibit CYP2C8 activity.
Trimethoprim Reversible May cause moderate interaction.
How can I minimize interference in assays?
  • Control for Inhibitors/Inducers: When designing assays, pre-incubate systems with potential inhibitors to identify interference. Use specific chemical inhibitors to delineate the contribution of different CYP enzymes.
  • Consider Pharmacogenetics: Be aware that genetic polymorphisms in the CYP2C8 gene can lead to variable enzyme activity among individuals, affecting metabolic rates [2]. Genotyping may be necessary for interpreting subject data.
  • Monitor Metabolite Profiles: Use sensitive analytical methods (e.g., LC-MS/MS) to monitor the formation of specific this compound metabolites in the presence and absence of inhibitors to pinpoint the source of interference.

Experimental Pathway and Workflow

The diagram below outlines a core experimental strategy for identifying the enzymes involved in this compound metabolism and troubleshooting interference:

Start Start InVitro In Vitro Systems Human Liver Microsomes Recombinant CYP Enzymes Start->InVitro ChemInhibit Chemical Inhibition Selective Inhibitors InVitro->ChemInhibit CorrelAnalysis Correlation Analysis Panel of Liver Microsomes InVitro->CorrelAnalysis IdentifyEnzyme Identify Key Metabolizing Enzymes and Sources of Interference ChemInhibit->IdentifyEnzyme CorrelAnalysis->IdentifyEnzyme ClinicalVerify Clinical Verification Selective Inhibitors in Humans IdentifyEnzyme->ClinicalVerify

References

Analytical Methods for Tofisopam Chiral Separation

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge in separating tofisopam stereoisomers lies in resolving its two enantiomers (R and S), each of which exists in two distinct conformations ("major" and "minor"), resulting in four conformational species [1]. The following methods have been successfully developed and validated.

Chiral Stationary Phase (CSP) Mobile Phase Mode Key Application / Outcome
Chiralpak AD [2] Methanol / 2-Propanol (85/15, v/v) Polar Organic Separation of all four isomers; detection of 0.1% S-enantiomer impurity in R-tofisopam.
(S,S)-β-GEM 1 [1] Hexane / Ethanol / Triethylamine (50:50:0.2, v/v/v) Normal Phase Complete separation of all four conformational species (R+, R-, S+, S-).
Chiralcel OJ [2] Information Missing Polar Organic Thermodynamic study of separation.

Method Optimization & Parameters

For the robust Chiralpak AD method, an orthogonal experimental design was used to optimize three key parameters [2]. The validated conditions are highly suitable for enantiomeric quality control.

Parameter Optimized Condition Impact on Separation
Organic Modifier 15% 2-Propanol in Methanol Critical for improving resolution between all peaks [2].
Column Temperature 40 °C Affects kinetics and thermodynamics of separation; controlled enantioseparation observed [2].
Flow Rate 0.7 mL/min Optimized for efficiency and resolution balance [2].

Troubleshooting Chiral HPLC Performance

Common column performance issues and their solutions are outlined below.

Problem Potential Cause Corrective Action
High Pressure Blocked inlet frit from sample or mobile phase solids [3]. Use in-line filters; replace guard cartridge; reverse column flow to dislodge debris [3].
Loss of Efficiency/Peak Shape Strongly adsorbed sample components on column head [3]. Flush with strong solvents: for immobilized columns (IA, IB, etc.), use THF or DMF per manual; for coated columns, flush with 2-propanol [3].
Failed Separation on New Column New column lacks "memory effect" from past conditioning [3]. Condition new column with mobile phase containing additive used in established method [3].

Experimental Workflow for Method Development

The following diagram summarizes a logical workflow for developing and troubleshooting a chiral separation method for this compound, based on the literature.

workflow Start Start: this compound Chiral Separation Step1 Column Screening: Begin with polysaccharide-type CSPs (Chiralpak AD, Chiralcel OJ, etc.) Start->Step1 Step2 Mode Selection: Use Polar Organic mode (Neat methanol or methanol/2-propanol) Step1->Step2 Step3 Orthogonal Optimization: Systematically alter: - Modifier Concentration (e.g., 2-Propanol %) - Column Temperature - Flow Rate Step2->Step3 Step4 Method Validation: Validate per ICH guidelines for: - Linearity, LOD/LOQ, Precision, Accuracy Step3->Step4 Step5 Sample Preparation Note: Consider conformer interconversion kinetics during prep Step4->Step5 Step6 Problem Encountered? Step5->Step6 Step6->Step4 No Step7 Proceed to Troubleshooting FAQ Step6->Step7 Yes

Key Technical Notes

  • Conformer Interconversion: this compound enantiomers exist as two stable conformers. The kinetics and thermodynamics of this interconversion can impact sample preparation and chromatographic results, and should be considered during method development [2] [4] [1].
  • Sample Solvent: Always dissolve the sample in the mobile phase or a weaker solvent to prevent precipitation on the column inlet, which causes pressure issues [3].
  • Guard Columns: Consistently use and regularly replace a guard cartridge to protect your expensive chiral column from contaminants [3].

References

Tofisopam protein binding assay challenges

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q: What is the main challenge in conducting protein binding assays for Tofisopam? The primary challenge is its stereoselective and conformation-dependent binding to human serum albumin (HSA). This compound is a racemic drug, and its (S)-enantiomer exists in two slowly interconverting conformations in solution, each with a different binding affinity for HSA. This complexity means a standard assay may not accurately reflect the binding behavior of individual enantiomers or conformers [1].

  • Q: How does this compound's mechanism of action differ from classical benzodiazepines? Unlike classical 1,4-benzodiazepines, this compound does not bind to the benzodiazepine site of the GABA-A receptor. Therefore, assays or experimental designs based on this mechanism are not applicable to this compound [2].

  • Q: Why is it important to use enantioresolution methods in this compound binding studies? Because the enantiomers of a chiral drug can exhibit different pharmacodynamic, pharmacokinetic, and toxicological properties. Enantioseparation allows researchers to study the binding affinity, metabolic behavior, and potential drug-drug interactions for each enantiomer individually, providing a more accurate and clinically relevant understanding [3].

Troubleshooting Guide: Key Challenges & Methodologies

The table below summarizes the core challenge and recommended methodological approaches for studying this compound's protein binding.

Challenge Description & Impact Recommended Technical Approaches

| Stereoselective & Conformation-Dependent Binding | The (R)- and (S)-enantiomers of this compound, and even different conformers of the (S)-enantiomer, bind to Human Serum Albumin (HSA) with different association constants [1]. This leads to inaccurate results if not properly accounted for. | - High-Performance Affinity Liquid Chromatography (HPALC) using an HSA-based chiral stationary phase [3].

  • Affinity Capillary Electrophoresis (ACE) using HSA as a chiral selector [3].
  • Ultrafiltration combined with chiral analysis methods [1]. |

Experimental Workflow for Binding Affinity Studies

The following diagram outlines a general workflow for studying the protein binding of a chiral drug like this compound, integrating the recommended techniques.

Start Start: this compound Binding Study Step1 Enantioresolution Start->Step1 SubStep1 Separate (R)- and (S)-enantiomers using HPALC or ACE Step1->SubStep1 Step2 Binding Assay SubStep2 Determine binding constants for each enantiomer via ultrafiltration or ACE Step2->SubStep2 Step3 Data Analysis SubStep3 Account for conformational states of (S)-enantiomer Step3->SubStep3 Step4 Interpretation SubStep4 Predict pharmacokinetic and pharmacodynamic behavior Step4->SubStep4 SubStep1->Step2 SubStep2->Step3 SubStep3->Step4

Detailed Experimental Protocols

Here are detailed methodologies for the key techniques mentioned in the workflow.

High-Performance Affinity Liquid Chromatography (HPALC)

This method uses HSA immobilized on a stationary phase to study drug-protein interactions [3].

  • Principle: The HSA column serves as both a chiral selector for enantioresolution and a binding partner. The retention time of a compound on the column is directly related to its affinity for HSA.
  • Procedure:
    • Column: Use a commercial or custom-made HSA-based chiral column (e.g., Chiral- HSA).
    • Mobile Phase: Prepare a phosphate buffer (e.g., 0.067 M, pH 7.4).
    • Sample: Inject individual enantiomers of this compound (after enantioseparation) or the racemate.
    • Detection: Use UV detection at an appropriate wavelength.
    • Analysis: Calculate binding affinity parameters based on retention factors. The retention time of a compound is a function of its binding strength to the immobilized HSA.
Affinity Capillary Electrophoresis (ACE)

This technique uses HSA as a chiral selector added to the background electrolyte to study binding in a free solution [3].

  • Principle: The mobility of a drug in the capillary changes when it forms a complex with HSA. Differences in the affinity of enantiomers for HSA result in different mobilities, allowing for both enantioresolution and binding constant calculation.
  • Procedure:
    • Capillary: Use an uncoated fused-silica capillary.
    • Background Electrolyte: Prepare a phosphate buffer (e.g., 0.067 M, pH 7.4) with increasing concentrations of HSA.
    • Sample: Inject the racemic this compound.
    • Separation: Apply a high voltage.
    • Detection: Use UV detection.
    • Analysis: Measure the shift in electrophoretic mobility of the enantiomers as a function of HSA concentration. Analyze the data using appropriate mathematical models (e.g., non-linear regression) to determine binding constants.

Key Considerations for this compound

  • Quantitative Binding Data: Early research quantified this compound's binding to HSA, showing that while both conformers of the (R)-enantiomer have a binding constant of 4.8 × 10³ M⁻¹, the two conformers of the (S)-enantiomer have markedly different constants of 2.3 × 10³ M⁻¹ and 15.1 × 10³ M⁻¹ [1]. Your assay must be capable of detecting such nuances.
  • Displacement Studies: Be aware that this compound can displace other drugs like diazepam and warfarin from their binding sites on HSA [1]. This is critical for predicting drug-drug interactions.

References

Reducing tofisopam adsorption loss containers

Author: Smolecule Technical Support Team. Date: February 2026

Mitigating Adsorption of Drugs to Containers

Drug adsorption to container surfaces is a common issue that can lead to significant compound loss. The table below summarizes general strategies to minimize this problem.

Strategy Description Key Considerations
Container Material Selection [1] Prefer glass or low-adsorption polymers (e.g., polypropylene coated with PTFE or specific non-adsorptive surfaces) over standard plastics. Glass shows lower adsorption for many drugs, but may still require treatment. Silanization of glass can deactivate binding sites [1].
Surface Modification [1] Use a one-step aqueous phase procedure to modify polymer surfaces (e.g., with polytetrafluoroethylene, PTFE) to create a barrier. A broad-range method to reduce adsorption of hydrophobic/hydrophilic drugs, proteins, and DNA [1].
Solution Additives [1] Add organic solvents (e.g., Acetonitrile) or cyclodextrins to the solution. Acetonitrile can also be added to samples post-collection. Increases drug solubility and competes for binding sites. Adding ≥25% acetonitrile to samples after collection can mitigate mass loss [1].
Protein/Serum Addition [1] Use a stabilizing agent like Fetal Bovine Serum (FBS) in culture media. Serum proteins can saturate binding sites on containers and stabilize the drug in solution [1].

Experimental Protocol for Tofisopam

To directly address this compound adsorption, you can design a validation experiment. The following workflow and protocol provide a starting point for this investigation.

Start Start: Assess this compound Adsorption Step1 1. Prepare Solutions (Solvent, Additives, Concentration) Start->Step1 Step2 2. Select Container Materials (Glass, Coated/Uncoated Plastics) Step1->Step2 Step3 3. Incubate Solutions (Set Time, Temperature) Step2->Step3 Step4 4. Analyze Remaining Concentration (e.g., HPLC, LC-MS) Step3->Step4 Step5 5. Evaluate Data & Optimize Protocol Step4->Step5 End End: Implement Optimal Condition Step5->End

Methodology for Evaluating Adsorption Loss

You can adapt this general protocol to test different strategies from the table above.

  • Solution Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
    • Dilute the stock to your desired working concentration in the chosen buffer or medium. Test different conditions in parallel, such as:
      • A control with just buffer.
      • Solutions with additives (e.g., 0.1% BSA, 2% acetonitrile, or a cyclodextrin).
      • Solutions prepared in different solvents.
  • Container Selection and Setup:

    • Select the container materials you wish to test (e.g., glass, polypropylene, silanized glass, low-binding plastic).
    • Add equal volumes of the prepared this compound solutions to the different containers. Ensure a sufficient surface-area-to-volume ratio to amplify potential adsorption effects.
    • Seal the containers to prevent evaporation.
  • Incubation and Sampling:

    • Incubate the samples under the conditions relevant to your experiment (e.g., room temperature, 4°C, with/without agitation) for a set period.
    • At predetermined time points, collect aliquots from the solution. It is critical to collect samples directly from the liquid phase without rinsing the container, as this would displace adsorbed drug and skew results [1].
  • Quantitative Analysis:

    • Analyze the collected aliquots using a validated quantitative method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [2].
    • Compare the measured concentration of this compound at each time point against a freshly prepared standard of known concentration. The percentage loss can be calculated as: % Adsorption Loss = [(Initial Concentration - Measured Concentration) / Initial Concentration] * 100.

Frequently Asked Questions

Q1: Why might this compound be particularly prone to adsorption? While the search results do not provide specific sorption data for this compound, its molecular structure offers clues. This compound has a molecular weight of 382.45 g/mol and contains aromatic rings and methoxy groups [3]. Such hydrophobic regions can drive non-specific binding to plastic surfaces, which are also hydrophobic in nature [1].

Q2: We must use plastic containers for high-throughput screening. What is the most robust approach? A combination strategy is often most effective. Pre-treating polypropylene plates with a solution containing a blocking agent like BSA (e.g., 1% for 1 hour) can saturate binding sites. Subsequently, preparing your this compound working solutions in a buffer that contains a mild organic solvent or an additive like cyclodextrin can further stabilize the compound and minimize loss to the treated surface [1].

Q3: How can I be sure my analytical method isn't affected by container adsorption? To prevent inaccuracies, prepare calibration standards and quality control samples in glass vials instead of plastic [1]. If using an autosampler with plastic vials, ensure the method includes a strong wash solvent (e.g., acetonitrile) to carry over any adsorbed compound from previous injections.

References

Robustness and Ruggedness Parameters for Tofisopam HPLC

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key variable parameters and acceptance criteria for robustness and ruggedness testing, based on validated RP-HPLC methods.

Parameter Category Specific Variable Typical Conditions / Variations Acceptance Criteria
Chromatographic Conditions Mobile Phase Composition ± 2-3% absolute change in organic ratio (e.g., 90:10 → 88:12) [1] %RSD of peak area/retention time < 2% [1]
Mobile Phase pH ± 0.1 or 0.2 units [2] Consistent peak shape, no significant retention time shift
Flow Rate ± 0.1 mL/min [2] %RSD of peak area/retention time < 2%
Column Temperature ± 2-5°C [2] %RSD of peak area/retention time < 2%
Wavelength Detection ± 1-2 nm (e.g., from 238 nm) [1] %RSD of peak area < 2%
Ruggedness (Operational/Environmental) Different Analyst Analysis performed by multiple scientists [1] %RSD between analysts < 2% [1]
Different Instruments Analysis performed on different HPLC systems [1] %RSD between instruments < 2%
Different Days Analysis performed on different days [1] %RSD between days < 2%
Different Columns Same type of column from different batches or brands Consistent selectivity and resolution

Experimental Protocol for Testing

A systematic approach to robustness testing involves deliberately altering method parameters and evaluating their impact on system suitability.

Define the Scope and Method Parameters

Begin by documenting the standard HPLC conditions for Tofisopam. An example of a validated method is [1]:

  • Column: Hypersil C18 (250 mm x 4.6 mm, 5µm)
  • Mobile Phase: 0.1% Orthophosphoric acid in Water : Methanol (10:90, v/v)
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 238 nm
  • Injection Volume: 20 µL
  • Column Temperature: Ambient
Select and Vary Critical Parameters

Identify and deliberately vary the parameters listed in the table above. A Design of Experiments (DoE) approach is recommended for efficiently studying multiple factors and their interactions simultaneously [2]. For example, a full factorial design can be used to test combinations of mobile phase composition, flow rate, and temperature.

Prepare and Analyze Samples
  • Standard Solution: Prepare a stock solution of this compound reference standard to achieve a concentration within the linear range (e.g., 50 µg/mL) [1].
  • Sample Solution: Prepare a test sample from a pharmaceutical formulation (e.g., extract from a powdered tablet).
  • Analysis: Inject the standard and sample solutions in triplicate under each set of varied conditions.
Evaluate System Suitability

For each variation, calculate and compare the following system suitability parameters against the predefined acceptance criteria [1]:

  • Retention Time: Should be consistent.
  • Theoretical Plates (Column Efficiency): Should be above a minimum threshold (e.g., >2000).
  • Tailing Factor: Should be within a specified range (e.g., ≤ 2.0).
  • Peak Area and Height: %RSD should be less than 2% for replicated injections.

The workflow below summarizes the logical sequence of a robustness and ruggedness study.

robustness_workflow Start Define Standard Method Parameters A Select Critical Parameters for Variation Start->A B Design Experiment (DoE) for Robustness Testing A->B C Prepare Standard & Sample Solutions B->C D Execute Runs Under Varied Conditions C->D E Collect & Analyze Data (Retention Time, Peak Area, etc.) D->E F Evaluate System Suitability Criteria E->F End Report Results & Define Method Control Limits F->End

Frequently Asked Questions (FAQs)

Q1: What is the core difference between robustness and ruggedness in an HPLC method?

  • A1: Robustness evaluates the method's reliability when small, deliberate changes are made to chromatographic parameters (like mobile phase pH or flow rate) within a single laboratory. Ruggedness assesses the method's reproducibility when operational or environmental factors change, such as different analysts, instruments, or days, often across multiple laboratories [1].

Q2: My this compound peak is showing tailing during robustness testing when I change the mobile phase pH. What could be the cause?

  • A2: Peak tailing often indicates secondary interactions of the analyte with the stationary phase. This compound may contain ionizable groups sensitive to pH changes.
    • Troubleshooting Steps:
      • Verify pH Range: Ensure the selected pH variations are within the stable range for your C18 column.
      • Adjust Buffering: Use a buffer with sufficient capacity to maintain the intended pH. For the 0.1% Orthophosphoric acid buffer, confirm its effective buffering range.
      • Consider Column Chemistry: If tailing persists, test columns from different manufacturers or with different bonding chemistries (e.g., end-capped C18).

Q3: The retention time of this compound is shifting significantly with minor changes in organic solvent percentage. How can I improve method robustness?

  • A3: Significant retention shifts suggest the method is operating close to a "critical region" where small changes have large effects.
    • Troubleshooting Steps:
      • Re-optimize Mobile Phase: Use a systematic DoE approach to find a mobile phase composition where the retention factor (k) of this compound is less sensitive to minor fluctuations [2].
      • Control Temperature: Implement precise column temperature control, as the solvent strength of organic modifiers can be temperature-dependent.
      • Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before starting the analysis sequence.

Q4: How do I handle an out-of-specification (OOS) result during routine analysis that might be linked to method robustness?

  • A4: If an OOS result is suspected to be method-related, initiate an investigation.
    • Action Plan:
      • Repeat the Analysis: Re-inject the original sample solution to rule out an instrument transient error.
      • Test with a Fresh Standard: Prepare and inject a fresh standard solution to verify system suitability and analyst technique.
      • Check Method Parameters: Audit the instrument method set-up against the validated parameters to ensure no inadvertent changes (e.g., wrong wavelength, flow rate).
      • Systematic Troubleshooting: Follow the guidance in the workflow diagram to systematically check the most critical parameters one by one.

References

Handling tofisopam photodegradation light sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Tofisopam Stability & Analytical Methods

The core understanding is that this compound is susceptible to acidic degradation, and several stability-indicating methods have been developed to quantify the intact drug even in the presence of its degradation products [1].

The table below summarizes five key analytical techniques for determining this compound:

Method Principle Key Measurement Parameters Linear Range Mean Recovery (%)
A: Derivative Spectrophotometry [1] First (¹D) and second (²D) derivative spectrophotometry ¹D: 298 nm & 332 nm; ²D: 312 nm & 344 nm 2-20 μg/mL 99.45 - 100.28
B: Derivative Ratio Spectrophotometry [1] First derivative of the ratio spectra (¹DD) Peak amplitude at 336 nm 2-20 μg/mL 100.03
C: Difference Spectrophotometry [1] Difference in absorbance (ΔA) ΔA at 366 nm 2-20 μg/mL 100.20
D: TLC-Densitometry [1] Thin-layer chromatography with densitometry Silica gel F₂₅₄ plates; mobile phase: Ethyl acetate-Methanol-10% NH₄OH (8.5:1.0:0.5); scanning at 315 nm 2-20 μg/band 98.98
E: Spectrofluorometry [1] Measurement of a fluorescent degradation product Excitation at 295 nm, Emission at 383 nm 0.2-1.6 μg/mL 100.25

These methods (A, B, C, and D) are described as "stability-indicating," meaning they can specifically determine the concentration of intact this compound even when its degradation products are present [1]. The degradation product used in Method E was generated under acidic stress conditions and identified via IR and mass spectral analysis [1].

General Strategies for Photostabilization

While direct studies on this compound's photosensitivity are limited, research on other light-sensitive drugs suggests several advanced formulation strategies that can be explored [2]. The following workflow outlines a general approach to developing and analyzing a photostable formulation for a drug like this compound.

Start Start: Develop Photostable Formulation A1 Conduct Preliminary Photostability Test Start->A1 A2 Identify Degradation Profile A1->A2 B1 Strategy: Use Supramolecular Systems A2->B1 B2 Consider Cyclodextrins B1->B2 B3 Consider Niosomes B1->B3 C1 Apply Advanced Analytical Methods B2->C1 B3->C1 C2 Use Stability-Indicating Methods (e.g., from this compound Studies) C1->C2 D1 Finalize Stable Formulation C2->D1

The core strategies involve using supramolecular systems like cyclodextrins and niosomes, which can encapsulate the drug, shielding it from light and potentially improving its pharmacokinetic profile [2].

Frequently Asked Questions (FAQ)

Q1: Why is it important to use stability-indicating methods for this compound analysis? Stability-indicating methods are crucial because they allow for the accurate quantification of the intact drug (this compound) without interference from its degradation products. This ensures the reliability of your data in stability studies, formulation development, and quality control [1].

Q2: What is the most sensitive analytical method for this compound? Based on the linear range, Method E (Spectrofluorometry), which detects a degradation product, has the lowest quantitative range (0.2-1.6 μg/mL), making it the most sensitive of the listed techniques [1].

Q3: Are there any known drug interactions related to this compound's stability? this compound has been shown to act as an inhibitor of the liver enzyme CYP3A4 [3]. While this is a metabolic interaction rather than a stability-related one, it is a critical consideration for co-administered drugs that are metabolized by this pathway (e.g., alprazolam, midazolam), as it can lead to dangerously increased plasma levels of those drugs [3].

References

Tofisopam CYP450 inhibition drug interaction studies

Author: Smolecule Technical Support Team. Date: February 2026

Tofisopam CYP450 Inhibition Profile

CYP450 Enzyme Inhibition Potency Key Evidence & Quantitative Data Clinical Relevance & Study Details
CYP3A4 Moderate Inhibitor [1] In vitro IC₅₀ = 0.8 μM (human recombinant CYP3A4) [2] [1] [3] Clinical Impact: Increases systemic exposure of CYP3A4 substrates. Shown to increase AUC and Cmax of midazolam; slightly increased AUC of alprazolam [4] [1] [3]. Site of Interaction: Inhibition occurs at both hepatic and intestinal CYP3A4, which is significant for orally co-administered drugs [1] [3].
PDE Enzymes Isoenzyme-Selective Inhibitor [5] Highest affinity for PDE4A1 (0.42 μM), followed by PDE10A1 (0.92 μM), PDE3 (1.98 μM), and PDE2A3 (2.11 μM) [5]. This is part of its primary mechanism of action, which is distinct from GABA-mediated classical benzodiazepines, and is not a CYP-based drug interaction [5] [6].

Experimental Protocols for Key Studies

For researchers designing their own experiments, here are the methodologies from the cited studies.

In Vitro Inhibition of Recombinant CYP3A4

This protocol is used to determine the IC₅₀ value of this compound.

  • Objective: To assess the inhibitory effect of this compound on human recombinant CYP3A4 enzyme activity [2] [1].
  • Materials:
    • Enzyme Source: Human recombinant CYP3A4 supersomes [1].
    • Test Compound: this compound [1].
    • Probe Substrate: A specific substrate metabolized by CYP3A4.
  • Method:
    • Incubation: The recombinant CYP3A4 enzyme is incubated with the probe substrate and varying concentrations of this compound.
    • Measurement: Enzyme activity is measured by quantifying the rate of formation of the probe substrate's metabolite.
    • Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the data [1].
Clinical Drug-Drug Interaction Study

This protocol verifies the in vivo relevance of in vitro findings.

  • Objective: To evaluate the effect of this compound on the pharmacokinetics of the CYP3A4 probe drug midazolam at the intestinal level [1] [3].
  • Study Design:
    • Population: 16 healthy Caucasian male volunteers [3].
    • Probe Drug: Midazolam, selected for its significant first-pass metabolism by intestinal CYP3A4 [1].
    • Design: Pharmacokinetic parameters (AUC, Cmax) of a single oral dose of midazolam are measured with and without co-administration of this compound [1] [3].
  • Analysis: A significant increase in the AUC and Cmax of midazolam when taken with this compound confirms the inhibitory effect in vivo [1].

Frequently Asked Questions (FAQs) for Researchers

  • Does this compound inhibit CYP2C8 or other major CYP enzymes? Based on the available search results, there is no direct evidence that this compound is a significant inhibitor of CYP2C8, CYP2C9, CYP2C19, or CYP2D6. Its most clearly documented and clinically relevant inhibitory effect is on CYP3A4 [2] [4] [1]. Its metabolism involves CYP3A4, but the specific enzymes involved in the formation of its monodemethylated metabolites (M1-M4) were not detailed in the available excerpts [7].

  • What is the recommended clinical management for this compound's CYP3A4 inhibition? this compound is a moderate inhibitor of CYP3A4 [1]. When co-administered with drugs that are narrow-therapeutic-index CYP3A4 substrates (e.g., tacrolimus, some statins, certain antiarrhythmics), increased monitoring of the substrate drug's plasma levels, efficacy, and adverse effects is warranted. The interaction with tacrolimus suggests a potentially significant effect that may require dosage adjustment [1] [3].

  • We are having trouble with chromatographic separation of this compound metabolites. Any tips? Yes. One study specifically noted that the similar polarity of the monodemethylated metabolites (M1-M4) led to poor resolution on standard reverse-phase chromatography. They successfully resolved this by:

    • Switching to normal-phase chromatography.
    • Employing column heating to 70°C to resolve peaks complicated by conformational changes of the diazepine ring [7].

Experimental Workflow: From In Vitro to Clinical Verification

The diagram below outlines the logical workflow for establishing a comprehensive CYP inhibition profile for a drug like this compound.

Start Start: Investigate Drug (this compound) InVitro In Vitro Studies Start->InVitro Step1 • Human recombinant enzymes • Human liver microsomes • Determine IC₅₀ values InVitro->Step1 Step2 Identify Primary Metabolic Enzymes Step1->Step2 Clinical Clinical Verification Step2->Clinical Step3 • Probe drug study (e.g., Midazolam) • Measure AUC, Cmax changes • Identify interaction site (e.g., gut) Clinical->Step3 Profile Defined CYP Inhibition Profile & Clinical Management Strategy Step3->Profile

References

Tofisopam versus diazepam clinical trial anxiety

Author: Smolecule Technical Support Team. Date: February 2026

Clinical & Pharmacological Comparison

This table consolidates key data from a randomized controlled trial and pharmacological studies to compare Tofisopam and Diazepam.

Feature This compound Diazepam
Drug Class 2,3-benzodiazepine (proposed homophtalazine) [1] Classic 1,4-benzodiazepine [1]
Primary Mechanism of Action Does not bind to GABA-A benzodiazepine site [2] [3]. Selective inhibitor of PDE4A1, PDE10A1, PDE-3, and PDE-2A3 [2] [3] Potentiation of GABAergic inhibition via the GABA-A receptor [1] [4]
Anxiolytic Efficacy (vs. Placebo) Significantly superior to placebo [1] Significantly superior to placebo [1]
Comparative Efficacy No significant difference vs. Diazepam [1] No significant difference vs. This compound [1]
Sedative / Cognitive Effects No sedation; no impairment of cognitive abilities; mild stimulatory effect reported [1] [2] Causes sedation and impairs psychomotor/cognitive performance [1] [2]
Common Adverse Effects Lower frequency [1] Higher frequency [1]
Withdrawal Symptoms Similar to placebo; occurred less frequently than with Diazepam [1] More frequent withdrawal symptoms [1]
Dependency Potential Not reported to cause dependence to the same extent as other benzodiazepines; recommended for max 12 weeks [5] Well-known potential for dependence and abuse [1]

Mechanisms of Action

The fundamental difference between these two anxiolytics lies in their molecular mechanisms, which explains their divergent clinical profiles.

  • Diazepam: Enhancing GABAergic Inhibition Diazepam, a classic 1,4-benzodiazepine, exerts its effects by binding to a specific site on the GABA-A receptor [1] [4]. This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx into the neuron and reduced neuronal excitability. This action is responsible for its anxiolytic, sedative, muscle-relaxant, and anticonvulsant properties. The following diagram illustrates this pathway:

    G GABA GABA GABAAR GABA-A Receptor GABA->GABAAR BenzoSite Benzodiazepine Site BenzoSite->GABAAR Positive Allosteric Modulator ClChannel Chloride Ion Channel GABAAR->ClChannel Opens Effect Neuronal Inhibition (Anxiolytic, Sedative, Muscle Relaxant Effects) ClChannel->Effect Cl⁻ Influx Diazepam Diazepam Diazepam->BenzoSite Binds to

  • This compound: Modulating Intracellular Signaling In contrast, this compound is a 2,3-benzodiazepine that does not bind to the GABA-A receptor's benzodiazepine site [2] [3]. Its primary mechanism involves the isoenzyme-selective inhibition of phosphodiesterases (PDEs), particularly PDE4A1 [2] [3]. By inhibiting PDE4, this compound prevents the breakdown of the key second messenger cyclic adenosine monophosphate (cAMP). The resulting elevation in intracellular cAMP levels activates protein kinases, triggering a cascade of phosphorylation events that ultimately lead to anxiolytic effects without significant sedation [2] [4]. This pathway is shown below:

    G This compound This compound PDE4 PDE4 Enzyme This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Decreased Breakdown PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Protein Phosphorylation PKA->Phosphorylation Effect Anxiolytic Effect (Without Significant Sedation) Phosphorylation->Effect

Experimental Protocol Overview

The primary clinical data in the comparison table comes from a specific study with the following methodology [1]:

  • Study Design: Randomized, double-blind, placebo-controlled trial with a crossover phase.
  • Participants: 66 outpatients (43 women, 23 men) aged 19-74 with a diagnosis of Generalized Anxiety Disorder (GAD).
  • Intervention:
    • Phase I (2 weeks): Patients were randomized into three groups receiving either this compound (50 mg three times a day), Diazepam (5 mg three times a day), or a placebo.
    • Washout Period (2 weeks): Patients were monitored for withdrawal symptoms.
    • Crossover Phase (2 weeks): Effects of this compound and Diazepam were further compared.
  • Primary Efficacy Measure: Change in scores on the Hamilton Anxiety Rating Scale (HARS).
  • Safety Assessment: Monitoring of adverse effects and withdrawal symptoms throughout the study.

Key Insights for Research and Development

The distinct profiles of this compound and Diazepam highlight several important considerations:

  • This compound's Unique Value: this compound demonstrates that effective anxiolysis can be achieved without sedation or significant cognitive impairment. Its non-GABAergic, PDE-inhibiting mechanism presents a promising alternative pathway for anxiolytic drug development, particularly for patient populations where alertness is crucial [1] [2].
  • Safety and Tolerability: The clinical data indicates that this compound has a more favorable safety profile regarding adverse effects and withdrawal symptoms, which could potentially translate to better patient compliance and a lower risk of dependency compared to classic benzodiazepines [1].
  • Beyond Anxiety: The PDE-inhibiting action of this compound, particularly its effect on PDE10A1 which is highly expressed in the striatum, has prompted research into its potential application for other conditions. Preclinical studies suggest it may be active in models of the negative symptoms of psychosis, opening another avenue for therapeutic development [2] [5].

References

Clinical Comparison: Tofisopam vs. Diazepam and Placebo

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the findings from a 2024 double-blind, randomized, crossover, placebo-controlled pilot study involving 66 outpatients with generalized anxiety disorder [1] [2].

Aspect Tofisopam (50 mg three times a day) Diazepam (5 mg three times a day) Placebo
Anxiolytic Efficacy Significant improvement on Hamilton Anxiety Rating Scale [1] Significant improvement on Hamilton Anxiety Rating Scale [1] Less improvement than active drugs [1]
Comparative Efficacy No significant difference from Diazepam [1] No significant difference from this compound [1] -
Adverse Effects Less frequent [1] More frequent [1] -
Withdrawal Symptoms Less frequent, resembled those of placebo [1] More frequent [1] -
Cognitive Impairment Did not impair cognitive abilities [1] Not specified in study, but cognitive impairment is a known effect of classical benzodiazepines [3] -

Mechanism of Action and Cognitive Effects

This compound's unique properties stem from a mechanism that differs fundamentally from classical benzodiazepines like Diazepam.

  • Distinct Mechanism: Unlike classical benzodiazepines that bind to GABA-A receptors and cause sedation and cognitive impairment, this compound is a 2,3-benzodiazepine that does not bind to this site [4] [5]. Its primary mechanism is the isoenzyme-selective inhibition of phosphodiesterases (PDEs), particularly PDE4, PDE10, and PDE2 [4]. This increases levels of intracellular second messengers like cAMP, which are involved in neural signaling and plasticity [4] [6].
  • Evidence from Animal Studies: Preclinical research supports this compound's potential benefits for cognition. In a rat model of scopolamine-induced amnesia, this compound administration prevented learning and memory deficits and helped restore synaptic function in the hippocampus, a brain region critical for memory [3]. Another study suggested its activity in models of psychosis indicates potential benefits for negative symptoms and cognitive function [4].

The following diagram illustrates the key mechanistic differences and the experimental workflow used to assess cognitive effects:

G cluster_mechanism Mechanism of Action & Cognitive Effects cluster_study_design Animal Study: Cognitive Impairment Model BDZ Classical 1,4-Benzodiazepine (e.g., Diazepam) GABA Binds to GABA-A Receptor BDZ->GABA TOFI This compound (2,3-Benzodiazepine) PDE Inhibits PDE Enzymes (PDE4, PDE10) TOFI->PDE Cognitive_BDZ Effect: Sedation, Cognitive Impairment GABA->Cognitive_BDZ Cognitive_TOFI Effect: No Cognitive Impairment (Potential Cognitive Enhancement) PDE->Cognitive_TOFI Rats Rat Model SCP Scopolamine (SCP) Injection Induces Amnesia Rats->SCP Groups Experimental Groups SCP->Groups G1 SCP + Vehicle Groups->G1 G2 SCP + this compound (50 mg/kg) Groups->G2 Results Behavioral & Histological Analysis G1->Results G2->Results Outcome1 Learning/Memory Deficits Results->Outcome1 Outcome2 Improved Cognitive Performance Strengthened Synaptic Plasticity Results->Outcome2

Detailed Experimental Protocols

For researchers, here is a detailed breakdown of the methodologies from the key studies cited.

Clinical Trial: Human Anxiolytic Comparison [1]
  • Design: A double-blind, randomized, crossover, placebo-controlled pilot study.
  • Participants: 66 adult outpatients (43 women, 23 men) diagnosed with generalized anxiety disorder.
  • Intervention:
    • Phase 1 (2 weeks): Patients randomized into three groups receiving this compound (50 mg three times daily), Diazepam (5 mg three times daily), or a placebo.
    • Phase 2 (2 weeks): Washout period monitoring for withdrawal symptoms.
    • Phase 3 (2 weeks): Crossover comparison of this compound and Diazepam effects.
  • Primary Outcome Measure: Change in scores on the Hamilton Anxiety Rating Scale.
  • Secondary Measures: Frequency of adverse effects and withdrawal symptoms.
Animal Study: Cognitive Function in Rats [3]
  • Subjects: Male Wistar rats.
  • Amnesia Model: Cognitive impairment was induced using scopolamine (SCP), a muscarinic receptor antagonist.
  • Drug Administration: this compound was administered at 50 mg/kg for seven days.
  • Behavioral Tests:
    • Morris Water Maze and Passive Avoidance Test: Used to assess spatial learning, memory, and avoidance learning.
  • Histological Analysis:
    • Immunohistochemistry: Post-euthanasia, brain sections (especially hippocampus) were analyzed for markers of synaptic plasticity (e.g., synaptophysin) and neurogenesis.
  • Conclusion: this compound treatment improved cognitive performance and was associated with strengthened synaptic plasticity and support of neurogenesis in the hippocampus.

Conclusion

Available evidence suggests that this compound is an effective anxiolytic with a significant clinical advantage: it does not cause the cognitive impairment typically associated with classical benzodiazepines. Its unique PDE-based mechanism and supportive preclinical data position it as a promising alternative for patients who require anxiety treatment without cognitive side effects.

References

Comparative Withdrawal Profiles: Tofisopam vs. Classic Benzodiazepines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key differences in withdrawal symptoms and related characteristics based on available clinical and neurobiological data.

Feature Classic 1,4-Benzodiazepines (e.g., Diazepam) Tofisopam (a 2,3-Benzodiazepine)
Withdrawal Symptom Frequency Frequent, can be severe [1] [2] Less frequent than diazepam [3]
Withdrawal Symptom Severity Range from rebound anxiety to life-threatening seizures [1] [4] Resembles placebo; not significantly different from placebo [3]
Cognitive Impairment Commonly occurs during use and withdrawal [1] [5] Does not impair cognitive abilities [3]
Risk of Physical Dependence High risk with prolonged use [5] Preclinical data suggest low/no physical dependence risk; marketed as non-habit forming [6]
Primary Mechanism of Action Potentiation of GABA-A receptors [1] [5] Does not directly affect central benzodiazepine receptors; specific binding in basal ganglia [3]

Experimental Data and Clinical Evidence

The comparative profile is supported by specific clinical studies and neurobiological findings.

  • Clinical Study Design: A randomized, placebo-controlled study involved 66 outpatients with Generalized Anxiety Disorder. Patients received either This compound (50 mg three times a day), diazepam (5 mg three times a day), or a placebo for two weeks, followed by a washout period to monitor withdrawal symptoms [3].
  • Key Efficacy Finding: The mean improvement on the Hamilton Anxiety Rating Scale was significantly higher in both the this compound and diazepam groups compared to the placebo group, with no significant difference in anti-anxiety efficacy between the two active drugs [3].
  • Key Withdrawal Finding: Withdrawal symptoms occurred less frequently in the this compound group than in the diazepam group. The this compound withdrawal profile was not significantly different from that of the placebo, and the drug did not impair cognitive abilities [3].

Neurobiological Mechanisms of Action

The fundamental difference in withdrawal profiles stems from distinct mechanisms of action at the neurological level.

The diagram above illustrates the core mechanistic differences. Classic benzodiazepines achieve their effect by enhancing the inhibitory GABAergic system throughout the brain, leading to widespread CNS depression. When the drug is withdrawn, this system rebounds, causing a hyperexcitable state and severe withdrawal symptoms [1] [7].

In contrast, This compound does not directly bind to or potentiate central benzodiazepine receptors [3]. Its anxiolytic action is linked to its specific binding in the striato-pallido-nigral system (basal ganglia), a brain region involved in motor control, motivation, and emotion [3]. This selective action avoids the widespread neural adaptation caused by classic benzodiazepines, which is the primary reason for its superior withdrawal profile.

Conclusion for Professionals

For researchers and drug development professionals, the evidence indicates that this compound represents a pharmacologically distinct agent. Its classification as a homophtalazine rather than a classic benzodiazepine is supported by its unique neurobiology and clinical profile [3]. The key takeaways are:

  • Reduced Dependence Liability: The absence of action on GABA-A receptors correlates with a much lower risk of physical dependence and a benign withdrawal syndrome.
  • Viable Alternative: this compound presents a compelling alternative for anxiety treatment where the dependency and cognitive side effects of classic benzodiazepines are a major concern.

References

Tofisopam dextofisopam efficacy irritable bowel syndrome

Author: Smolecule Technical Support Team. Date: February 2026

Dextofisopam at a Glance

Aspect Details
Drug Name Dexthis compound (the R-enantiomer of racemic this compound) [1]
Drug Class 2,3-benzodiazepine; Autonomic modulator [1]
Mechanism of Action Binds to 2,3-benzodiazepine receptors in subcortical and hypothalamic brain regions. Modulates stimulated autonomic activity, reducing stress-induced colonic motility and visceral hypersensitivity [1].
Investigated Indication Diarrhea-predominant (IBS-D) and Alternating (IBS-A) Irritable Bowel Syndrome [2]
Highest Trial Phase Phase IIb (completed) [1] [2]
Key Efficacy Finding Provided significantly more months of adequate relief of overall IBS symptoms compared to placebo (1.7 vs. 1.3 months; P=0.033) [1] [2].
Key Tolerability Finding Similar rates and types of adverse events to placebo. Notable: worsening abdominal pain was more frequent with dexthis compound (12% vs. 4% placebo), while headache was more frequent with placebo (12% vs. 5%) [1] [2].

Detailed Efficacy and Safety Profile

  • Efficacy in Bowel Function: In patients with IBS-D, dexthis compound treatment led to a rapid reduction in stool frequency and improvement in stool consistency within two days. The effect was most pronounced in patients who entered the study with a higher stool frequency (≥3 stools/day). Importantly, despite reducing stool frequency, the incidence of constipation was very low (3% vs. 1.4% for placebo), suggesting the drug may "normalize" bowel function rather than simply inhibit motility [1] [3].
  • Limitations and Developmental Status: A significant limitation observed in the Phase IIb trial was that the therapeutic benefit on the primary endpoint (adequate relief) diminished over time, showing the strongest effect in the first month and waning by the third month [1]. This pattern suggests dexthis compound might be more suitable for intermittent symptom flares rather than continuous long-term therapy. Based on available data, a Phase III clinical trial has not been initiated [1].

Experimental Protocol Summary

For a detailed understanding, here is a summary of the key Phase IIb clinical trial design that generated the primary efficacy data [2].

Trial Element Description
Trial Design Randomized, double-blind, placebo-controlled study [2].
Participants 140 adult men and women with diarrhea-predominant or alternating IBS (IBS-D or IBS-A). 73% were women, and 78% had IBS-D [2] [3].
Intervention Dexthis compound: 200 mg, twice daily. Control: Placebo, twice daily [2].
Treatment Duration 12 weeks [2].
Primary Endpoint The number of months patients reported "adequate overall relief" of their IBS symptoms. A monthly responder was defined as a patient reporting adequate relief in 2 or more of the 4 weekly assessments in that month [1] [2].
Key Secondary Endpoints Stool frequency (number per day) and stool consistency (using a standardized scale) [2] [3].
Data Collection Patient-reported outcomes collected weekly [2].

Mechanism of Action and Developmental Context

The following diagram illustrates dexthis compound's unique mechanism and position in the R&D landscape.

cluster_legend Developmental Status Racemic this compound Racemic this compound Dexthis compound (R-enantiomer) Dexthis compound (R-enantiomer) Racemic this compound->Dexthis compound (R-enantiomer) Levothis compound (S-enantiomer) Levothis compound (S-enantiomer) Racemic this compound->Levothis compound (S-enantiomer) 2,3-Benzodiazepine Receptors 2,3-Benzodiazepine Receptors Dexthis compound (R-enantiomer)->2,3-Benzodiazepine Receptors Autonomic Nervous System Autonomic Nervous System Dexthis compound (R-enantiomer)->Autonomic Nervous System Modulated Stress Response Modulated Stress Response 2,3-Benzodiazepine Receptors->Modulated Stress Response Autonomic Nervous System->Modulated Stress Response Reduced Colonic Motility Reduced Colonic Motility Improved Stool Frequency/Consistency Improved Stool Frequency/Consistency Reduced Colonic Motility->Improved Stool Frequency/Consistency IBS-D & IBS-A Symptoms IBS-D & IBS-A Symptoms Modulated Stress Response->Reduced Colonic Motility Relief of IBS-D & IBS-A Symptoms Relief of IBS-D & IBS-A Symptoms Improved Stool Frequency/Consistency->Relief of IBS-D & IBS-A Symptoms Phase IIb Completed (2008) Phase IIb Completed (2008) No Phase III Initiated No Phase III Initiated

Dexthis compound represents a novel, non-serotonergic mechanism for IBS, distinct from most other therapies in development at the time which targeted serotonin, opioid, or chloride channels [1] [4].

References

Comparative Overview: Tofisopam vs. Hydroxyzine for GAD

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics, efficacy, and safety data for Tofisopam and Hydroxyzine based on available clinical evidence.

Feature This compound Hydroxyzine
Drug Class 2,3-benzodiazepine (proposed homophtalazine) [1] First-generation antihistamine [2]
Mechanism of Action Does not bind to GABA-A benzodiazepine site [3]. Isoenzyme-selective phosphodiesterase (PDE) inhibitor (highest affinity for PDE4A1) [3]. Histamine H1 receptor antagonist [2].
Approval Status Approved in several European countries and Japan; not approved in the US [1] [3]. Approved in many countries, including the US.
Efficacy in GAD (vs. Placebo) Significant improvement on HARS vs. placebo (p<0.001) [1]. Significant improvement on HAM-A vs. placebo over 4 weeks [4] and 3 months (p=0.019) [5].
Comparative Efficacy Similar efficacy to diazepam, with no significant differences found [1]. Similar efficacy to bromazepam (a benzodiazepine) after 3 months [5].
Common Adverse Effects Fewer adverse effects and withdrawal symptoms compared to diazepam [1]. Sleepiness/drowsiness, dry mouth [4] [5].
Sedative / Cognitive Effects No sedative effect, does not impair cognitive abilities [1]. Causes transient sleepiness, particularly in the first week [4].
Dependence Potential Withdrawal symptoms resembled those of placebo [1]. No rebound anxiety or withdrawal symptoms after abrupt discontinuation [4].
Key Advantages Anxiolytic efficacy without typical benzodiazepine side effects (sedation, cognitive impairment) [1] [3]. Effective anxiolytic with no significant potential for dependence or misuse [2].

Experimental Data and Methodologies

The comparative table is supported by data from several clinical trials, whose key design elements are summarized below for reference.

Study Agent Study Design & Duration Patient Population Dosage Primary Efficacy Measure
This compound [1] Randomized, double-blind, placebo- and active-controlled (diazepam). 2-week treatment + 2-week washout. 66 outpatients with GAD (DSM criteria). 50 mg, three times a day (150 mg/day). Hamilton Anxiety Rating Scale (HARS).
Hydroxyzine [5] Randomized, double-blind, placebo- and active-controlled (bromazepam). 12-week treatment. 334 outpatients with GAD (DSM-IV criteria, HAM-A ≥ 20). 50 mg per day. Hamilton Rating Scale for Anxiety (HAM-A).

Proposed Mechanisms of Action

The distinct mechanisms of action for this compound and Hydroxyzine are illustrated in the diagrams below.

g This compound This compound PDE4 PDE4 Enzyme This compound->PDE4 Inhibits cAMP ↑ cAMP Levels PDE4->cAMP Hydrolyzes NeuroMod Downstream Neuronal Modulation (Striatum) cAMP->NeuroMod Anxiety Anxiolytic Effect NeuroMod->Anxiety

This compound's proposed anxiolytic pathway involves selective inhibition of phosphodiesterase 4 (PDE4), leading to increased intracellular cAMP levels and subsequent neuronal modulation, particularly in the striato-pallido-nigral system [1] [3].

g Hydroxyzine Hydroxyzine HRH1 Histamine H1 Receptor Hydroxyzine->HRH1 Antagonizes Sedation Anxiolytic Sedation HRH1->Sedation Histamine Histamine Histamine->HRH1 Binds

Hydroxyzine is a histamine H1 receptor antagonist. By blocking the action of histamine in the brain, it induces anxiolytic sedation, which is believed to underlie its therapeutic effect in GAD [2].

Key Conclusions for Research and Development

  • This compound represents a unique class of anxiolytic with a non-sedating profile and a potentially lower risk of dependence compared to classic 1,4-benzodiazepines. Its novel PDE inhibitory mechanism offers a distinct pathway for drug development, particularly for patients who require anxiety management without cognitive impairment [1] [3].
  • Hydroxyzine is an established antihistamine with proven efficacy in GAD. Its major advantage is the absence of dependence potential, making it a viable alternative to benzodiazepines. However, its sedative properties, though often transient, can be a limiting factor [4] [5] [2].

A direct, head-to-head clinical trial between this compound and Hydroxyzine is needed to conclusively determine their relative efficacy, tolerability, and ideal patient profiles.

References

Key Differences: Tofisopam (2,3-BDZ) vs. Classical Benzodiazepines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core distinctions based on current neurobiological and clinical evidence:

Feature Classical 1,4-Benzodiazepines (e.g., Diazepam) Tofisopam (2,3-Benzodiazepine)
Primary Molecular Target GABAA receptor, at the α/γ subunit interface [1] Does not bind to the central benzodiazepine site on the GABAA receptor [2] [3].
Specific Binding Sites Widespread throughout the brain [1] Exclusively in the basal ganglia (striato-pallido-nigral system) [2] [4].
Putative Mechanism of Action Positive allosteric modulation of GABA-induced chloride currents [1] Selective inhibition of Phosphodiesterase (PDE) isoenzymes (PDE4A1, PDE10A1, PDE3, PDE2A3) [3]. Potential interaction with AMPA receptors [5].
Anxiolytic Efficacy Effective (established standard) [2] Effective, comparable to diazepam in pilot studies [2].
Sedative & Cognitive Effects Causes sedation and impairs psychomotor/cognitive function [2] [3] Non-sedating; does not impair cognitive or psychomotor performance [2] [3].
Withdrawal Symptoms Common after discontinuation [2] Infrequent and mild; similar to placebo in a pilot study [2].

Detailed Experimental Data and Protocols

The following section provides deeper insight into the key experiments that have helped define this compound's unique profile.

Receptor Binding Studies

Multiple independent studies have confirmed that this compound does not bind to the classical benzodiazepine receptor site.

  • Experimental Protocol: Standard in vitro and in vivo receptor binding assays are used. These experiments involve incubating brain tissue preparations (e.g., synaptosomes) with radiolabeled ligands known to bind with high affinity to the classical benzodiazepine site (such as [³H]flunitrazepam or [³H]β-carboline-3-carboxylate). The test compound (e.g., this compound) is then introduced to see if it displaces the radiolabeled ligand, indicating competition for the same binding site [2] [6].
  • Key Findings: this compound does not displace classical benzodiazepines from their binding site on the GABAA receptor [2]. Furthermore, the benzodiazepine receptor antagonist flumazenil does not counteract the effects of this compound in vivo, which it would do if this compound were acting as a classical agonist at that site [2].
Localization of Binding Sites

Research has identified the specific brain regions where 2,3-benzodiazepines like this compound exert their action.

  • Experimental Protocol: Techniques include:
    • Autoradiography: Using radiolabeled 2,3-benzodiazepines (e.g., [³H]girisopam) on brain slices to visually map binding sites [4].
    • Chemical Lesioning: Selectively destroying neuronal pathways in the striato-pallido-nigral system (e.g., the striato-nigral pathway) and observing the subsequent reduction or disappearance of 2,3-benzodiazepine binding in downstream areas like the substantia nigra [2] [4].
  • Key Findings: These methods conclusively show that 2,3-benzodiazepines bind specifically to projecting neurons within the basal ganglia. The binding sites are transported along the neurons' axons, which is why they are found in both the striatum and its output structures [4].
Phosphodiesterase (PDE) Inhibition Screening

A key breakthrough in understanding this compound's mechanism was the discovery of its interaction with phosphodiesterase enzymes.

  • Experimental Protocol: A fluorescence-based assay (e.g., IMAP Technology) is used. The assay relies on the binding of phosphate by immobilized metal complexes on nanoparticles, which causes a change in fluorescence polarization when a PDE enzyme cleaves a fluorescently-labeled cyclic nucleotide (cAMP or cGMP). This compound is screened against a panel of human recombinant PDE isoenzymes. A single-point assay at a high concentration (e.g., 10,000 nM) identifies enzymes that are inhibited by >50%, followed by an 8-point assay to determine the half-maximal inhibitory concentration (IC₅₀) for the sensitive isoenzymes [3].
  • Key Findings: this compound acts as an isoenzyme-selective PDE inhibitor. Its highest affinity is for:
    • PDE4A1 (IC₅₀ = 0.42 µM)
    • PDE10A1 (IC₅₀ = 0.92 µM)
    • PDE3 (IC₅₀ = 1.98 µM)
    • PDE2A3 (IC₅₀ = 2.11 µM) [3]

This mechanism is distinct from classical benzodiazepines and is thought to underlie its lack of sedative effects and its potential utility in conditions like negative symptoms of psychosis [3].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed neural pathway and experimental evidence for this compound's specific binding, based on lesioning studies.

G Experimental Evidence for Striatal this compound Binding cluster_normal Normal Brain Condition cluster_lesioned After Chemical Lesion Start Start: Radiolabeled 2,3-BDZ Application NormalBinding Binding observed in: • Striatum • Substantia Nigra • Entopeduncular Nucleus Start->NormalBinding Binding Map A LesionedBinding Binding Lost in: • Substantia Nigra • Entopeduncular Nucleus Start->LesionedBinding Binding Map B Interpretation Conclusion: Binding sites are located on striatal projection neurons and transported axonally NormalBinding->Interpretation LesionedBinding->Interpretation

Summary and Research Outlook

  • This compound is not a classical benzodiazepine in its mechanism. Its binding is restricted to the basal ganglia, and it acts primarily as a phosphodiesterase inhibitor rather than a GABAA receptor modulator.
  • This unique mechanism translates to a clinically different profile: anxiolysis without significant sedation, cognitive impairment, or potential for dependence, as observed in a pilot study [2].

For you as a researcher, the most promising avenues for further investigation likely lie in:

  • Elucidating the exact "girisopam binding site" in the striatum, which is still not fully characterized at the molecular level [4].
  • Exploring the therapeutic potential of PDE10A and PDE4 inhibition in neurological and psychiatric disorders beyond anxiety [3].
  • Conducting head-to-head comparative studies between different 2,3-benzodiazepine derivatives to quantify their relative binding affinities and functional potencies.

References

Tofisopam sedative properties assessment psychometric tests

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Why Tofisopam is Non-Sedating

Unlike classical benzodiazepines, this compound does not cause significant sedation because it works through a different biological mechanism.

Feature Classical 1,4-Benzodiazepines (e.g., Diazepam) This compound (Atypical 2,3-Benzodiazepine)
Primary Molecular Target GABA-A receptor [1] Phosphodiesterase (PDE) enzymes [2] [3] [4]
Effect on GABA System Enhances GABA-ergic inhibition, leading to CNS depression [1] No direct binding to the benzodiazepine site of the GABA-A receptor [2] [3] [5]
Key Mechanism Potentiation of GABA Selective inhibition of PDE4, PDE10A1, and other isoenzymes [2] [4]
Resulting Sedative Profile Pronounced sedative, hypnotic, and muscle-relaxant effects [1] Minimal to no sedative effects [6] [2] [3]

This PDE inhibition increases intracellular cyclic AMP (cAMP), triggering a cascade of events that ultimately produces anxiolytic effects without the central nervous system depression typical of GABA-centric drugs [4].

Clinical Evidence and Psychometric Assessment

Clinical studies directly comparing this compound to classic benzodiazepines confirm its minimal sedative profile. The table below summarizes key findings from a 2024 randomized controlled trial [6].

Assessment Area This compound (50 mg 3x/day) Diazepam (5 mg 3x/day) Placebo
Anxiolytic Efficacy Significant improvement (similar to Diazepam) Significant improvement Less improvement than active drugs
Sedative & Impairment Profile No significant cognitive impairment [6] Impaired cognitive abilities [6] Not Reported
Withdrawal Symptoms Low frequency (similar to placebo) More frequent Low frequency
Common Adverse Effects Less frequent More frequent Not Reported

Specific psychometric findings from other studies include:

  • No Psychomotor Impairment: Studies found that this compound does not impair psychomotor and intellectual performance, and may even have a mild cognitive stimulatory activity [2].
  • No Sedative Effect: Earlier research by Bond and Lader reported that this compound had no sedative effect and was a slight stimulant [6].

Experimental Protocols for Sedation Assessment

The clinical evidence for this compound's non-sedative profile is gathered through standardized methodologies. Here are the experimental protocols used in key studies:

  • Protocol from 2024 RCT (Generalized Anxiety Disorder) [6]

    • Design: Randomized, double-blind, placebo-controlled trial with a crossover phase.
    • Participants: 66 outpatients with Generalized Anxiety Disorder (GAD).
    • Intervention: Patients were randomized to receive this compound (50 mg three times daily), Diazepam (5 mg three times daily), or a placebo for two weeks.
    • Assessment Tools: The primary scale for measuring anxiety reduction was the Hamilton Anxiety Rating Scale (HARS). Sedative properties and cognitive impairment were assessed through reported adverse effects and specific cognitive tests.
    • Follow-up: A 2-week washout period to monitor for withdrawal symptoms.
  • Forced Swim Test (Preclinical Animal Study) [2]

    • Objective: To model negative symptoms of psychosis (e.g., avolition), which can also reflect sedative states.
    • Procedure: Mice were repeatedly administered dizocilpine (an NMDA receptor antagonist) to induce a state of prolonged immobility. This compound (50 mg/kg intraperitoneally) was administered to see if it could counteract this effect.
    • Measurement: The duration of immobility in the mice was measured. A reduction in immobility after this compound administration indicates activity against a model of avolition, supporting its non-sedating profile.

Signaling Pathway Diagram

The following diagram illustrates the distinct mechanisms of this compound and classical benzodiazepines, explaining their differing sedative profiles.

G cluster_benzodiazepine Classical 1,4-Benzodiazepines (e.g., Diazepam) cluster_this compound This compound (Atypical 2,3-Benzodiazepine) BDZ Benzodiazepine Administration GABA_Receptor Binds to GABA-A Receptor BDZ->GABA_Receptor Chloride_Influx Increased Chloride Ion Influx GABA_Receptor->Chloride_Influx Neuron_Inhibition Enhanced Neuronal Inhibition Chloride_Influx->Neuron_Inhibition Sedation Sedation, Hypnosis, Muscle Relaxation Neuron_Inhibition->Sedation This compound This compound Administration PDE_Inhibition Inhibition of PDE4 Enzyme This compound->PDE_Inhibition cAMP_Increase Increased intracellular cAMP levels PDE_Inhibition->cAMP_Increase Downstream_Signaling Downstream Signaling Cascade cAMP_Increase->Downstream_Signaling Anxiolysis Anxiolysis without Significant Sedation Downstream_Signaling->Anxiolysis Key Key Difference: this compound's non-sedative profile is due to its action on PDE enzymes, avoiding the potent GABA-ergic inhibition caused by classical benzodiazepines.

caption: Contrasting mechanisms of this compound and classical benzodiazepines.

Key Takeaways for Professionals

For researchers and drug development professionals, the data indicates:

  • This compound presents a unique pharmacologic profile, achieving anxiolysis primarily through PDE inhibition rather than GABA receptor modulation [2] [4].
  • Clinical data consistently shows a lack of significant sedation, making it a candidate for situations where cognitive function must be preserved [6] [2].
  • Its safety and side-effect profile differs from classical benzodiazepines, with a lower frequency of adverse effects and withdrawal symptoms that resemble placebo [6].

References

Tofisopam receptor binding profile comparative analysis

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Binding and Enzyme Inhibition Profile

The following table details the specific phosphodiesterase (PDE) isoenzymes that Tofisopam inhibits, along with its affinity for each, measured as IC50 (the concentration needed for half-maximal inhibition). A lower IC50 indicates a higher affinity.

Target Binding/Action Affinity (IC50) Experimental Notes
GABA-A Receptor (BZ site) No binding [1] [2] Not applicable In vitro binding assays; no potentiation of GABA-ergic transmission.
PDE4A1 Inhibitor [3] [4] 0.42 µM Human recombinant protein; highest affinity interaction.
PDE10A1 Inhibitor [3] [4] 0.92 µM Human recombinant protein; high affinity.
PDE3 Inhibitor [3] [4] 1.98 µM Human recombinant protein; moderate affinity.
PDE2A3 Inhibitor [3] [4] 2.11 µM Human recombinant protein; moderate affinity.
PDE-1, -5 Weak inhibitor [4] Not specified Inhibition noted, but affinity too weak for IC50 determination in screen.
PDE-6, -8, -9, -11 No interaction [4] No inhibition No significant binding or inhibition found.

Comparative Clinical Profile: this compound vs. Diazepam

This table compares the effects of this compound and Diazepam observed in a human clinical trial, highlighting their divergent psychotropic profiles [1] [2].

Parameter This compound Diazepam
GABA-A Receptor Binding No binding [1] [2] Binds effectively [1] [2]
EEG Changes No changes [1] [2] Pronounced changes [1] [2]
Sedative Effect Not present [1] [2] Pronounced sedation [1] [2]
Psychomotor/Memory Impairment No impairment [1] [2] Significant impairment [1] [2]
Subjective Mood Effects Very mild stimulant effect [1] [2] Characteristic sedative-anxiolytic effects [1] [2]

Experimental Protocols for Key Data

Understanding the methods behind the data is crucial for evaluation. Here are the experimental protocols for the key studies cited.

1. Clinical Psychotropic Profile Comparison [1] [2]

  • Objective: To compare the acute psychotropic effects of this compound and diazepam in normal subjects.
  • Design: A double-blind, placebo-controlled trial.
  • Subjects: 12 healthy volunteers.
  • Interventions: Single doses of 10 mg diazepam, 100 mg this compound, 200 mg this compound, and a placebo.
  • Measurements: Subjects were tested before and 1, 3, and 5 hours after administration. Measures included:
    • Self-ratings: Mood, bodily symptoms, hostility, and sleep.
    • Objective Performance Tests: Reaction time, tapping rate, digit symbol substitution test, symbol copying test.
    • Physiological Measures: Electroencephalogram (EEG) and plasma drug levels.

2. Phosphodiesterase (PDE) Inhibition Screen [3] [4]

  • Objective: To screen this compound for interaction with a panel of PDE isoenzymes.
  • Technology: IMAP Technology (Molecular Devices), a fluorescence polarization-based assay.
  • Procedure:
    • Enzymes: Human recombinant PDEs (PDE-1A3, -2A3, -3A, -4A1, -5, -6C, -8A1, -9A1, -10A1, -11A1).
    • Screening: Single-point assay at 10,000 nM this compound to identify potential interactions.
    • IC50 Determination: For isoenzymes showing >50% inhibition, an 8-point dose-response assay was performed in triplicate to calculate the half-maximal inhibitory concentration (IC50).
  • Data Analysis: IC50 values were determined for PDE-2A3, -3A, -4A1, and -10A1.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism is the selective inhibition of PDE4 and, to a lesser extent, PDE2, PDE3, and PDE10. The following diagram illustrates the resulting signaling pathway and its functional outcomes.

tofisopam_pathway cluster_effects Observed Effects PDE4 PDE4 cAMP cAMP PDE4->cAMP Decreases Breakdown PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Outcomes Therapeutic Outcomes CREB->Outcomes Anxiolytic Anxiolytic Effect Outcomes->Anxiolytic Stimulatory Mild Stimulatory Effect Outcomes->Stimulatory Antipsychotic Potential Antipsychotic Effect (Negative Symptoms) Outcomes->Antipsychotic This compound This compound This compound->PDE4 Inhibits

The core mechanism involves the inhibition of PDE4, leading to increased intracellular cAMP levels. This activates Protein Kinase A (PKA) and downstream targets like CREB, a transcription factor. This pathway is linked to this compound's unique therapeutic effects: anxiolysis without sedation, mild cognitive stimulation, and potential activity against negative symptoms of psychosis [3] [5] [4].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Exact Mass

382.18925731 Da

Monoisotopic Mass

382.18925731 Da

Heavy Atom Count

28

Appearance

Solid powder

Melting Point

152 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UZC80HAU42

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (97.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of anxiety and alcohol withdrawal.

Pharmacology

Like other benzodiazepines, tofisopam possesses anxiolytic properties but unlike other benzodiazepines it does not have anticonvulsant, sedative, skeletal muscle relaxant, motor skill-impairing or amnestic properties. It enhances the anticonvulsant activity of 1,4-benzodiazepines like diazepam but not sodium valproate, carbamazepine, phenobarbital, or phenytoin.

MeSH Pharmacological Classification

Antidepressive Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05B - Anxiolytics
N05BA - Benzodiazepine derivatives
N05BA23 - Tofisopam

Mechanism of Action

Tofisopam does not bind to the benzodiazepine binding site of the gamma-aminobutyric acid receptor. One study (Rundfeldt C. et al.) has shown that tofisopam acts as an isoenzyme-selective inhibitor of phosphodiesterases (PDEs) with highest affinity to PDE-4A1 (0.42 μM) followed by PDE-10A1 (0.92 μM), PDE-3 (1.98 μM) and PDE-2A3 (2.11 μM).

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

22345-47-7

Metabolism Metabolites

Hepatic.

Wikipedia

Tofisopam

Biological Half Life

6-8 hours

Dates

Last modified: 08-15-2023

Antiamnesic effects of tofisopam against scopolamine-induced cognitive impairments in rats

Umut İrfan Üçel, Özgür Devrim Can, Ümide Demir Özkay, Emel Ulupinar
PMID: 31981560   DOI: 10.1016/j.pbb.2020.172858

Abstract

In this study, we investigated the potential therapeutic effects of tofisopam, a 2,3-benzodiazepine derivative anxiolytic, on cognitive deficits in rats with scopolamine-induced amnesia. Cognitive performance of the rats was investigated by using the Morris water maze and passive avoidance tests. Changes in motor activity were assessed by using the activity cage and Rota-rod tests and then morphological changes in the hippocampus were assessed via immunohistochemical stainings. The results indicated that scopolamine impaired learning and memory parameters in rats. Worsened cognitive performance, neuronal loss, and decreased hippocampal synaptophysin, Ki-67, and glial fibrillary acidic protein density were observed. Tofisopam administration at a dose of 50 mg/kg for seven days improved the impaired cognitive performance, enhanced the attenuated synaptic transmission in the hippocampus, increased proliferation in subgranular zones, and improved the decrease in astrocytes in amnesic rats. These findings point out the anti-amnesic effects of tofisopam with concomitant improvements in the hippocampal synaptogenesis, neurogenesis, and glial plasticity, for the first time. Presented beneficial effects of tofisopam on cognitive dysfunctions may have a notable clinical value considering the fact that one of the most important side effects of 1,4-benzodiazepines, which are classical anxiolytic drugs, is amnesia. However, these preclinical results need to be confirmed with further clinical studies, first.


Enantiomeric quality control of R-Tofisopam by HPLC using polysaccharide-type chiral stationary phases in polar organic mode

Mohammadhassan Foroughbakhshfasaei, Zoltán-István Szabó, Arash Mirzahosseini, Péter Horváth, Gergő Tóth
PMID: 29999177   DOI: 10.1002/elps.201800220

Abstract

A novel, fast and economic chiral HPLC method was developed and validated for the resolution of the four isomers of tofisopam. The separation capacity of eleven different chiral columns: six polysaccharide-type including three amylose-based (Chiralpak AD, Chiralpak AD-RH and Chiralpak AS) and three cellulose-based (Chiralcel OD, Chiralcel OJ and Lux Cellulose-4); three cyclodextrin- (Quest-BC, Quest-C2 and Quest-CM) and two macrocyclic glycopeptide antibiotic-type (Chirobiotic T and Chirobiotic TAG) were screened using polar organic or reversed-phase mode. Chiralpak AD, based on amylose tris(3,5-dimethylphenylcarbamate) as chiral selector with neat methanol was identified as the most promising system. In order to improve resolution, an orthogonal experimental design was employed, altering the concentration of 2-propanol, column temperature, and flow rate in a multivariate manner. Using the optimized method (85/15 v/v methanol/2-propanol, 40°C, flow rate: 0.7 mL/min) we were not only able to separate the four isomers but also detect 0.1% S-enantiomer as chiral impurity in R-tofisopam. This is important since the latter is under development as a single enantiomeric agent. Thermodynamic investigation revealed an unusual entropy and enthalpy-entropy co-driven controlled enantioseparation on Chiralcel OJ and on Chiralpak AD column, respectively. Our newly developed HPLC method was validated according to the ICH guidelines and its application was tested on a pharmaceutical formulation containing the racemic mixture of the drug. As a further novelty, a separate circular dichroism method was applied for the investigation of the interconversion kinetics of tofisopam conformers, which proved to be crucial for sample preparation and method validation.


Emerging therapies for gout

N Lawrence Edwards, Alexander So
PMID: 24703353   DOI: 10.1016/j.rdc.2014.01.013

Abstract

Over the past decade much has been learned about the mechanisms of crystal-induced inflammation and renal excretion of uric acid, which has led to more specific targeting of gout therapies and a more potent approach to future management of gout. This article outlines agents being developed for more aggressive lowering of urate and more specific anti-inflammatory activity. The emerging urate-lowering therapies include lesinurad, arhalofenate, ulodesine, and levotofisopam. Novel gout-specific anti-inflammatories include the interleukin-1β inhibitors anakinra, canakinumab, and rilonacept, the melanocortins, and caspase inhibitors. The historic shortcomings of current gout treatment may, in part, be overcome by these novel approaches.


Different techniques for the determination of tofisopam

Nesrin K Ramadan, Afaf O Mohamed, Roaida M Fouad, Azza A Moustafa
PMID: 24672866   DOI: 10.5740/jaoacint.11-230

Abstract

Five simple and sensitive methods were developed for the determination of tofisopam (TF). The first four are stability-indicating depending on the determination of TF in the presence of its degradation product, while the fifth depended on the determination of TF via its degradation product. Method A was based on first and second derivative spectrophotometry, D and 2D, measuring the amplitude at 298 and 332 nm in the case of 1D and at 312 and 344 nm in the case of 2D. Method B depended on measuring the peak amplitude of the first derivative of the ratio spectra 1DD at 336 nm. Method C was based on difference spectrophotometry by measuring deltaA at 366 nm. Method D was a TLC method using silica gel 60 F254 plates, the optimized mobile phase ethyl acetate-methanol-ammonium hydroxide 10% (8.5 + 1.0 + 0.5, v/v/v), and quantification by densitometric scanning at 315 nm. In method E, spectrofluorometry was applied for the determination of TF via its degradation product; maximum emission was 383 nm when excitation was 295 nm. Linearities were obtained in the concentration range 2-20 microg/mL for methods A, B, and C and 2-20 microg/band and 0.2-1.6 microg/mL for D and E, respectively. In method A, the mean recoveries were 99.45 +/- 0.287 and 100.28 +/- 0.277% at 298 and 332 nm, respectively, in the case of 1D and 99.40 +/- 0.245% and 99.50 +/- 0.292% at 312 and 344 nm, respectively in the case of 2D. The mean recovery was 100.03 +/- 0.523% at 366 nm in method B. Method C showed mean recovery of 100.20 +/- 0.642%. Recoveries for methods D and E were 98.98 +/- 0.721 and 100.25 +/- 0.282%, respectively. The degradation product was obtained in acidic stress condition, separated, and identified by IR and mass spectral analysis, from which the degradation product was confirmed and the degradation pathway was suggested. The first four methods were specific for TF in the presence of different concentrations of its degradation product. The five proposed methods were successfully applied for the determination of TF in Nodeprine tablets. Statistical comparison among the results obtained by these methods and that obtained by the official method for the determination of the drug was made, and no significant differences were found.


[Correction of emotional disorders in patients with arterial hypertension]

I V Aristova
PMID: 24429955   DOI:

Abstract




[Nutricional support in the complex treatment of a patient with esophageal spasm]

L D Firsova, O B Ianova, O S Vasnev, L N Kostiuchenko, I M Pichugina, L I Efremov
PMID: 23947167   DOI:

Abstract

In the presented clinical case the theme of the need for an integrated therapeutic intervention has been disclosed, including nutritional support on the various links of the pathogenesis of esophagospasm to the effectiveness of the patient's treatment.


New PDE4 inhibitors based on pharmacophoric similarity between papaverine and tofisopam

Frédéric J J Bihel, Hélène Justiniano, Martine Schmitt, Malik Hellal, Mohamed A Ibrahim, Claire Lugnier, Jean-Jacques Bourguignon
PMID: 21920746   DOI: 10.1016/j.bmcl.2011.08.036

Abstract

Pharmacophoric comparison between papaverine and tofisopam led to identify three new series of micro- to sub-micromolar inhibitors of phosphodiesterase-4, including 7,8-dialkoxy-2,3-benzodiazepin-4-one derivatives, 7,8-dialkoxy-1,4-benzodiazepin-2-one derivatives, and dialkoxybenzophenone derivatives.


[Pineal hormone melatonin in low doses potentiates psychotropic and chronotropic activity of tofisopam in rats]

É B Abrushanian, A V Popov
PMID: 23762983   DOI:

Abstract

Combination with a low dose of pineal hormone melatonin increased the anxiolytic effect of tofisopam (subthreshold dose) in open-field and cross-maze tests, as well as its chronotropic activity in time-course of forced swimming test in rats.


Psychiatric aspects of phosphodiesterases: An overview

Vasantmeghna S Murthy, Ajish G Mangot
PMID: 26729948   DOI: 10.4103/0253-7613.169593

Abstract

Phosphodiesterases (PDE) are exciting new targets in medical sciences. These enzymes are some of the key mediators of cellular functions in the body and hence are attractive sites for drug-induced modulations. With the finding that Tofisopam, a new anxiolytic, inhibits PDEs, the authors were inspired to look into the role of PDE and drugs acting on them in psychiatry. Hence, the review was undertaken. We found several research materials available highlighting the role of PDE in cellular functions and the possible newer etiological mechanisms of neuropsychiatric illnesses such as schizophrenia, depression/anxiety disorders, and cognitive dysfunction involving PDEs. We also found that there are many molecules acting on PDEs, which have the potential to alter the way we treat mental illnesses today. This article is intended to provide an in-depth look at these enzymes so that more cost-effective therapeutic molecules may be synthesized and marketed in India for managing mental illnesses.


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